Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
Description
The exact mass of the compound Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-acetamido-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMOYSYLLYARBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069564 | |
| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
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Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62374-67-8 | |
| Record name | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62374-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
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| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
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| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride: Properties, Synthesis, and Applications
Introduction
4-(Acetylamino)-2-methyl-benzenesulfonyl chloride, identified by CAS Registry Number 62374-67-8, is a highly functionalized aromatic organic compound.[1][2][3] It serves as a pivotal intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a reactive sulfonyl chloride group, a directing methyl group, and a protected amino group (acetylamino), makes it a versatile building block for constructing complex molecules, most notably sulfonamide derivatives. This guide provides an in-depth examination of its properties, a validated synthesis protocol with mechanistic insights, its core reactivity, and essential safety protocols tailored for researchers and drug development professionals.
Section 1: Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. The presence of distinct functional groups within the 4-(acetylamino)-2-methyl-benzenesulfonyl chloride molecule imparts a unique set of characteristics that are crucial for its application in synthesis.
Core Data Summary
A compilation of the essential physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Registry Number | 62374-67-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₃S | [1][2][3] |
| Molecular Weight | 247.70 g/mol | [1][2][3] |
| Appearance | Off-white solid/powder | [4][5] |
| Melting Point | 98 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, dichloromethane).[4][5] | |
| Stability | Moisture-sensitive.[4] |
Structural Elucidation
The arrangement of the functional groups on the benzene ring is critical to the compound's reactivity and steric profile.
Caption: Molecular structure of 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride.
Expertise & Experience: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it the primary site of reaction with nucleophiles. The acetylamino group (-NHCOCH₃) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, and its acetyl moiety serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions. The methyl group (-CH₃) at the 2-position provides steric hindrance and acts as a weak ortho-, para-director, influencing the regioselectivity of the synthesis.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride is typically achieved via a two-step process starting from 2-methylaniline (o-toluidine). This pathway is efficient and relies on well-established, high-yielding reactions.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound from 2-methylaniline.
Detailed Experimental Protocol
Step 1: Acetylation of 2-Methylaniline
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (0.1 mol) in pyridine (50 mL).
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Add acetic anhydride (0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into 250 mL of cold water. The product, N-(2-methylphenyl)acetamide, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Causality & Rationale: The acetylation step is critical. It protects the highly reactive amino group, preventing it from reacting with the chlorosulfonic acid in the subsequent step. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.
Step 2: Chlorosulfonation of N-(2-methylphenyl)acetamide
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (0.5 mol, excess). Cool the flask to 0 °C in an ice-salt bath.
-
Reaction: Add the dried N-(2-methylphenyl)acetamide (0.1 mol) from Step 1 in small portions over 1 hour, maintaining the temperature below 5 °C.
-
Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The mixture will become a viscous solution.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. This highly exothermic step must be performed in a well-ventilated fume hood. The product will precipitate as a solid.[6]
-
Purification: Filter the crude product, wash with copious amounts of ice-cold water, and press as dry as possible. Recrystallization from a suitable solvent (e.g., chloroform/hexane) yields the pure 4-(acetylamino)-2-methyl-benzenesulfonyl chloride.
-
Causality & Rationale: Chlorosulfonic acid serves as both the reactant and the solvent. The reaction is an electrophilic aromatic substitution. The acetylamino group is a powerful para-director, guiding the sulfonation to the 4-position, which is sterically accessible. Pouring the mixture onto ice quenches the reaction and precipitates the less water-soluble product while hydrolyzing the excess chlorosulfonic acid.[6]
Section 3: Core Reactivity and Applications in Sulfonamide Synthesis
The primary utility of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride lies in its ability to react with primary and secondary amines to form sulfonamides, a chemical class of immense importance in pharmaceuticals.[5][6]
General Reaction Mechanism: Sulfonamide Formation
Caption: Nucleophilic attack of an amine on the sulfonyl chloride.
Protocol for General Sulfonamide Synthesis
-
Setup: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask under an inert atmosphere (nitrogen or argon). Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Reaction: Cool the mixture to 0 °C. Add a solution of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.
-
Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
-
Trustworthiness & Self-Validation: This protocol is a standard and robust method for sulfonamide synthesis.[7] The progress can be easily tracked by TLC, and the final product's identity and purity can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry, creating a self-validating workflow. The acetyl group can be subsequently hydrolyzed under acidic or basic conditions if the free aniline is desired for further functionalization.
Section 4: Handling, Safety, and Storage
Scientific integrity demands a rigorous approach to safety. 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[4][8][9] Contact with skin or eyes requires immediate and prolonged rinsing with water and urgent medical attention.[4]
-
Moisture-Sensitive: Reacts with water or moisture to release corrosive hydrogen chloride (HCl) gas and 4-(acetylamino)-2-methyl-benzenesulfonic acid.[4][5]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
-
Handling Protocol:
-
Always handle this reagent inside a certified chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[4][9]
-
Avoid inhalation of dust.[4]
-
Ensure all glassware and solvents are anhydrous to prevent decomposition of the reagent.
-
-
Storage:
Conclusion
4-(Acetylamino)-2-methyl-benzenesulfonyl chloride is a valuable and versatile reagent for synthetic chemists. Its well-defined reactivity, primarily centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamide linkages. A thorough understanding of its properties, synthetic pathway, and stringent safety requirements enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities for drug discovery and materials science.
References
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4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Chemsrc. [Link]
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4-(Acetylamino)-2-methylbenzenesulfonyl chloride. CAS Common Chemistry. [Link]
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4-(Acetylamino)benzenesulfonyl chloride. SIELC Technologies. [Link]
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Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-. US EPA Substance Registry Services. [Link]
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4-Acetylbenzenesulfonyl chloride. PubChem. [Link]
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Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. (2021). Al-Farahidi Expert Systems Journal. [Link]
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Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2012). ResearchGate. [Link]
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An In-depth Technical Guide to 4-(acetylamino)-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Synthesis
4-(acetylamino)-2-methylbenzenesulfonyl chloride, identified by the CAS number 62374-67-8, is a vital organic compound in the field of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring an acetamido group, a methyl group, and a reactive sulfonyl chloride functional group, makes it a versatile intermediate for the synthesis of complex molecules, particularly sulfonamides. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for professionals in the scientific community.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 62374-67-8 | [1] |
| Molecular Formula | C9H10ClNO3S | [1] |
| Molecular Weight | 247.70 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 98 °C | [1] |
| InChI Key | CQMOYSYLLYARBD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)NC(=O)C)C | [1] |
Synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride
The synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride typically involves the chlorosulfonation of N-acetyl-m-toluidine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions.
Experimental Protocol: Chlorosulfonation of N-acetyl-m-toluidine
This protocol outlines a general procedure for the synthesis. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Materials:
-
N-acetyl-m-toluidine
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, chloroform)[3]
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve N-acetyl-m-toluidine in an inert solvent within a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the product.
-
Isolate the solid product by vacuum filtration and wash it with cold water.
-
Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the product again with cold water to remove any inorganic salts.
-
Dry the crude product, and if necessary, recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
-
Dry the final product under a vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
Key Reactions and Applications in Drug Development
The primary utility of 4-(acetylamino)-2-methylbenzenesulfonyl chloride lies in its ability to act as a precursor for the synthesis of various sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, leading to the formation of a stable sulfonamide bond.
Role as a Key Intermediate in Pazopanib Synthesis
A notable application of this compound is in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4] While various synthetic routes exist, some pathways may utilize intermediates derived from 4-(acetylamino)-2-methylbenzenesulfonyl chloride. The synthesis of Pazopanib involves the coupling of three key building blocks: an indazole derivative, a pyrimidine derivative, and a sulfonamide side-chain.[4]
General Reaction Pathway: Sulfonamide Formation
Caption: Formation of a sulfonamide from 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
Safety and Handling
As with any reactive chemical, proper safety precautions are paramount when handling 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
-
Corrosive: This compound is corrosive and can cause severe skin burns and eye damage.[5]
-
Moisture Sensitive: It is sensitive to moisture and will hydrolyze to release hydrochloric acid.[5] Therefore, it should be stored in a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
Analytical Methods
High-performance liquid chromatography (HPLC) is a common and effective method for analyzing the purity of 4-(acetylamino)-2-methylbenzenesulfonyl chloride and monitoring reaction progress. A reverse-phase (RP) HPLC method can be employed with a mobile phase typically consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6][7]
Conclusion
4-(acetylamino)-2-methylbenzenesulfonyl chloride is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The methodologies and information presented in this guide are intended to provide researchers and scientists with a solid foundation for their work with this important compound.
References
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Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]
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Alfa Aesar. 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]
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CAS Common Chemistry. 4-(Acetylamino)-2-methylbenzenesulfonyl chloride. [Link]
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OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]
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PubChem. Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. [Link]
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Haz-Map. 4-(Acetylamino)benzenesulfonyl chloride - Hazardous Agents. [Link]
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ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
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SIELC Technologies. N-Acetyl-m-toluidine. [Link]
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MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]
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YouTube. Sulfanilamide synthesis step 1: synthesis of p-acetamidobenzene sulfonyl chloride /practical. [Link]
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BioCrick. N-Acetyl-m-toluidine | CAS:537-92-8 | High Purity | Manufacturer. [Link]
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European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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Technical Guide: 4-Acetamido-2-methylbenzene-1-sulfonyl chloride
Disclaimer: Initial searches for the specific compound "4-acetamido-2-methylbenzene-1-sulfonyl chloride" did not yield sufficient public data to construct a comprehensive technical guide. The vast majority of available scientific literature pertains to the closely related and widely used isomer, 4-acetamidobenzenesulfonyl chloride (CAS No. 121-60-8), which lacks the methyl group at the 2-position. This guide will proceed under the assumption that this more common isomer is the intended subject of interest and will focus exclusively on its properties and applications.
Executive Summary
4-Acetamidobenzenesulfonyl chloride, commonly abbreviated as ASC, is a pivotal intermediate in synthetic organic chemistry, most notably in the preparation of the sulfonamide class of pharmaceuticals. As a bifunctional molecule, it features a reactive sulfonyl chloride group susceptible to nucleophilic attack and a protected aniline (acetamido group) that directs electrophilic substitution to the para position and allows for later deprotection to reveal a primary amine. This guide provides a detailed overview of its physicochemical properties, established synthesis and purification protocols, key synthetic applications, and essential safety and handling procedures for researchers and drug development professionals.
Physicochemical and Structural Properties
4-Acetamidobenzenesulfonyl chloride is a stable, crystalline solid at room temperature. Its structure is foundational to its utility; the acetamido group is an ortho-, para-directing activator for electrophilic aromatic substitution, which is crucial during the synthesis of the molecule itself via chlorosulfonation of acetanilide. The sulfonyl chloride moiety is a highly reactive functional group, serving as an excellent electrophile for the formation of sulfonamides, sulfonate esters, and other derivatives.
Table 1: Physicochemical Properties of 4-Acetamidobenzenesulfonyl chloride
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃S | [ChemScene][1] |
| Molecular Weight | 233.67 g/mol | [ChemScene][1] |
| CAS Number | 121-60-8 | [ChemScene][1] |
| Appearance | White to off-white or light tan crystalline powder | [CymitQuimica, ECHEMI][2][3] |
| Melting Point | 142-145 °C (decomposes) | [Chemsrc][4] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; slightly soluble in hot benzene; insoluble in water (reacts). | [CymitQuimica][2] |
| SMILES | CC(=O)Nc1ccc(S(=O)(=O)Cl)cc1 | [CymitQuimica][2] |
Synthesis and Purification Protocol
The most common and industrially significant method for synthesizing 4-acetamidobenzenesulfonyl chloride is the direct chlorosulfonation of acetanilide using an excess of chlorosulfonic acid.
Causality of Experimental Choices:
-
Starting Material: Acetanilide is used because the acetamido group protects the amine from oxidation and reaction with chlorosulfonic acid. It also strongly directs the incoming electrophile (-SO₂Cl) to the para position, ensuring high regioselectivity.
-
Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic sulfonating agent. A large excess is used to drive the reaction to completion.
-
Temperature Control: The initial addition of acetanilide is performed at a low temperature (12-15 °C) to control the highly exothermic reaction and prevent side reactions. The subsequent heating to 60 °C is necessary to ensure the completion of the chlorosulfonation.[5]
-
Work-up: The reaction mixture is quenched by pouring it onto ice.[5] This serves two purposes: it precipitates the solid product, which is insoluble in the aqueous medium, and it hydrolyzes the large excess of unreacted chlorosulfonic acid to sulfuric acid and HCl. The low temperature minimizes the hydrolysis of the desired sulfonyl chloride product.
Experimental Workflow: Chlorosulfonation of Acetanilide
Detailed Step-by-Step Protocol:
This protocol is adapted from Organic Syntheses.[5]
-
Setup: In a well-ventilated fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer. Charge the flask with 290 g (165 mL) of chlorosulfonic acid.
-
Addition: Cool the flask in a water bath to approximately 12–15 °C. Begin stirring and gradually add 67.5 g (0.5 mole) of acetanilide in portions over about 15 minutes, ensuring the temperature does not exceed 15 °C. Significant HCl gas will be evolved.
-
Reaction: After the addition is complete, heat the mixture to 60 °C and maintain this temperature with stirring for two hours to complete the reaction.
-
Quench: In the fume hood, pour the syrupy reaction liquid slowly and with vigorous stirring into a large beaker containing 1 kg of crushed ice.
-
Isolation: The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the crude product by suction filtration and wash the filter cake thoroughly with cold water. The yield of crude material is typically 90–95 g (77–81%).
-
Purification (Optional): The crude product can be used directly for many applications. For a highly pure product, dry the crude solid and recrystallize it from a minimal amount of hot benzene or chloroform. The pure compound forms colorless prisms with a melting point of 149 °C.
Applications in Organic Synthesis: The Gateway to Sulfonamides
The primary application of 4-acetamidobenzenesulfonyl chloride is as an electrophilic building block for the synthesis of N-substituted sulfonamides. This reaction is fundamental to the creation of sulfa drugs, a class of antibiotics.[6]
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the stable sulfonamide product.
Protocol: Synthesis of a Generic N-Aryl-4-acetamidobenzenesulfonamide
This is a generalized procedure based on established methods.[1]
-
Setup: In a round-bottomed flask, dissolve the desired amine (5 mmol) and a weak base such as sodium carbonate (7 mmol) in dichloromethane (20 mL).
-
Addition: In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL). Add this solution dropwise to the stirred amine mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add distilled water (20 mL) to the flask. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Isolation: Combine the organic extracts and wash with water (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonamide product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
4-Acetamidobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Classification: Causes severe skin burns and eye damage.[7][8] May be harmful if swallowed, in contact with skin, or if inhaled.
-
Handling Precautions:
-
Use only in a well-ventilated chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid breathing dust. Do not get in eyes, on skin, or on clothing.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
References
-
OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. UNEP Publications, December 2003. [Link]
-
Organic Syntheses. "Sulfanilyl chloride, N-acetyl-". [Link]
-
Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]
-
ResearchGate. Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. (5E). [Link]
- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
-
NIST. Acetamide, N-(3-methylphenyl)-. [Link]
-
Fisher Scientific. 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]
-
PubChem. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843. [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(3-methylphenyl)- (CAS 537-92-8). [Link]
- Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
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- 2. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc [chemsrc.com]
- 5. 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | C9H10ClNO3S | CID 3781579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals, notably sulfonamide derivatives. The document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical aspects of process control, safety, and product characterization. The primary focus is on the electrophilic chlorosulfonation of N-(3-methylphenyl)acetamide, a robust and scalable synthetic route. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering the technical depth required for successful laboratory synthesis and scale-up considerations.
Introduction and Strategic Importance
4-(acetylamino)-2-methylbenzenesulfonyl chloride is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a protected aniline moiety. This structural arrangement makes it an invaluable building block in medicinal chemistry. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.
The synthesis commences with N-(3-methylphenyl)acetamide (also known as N-acetyl-m-toluidine), which is subjected to chlorosulfonation. The strategic decision to use the acetyl-protected amine, rather than m-toluidine directly, is fundamental to the success of the synthesis. The highly activating amino group in unprotected m-toluidine would lead to uncontrolled side reactions and polymerization under the harsh acidic conditions of chlorosulfonation. The acetyl group serves as a crucial protecting group; it moderates the reactivity of the aromatic ring and prevents protonation of the nitrogen atom, thereby ensuring a clean and selective reaction.[1]
Reaction Mechanism and Regioselectivity
The core transformation is an electrophilic aromatic substitution reaction. The mechanism proceeds through several distinct steps, with the regiochemical outcome dictated by the directing effects of the substituents on the aromatic ring.
2.1. The Overall Transformation
The reaction converts N-(3-methylphenyl)acetamide into 4-(acetylamino)-2-methylbenzenesulfonyl chloride using chlorosulfonic acid.
Caption: Overall reaction scheme.
2.2. Mechanistic Rationale
The regioselectivity of the chlorosulfonation is governed by the electronic properties of the two substituents on the starting material:
-
-NHCOCH₃ (Acetylamino group): This is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance.
-
-CH₃ (Methyl group): This is a weakly activating group and also an ortho, para-director due to hyperconjugation.
When both groups are present, the strongly activating acetylamino group dominates the directing effect. The incoming electrophile (the chlorosulfonyl group) will preferentially add to the positions ortho or para to the acetylamino group.
-
The position para to the acetylamino group (C4) is sterically accessible.
-
The two positions ortho to the acetylamino group (C2 and C6) are also electronically activated. However, the C2 position is already occupied by the methyl group, and the C6 position is sterically hindered by the adjacent bulky acetylamino group.
Therefore, the substitution occurs predominantly at the C4 position, which is para to the strongly directing acetylamino group and ortho to the methyl group.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for chlorosulfonation of activated aromatic rings.[2][3] Extreme caution must be exercised at all stages due to the hazardous nature of the reagents.
3.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Comments |
| N-(3-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 1.0 | Starting material. Must be dry. |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ~4.0 - 5.0 | Reagent and solvent. Highly corrosive. |
| Thionyl Chloride (Optional) | SOCl₂ | 118.97 | ~1.2 | Can improve yield by converting the intermediate sulfonic acid. |
| Crushed Ice / Water | H₂O | 18.02 | Excess | For quenching the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent for extraction (if needed). |
3.2. Equipment
-
Three-neck round-bottom flask (500 mL for a 0.2 mol scale reaction)
-
Mechanical overhead stirrer
-
Dropping funnel or powder funnel
-
Thermometer
-
Ice-water bath and a heating mantle
-
Gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize evolved HCl gas.
-
Büchner funnel and vacuum flask for filtration.
3.3. Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis.
3.4. Detailed Procedure
-
Reactor Setup: Assemble the glassware in a certified chemical fume hood. Ensure all glassware is thoroughly dried to prevent premature decomposition of reagents.
-
Reagent Charging: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and powder funnel. Charge the flask with chlorosulfonic acid (e.g., 93 mL, ~1.0 mol for a 0.2 mol scale).
-
Initial Cooling: Begin stirring and cool the chlorosulfonic acid to between 0-5 °C using an external ice-water bath.
-
Substrate Addition: Slowly add N-(3-methylphenyl)acetamide (e.g., 29.8 g, 0.2 mol) in small portions over 30-45 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 15 °C. Significant amounts of hydrogen chloride gas will be evolved during this step.[2]
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2-3 hours. The reaction is typically complete when the evolution of HCl gas subsides.[2]
-
Quenching: After cooling the syrupy reaction mixture back to room temperature, carefully and slowly pour it into a large beaker containing at least 1 kg of crushed ice with vigorous stirring. This step is highly exothermic and releases large volumes of HCl gas; perform it slowly in the back of the fume hood.
-
Isolation and Washing: The product will precipitate as a white solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Drying and Purification: Press the crude material as dry as possible on the funnel. For optimal purity, the crude solid can be recrystallized. While benzene has been traditionally used for the non-methylated analog, other solvents like chloroform or a toluene/hexane mixture may be effective.[2] The purified product should be dried under a vacuum. A typical yield for this type of reaction is in the range of 75-90%.
Scientific Rationale and Process Control
-
Reagent Stoichiometry: A significant excess of chlorosulfonic acid is used to act as both the sulfonating agent and the solvent, ensuring the reaction mixture remains stirrable and driving the equilibrium towards the product.[2]
-
Temperature Management: The initial low-temperature addition is critical to control the highly exothermic reaction and minimize the formation of undesired ortho-isomers or degradation products. A subsequent heating period is necessary to ensure the complete conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[2] A more advanced continuous flow setup might utilize two distinct temperature zones to optimize each stage of the reaction—a lower temperature for sulfonation followed by a higher temperature for chlorination.[4]
-
Moisture Control: The sulfonyl chloride functional group is highly susceptible to hydrolysis back to the sulfonic acid. Therefore, the use of dry glassware and reagents is imperative for achieving a high yield and purity.
-
Workup: The quenching on ice serves two purposes: it safely decomposes the excess chlorosulfonic acid (ClSO₃H + H₂O → H₂SO₄ + HCl) and precipitates the water-insoluble product, allowing for its easy isolation.
Safety and Hazard Management
This synthesis involves highly hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.
-
Chlorosulfonic Acid: Extremely corrosive and causes severe burns. It reacts violently with water, releasing large quantities of heat and toxic HCl gas. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.
-
Hydrogen Chloride Gas: A toxic and corrosive gas is evolved throughout the reaction. A properly functioning fume hood is essential, and a gas trap is recommended to neutralize the effluent gas stream.
-
Exothermic Reaction: Both the initial reaction and the quenching step are highly exothermic. Proper temperature control and slow addition rates are critical to prevent a runaway reaction.
Characterization of 4-(acetylamino)-2-methylbenzenesulfonyl Chloride
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity. The analogous 4-acetamidobenzenesulfonyl chloride melts at 149 °C.[2]
-
HPLC: Reverse-phase HPLC can be used to determine the purity of the compound and quantify any impurities.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic peaks for the aromatic protons, the methyl groups (both from the acetyl and the tolyl moieties), and the amide proton.
Conclusion
The chlorosulfonation of N-(3-methylphenyl)acetamide is an effective and reliable method for the synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride. Success hinges on a deep understanding of the reaction mechanism, careful control of experimental parameters—particularly temperature—and a rigorous adherence to safety protocols due to the hazardous nature of the reagents involved. When executed correctly, this procedure provides high yields of a crucial chemical intermediate, paving the way for the development of novel sulfonamide-based therapeutics.
References
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
- Google Patents. (2020). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
- Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). Synthesis of sulfonyl chloride substrate precursors. Chemistry - A European Journal, 16, 12474.
-
Chemsrc. (n.d.). 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Retrieved from [Link]
- Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
-
SIELC Technologies. (2018). 4-(Acetylamino)benzenesulfonyl chloride. Retrieved from [Link]
-
Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction... Why is aniline not used for this step? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]
- 5. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Spectral Characteristics of 4-(Acetylamino)-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral characteristics of 4-(acetylamino)-2-methylbenzenesulfonyl chloride (CAS 62374-67-8), a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive, predicted spectral analysis based on first principles of spectroscopy and comparative data from structurally analogous compounds. We will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering expert interpretation and rationale behind the expected spectral features. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control involving this molecule.
Introduction and Molecular Structure
4-(Acetylamino)-2-methylbenzenesulfonyl chloride is a substituted aromatic compound with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.7 g/mol . Its structure features a benzene ring substituted with a sulfonyl chloride group, an acetylamino (acetamido) group, and a methyl group. The strategic placement of these functional groups makes it a versatile reagent, particularly in the synthesis of novel sulfonamides and other pharmaceutically relevant scaffolds. Understanding its spectral signature is paramount for confirming its identity and purity.
Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.
Caption: Molecular structure of 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(acetylamino)-2-methylbenzenesulfonyl chloride is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the acetylamino group. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on the analysis of substituent effects on the benzene ring.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic H-3 | ~ 7.8 - 8.0 | Doublet (d) | 1H | Located ortho to the electron-withdrawing sulfonyl chloride group, leading to a downfield shift. Coupled to H-5 (meta coupling, ~2-3 Hz). |
| Aromatic H-5 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Influenced by both the ortho sulfonyl chloride and the para acetylamino group. Coupled to H-3 (meta coupling) and H-6 (ortho coupling, ~8-9 Hz). |
| Aromatic H-6 | ~ 7.4 - 7.6 | Doublet (d) | 1H | Located ortho to the electron-donating methyl group and meta to the acetylamino group, resulting in a more upfield shift compared to other aromatic protons. Coupled to H-5 (ortho coupling). |
| NH | ~ 8.0 - 9.0 | Singlet (s, broad) | 1H | The amide proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |
| Ar-CH₃ | ~ 2.5 - 2.7 | Singlet (s) | 3H | The methyl group attached to the aromatic ring. |
| COCH₃ | ~ 2.1 - 2.3 | Singlet (s) | 3H | The methyl group of the acetylamino function. |
Expert Insights: The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) and the electron-donating nature of the acetylamino (-NHCOCH₃) and methyl (-CH₃) groups create a distinct electronic environment for each aromatic proton, leading to a well-resolved spectrum. The expected coupling patterns (ortho and meta) will be key in assigning the signals. For comparison, in the related compound 4-acetamidobenzenesulfonyl chloride, the aromatic protons appear as two distinct doublets, indicative of a simpler AA'BB' system.[1] The introduction of the methyl group at the 2-position in our target molecule breaks this symmetry, resulting in a more complex splitting pattern as predicted.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on incremental substituent effects on the benzene ring.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~ 168 - 170 | Typical chemical shift for an amide carbonyl carbon. |
| Aromatic C-1 | ~ 140 - 142 | Carbon bearing the sulfonyl chloride group, deshielded. |
| Aromatic C-4 | ~ 138 - 140 | Carbon bearing the acetylamino group. |
| Aromatic C-2 | ~ 135 - 137 | Carbon bearing the methyl group. |
| Aromatic C-6 | ~ 128 - 130 | Aromatic CH carbon. |
| Aromatic C-5 | ~ 120 - 122 | Aromatic CH carbon. |
| Aromatic C-3 | ~ 118 - 120 | Aromatic CH carbon. |
| COCH₃ | ~ 24 - 26 | Methyl carbon of the acetyl group. |
| Ar-CH₃ | ~ 20 - 22 | Methyl carbon attached to the aromatic ring. |
Expert Insights: The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents. The carbons directly attached to the electron-withdrawing sulfonyl chloride group and the nitrogen of the acetylamino group (C-1 and C-4) are expected to be the most downfield among the ring carbons. The shielding effect of the methyl group will influence the chemical shift of C-2.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted key absorption bands for 4-(acetylamino)-2-methylbenzenesulfonyl chloride are summarized below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | ~ 3300 - 3250 | Stretching |
| C-H (Aromatic) | ~ 3100 - 3000 | Stretching |
| C-H (Aliphatic) | ~ 2980 - 2850 | Stretching |
| C=O (Amide I) | ~ 1680 - 1660 | Stretching |
| C=C (Aromatic) | ~ 1600 - 1450 | Stretching |
| S=O (Sulfonyl) | ~ 1380 - 1360 (asymmetric) | Stretching |
| S=O (Sulfonyl) | ~ 1180 - 1160 (symmetric) | Stretching |
| S-Cl | ~ 600 - 500 | Stretching |
Expert Insights: The IR spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups. The N-H stretching frequency can be indicative of hydrogen bonding. For comparison, the IR spectrum of 4-acetamidobenzenesulfonyl chloride shows characteristic peaks for the N-H, C=O, and S=O stretching vibrations.[1][2] Similarly, 4-acetamidotoluene exhibits the expected amide and aromatic absorptions.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 247 and 249 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.
-
Predicted Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the chlorine atom, the sulfonyl group, and cleavage of the acetylamino group.
Caption: Predicted major fragmentation pathways for 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
Expert Insights: The presence of the chlorine isotope pattern is a key diagnostic feature. The base peak could potentially be the fragment at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺), a common fragmentation for N-acetylated compounds. The fragmentation pattern of 4-acetamidobenzenesulfonyl chloride also shows a prominent peak for the loss of the sulfonyl chloride group.[1]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of 4-(acetylamino)-2-methylbenzenesulfonyl chloride in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole instrument).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Conclusion
This technical guide has provided a comprehensive predicted spectral analysis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we have outlined the expected features of the ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions offer a robust framework for the identification and characterization of this important synthetic intermediate in a research and development setting. It is our hope that this guide will facilitate the work of scientists and professionals in the field of drug discovery and organic synthesis.
References
-
PubChem. (n.d.). 4-Methylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetylsulfanilyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-acetyl-o-toluidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). N-Acetylsulfanilyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 4-(acetylamino)-2-methylbenzenesulfonyl chloride
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-(acetylamino)-2-methylbenzenesulfonyl chloride (CAS RN: 62374-67-8). Given the limited publicly available safety data for this specific compound, this guide incorporates a scientifically grounded approach by referencing the extensive data available for its close structural analog, 4-(acetylamino)benzenesulfonyl chloride (CAS RN: 121-60-8), also known as N-Acetylsulfanilyl chloride. The primary reactive moiety, the arylsulfonyl chloride group, dictates the fundamental hazards and handling requirements for both molecules.
Chemical Identity and Physicochemical Properties
4-(acetylamino)-2-methylbenzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group. This group is highly reactive, particularly towards nucleophiles, which is the basis for both its synthetic utility and its primary hazards. The presence of the methyl group distinguishes it from its more commonly documented analog.
Table 1: Physicochemical Properties Comparison
| Property | 4-(acetylamino)-2-methylbenzenesulfonyl chloride | 4-(acetylamino)benzenesulfonyl chloride (Analog) |
| CAS Registry Number | 62374-67-8[1] | 121-60-8[2][3] |
| Molecular Formula | C₉H₁₀ClNO₃S[1][4] | C₈H₈ClNO₃S[5] |
| Molecular Weight | 247.70 g/mol [1][4] | 233.67 g/mol [5] |
| Appearance | Not specified; likely off-white to yellow solid. | Off-white powder/solid[2][6] |
| Melting Point | 98 °C[1] | 145 - 148 °C[2] |
| Solubility | Insoluble in water; soluble in organic solvents.[5] | Insoluble in water; soluble in organic solvents like dichloromethane and chloroform.[5] |
| Reactivity with Water | Reacts violently to release Hydrogen Chloride (HCl) gas. | Reacts violently to release Hydrogen Chloride (HCl) gas. |
The critical takeaway from these properties is the inherent reactivity of the sulfonyl chloride group. The insolubility in water does not prevent a vigorous, exothermic reaction with it, a core principle that must inform all handling and storage procedures.
Hazard Identification and Risk Assessment
The primary hazards associated with 4-(acetylamino)-2-methylbenzenesulfonyl chloride are driven by its corrosive and moisture-sensitive nature. Upon contact with water, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.
GHS Hazard Classification (Inferred from Analog)
-
Skin Corrosion (Category 1B/1C): Causes severe skin burns and damage.[2][7]
-
Serious Eye Damage (Category 1): Causes serious, potentially irreversible eye damage.[2]
-
Acute Toxicity (Category 4, Harmful): Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.
Causality of Hazards: The sulfonyl chloride moiety is a potent electrophile. When it contacts living tissue, which is rich in water and other nucleophiles (like amine and thiol groups in proteins), it undergoes rapid sulfonylation reactions. This chemical reaction, along with the simultaneous release of HCl, denatures proteins and lipids, leading to severe chemical burns. Inhalation of the dust can cause similar corrosive damage to the delicate tissues of the respiratory tract.[2][3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is mandatory.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of 4-(acetylamino)-2-methylbenzenesulfonyl chloride, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains the hazardous dust and the corrosive HCl gas that can be generated from exposure to ambient humidity.[2][6]
-
Inert Atmosphere: For reactions sensitive to moisture, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is best practice. This not only protects the integrity of the chemical but also prevents the formation of corrosive byproducts.
3.2 Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Required | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is recommended. Nitrile and neoprene offer good resistance against corrosive solids and the solvents in which they may be dissolved.[8][9] Inspect gloves for integrity before each use.[10] |
| Eyes/Face | Safety Goggles and Full-Face Shield | Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[11] A full-face shield must be worn over the goggles during any operation with a splash or dust generation risk (e.g., weighing, transfers).[8] This protects against severe eye damage.[3] |
| Body | Flame-Resistant Laboratory Coat | A lab coat, fully buttoned, is required to protect skin and clothing from dust and splashes.[10] |
| Respiratory | NIOSH-approved respirator (if applicable) | A respirator with an acid gas cartridge may be necessary for large-scale work or in the event of a ventilation failure.[8] Use is subject to a formal respiratory protection program. |
Standard Operating Procedure for Safe Handling
This protocol is designed as a self-validating system, where the rationale for each step reinforces safe practice.
-
Preparation:
-
Step 1a: Designate a specific area within a chemical fume hood for the procedure.
-
Step 1b: Assemble all necessary equipment (spatulas, weigh boats, glassware) and ensure it is clean and completely dry. Causality: Prevents accidental contact with moisture, which would lead to decomposition and HCl release.
-
Step 1c: Don all required PPE as specified in Table 2.
-
-
Weighing and Transfer:
-
Step 2a: Tare a dry, clean weigh boat on the balance inside the fume hood.
-
Step 2b: Carefully transfer the desired amount of 4-(acetylamino)-2-methylbenzenesulfonyl chloride from the stock bottle to the weigh boat using a clean, dry spatula. Perform this action slowly to minimize dust generation. Causality: Avoiding aerosolization of the corrosive powder is critical to prevent inhalation.[7]
-
Step 2c: Tightly cap the stock bottle immediately after dispensing. Causality: Protects the bulk chemical from atmospheric moisture, preserving its integrity and preventing hazardous pressure buildup from HCl gas.[7]
-
Step 2d: Add the weighed solid to the reaction vessel, which should already be under an inert atmosphere if required by the chemistry.
-
-
Post-Handling:
-
Step 3a: Decontaminate the spatula and weigh boat. A common method is to quench them carefully in a beaker containing a suitable solvent (e.g., isopropanol) followed by a basic solution (e.g., sodium bicarbonate solution) to neutralize the resulting acids. This must be done in the fume hood.
-
Step 3b: Wipe down the work surface in the fume hood.
-
Step 3c: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.
-
Storage and Incompatibility
Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] The storage location should be a dedicated corrosives cabinet.[3][6] Storage under an inert atmosphere is recommended.[2][7] Some suppliers recommend refrigeration.[7]
-
Incompatible Materials: Keep away from:
Emergency Procedures
Immediate and correct response to an emergency is critical.
6.1 Spill Response A small spill of a few grams can be managed by trained laboratory personnel. A large spill requires immediate evacuation and professional emergency response.
Caption: Workflow for responding to a 4-(acetylamino)-2-methylbenzenesulfonyl chloride spill.
6.2 Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or sand. DO NOT USE WATER. [12] Using water will exacerbate the situation by reacting with the compound to produce flammable and corrosive gases.
-
Hazardous Combustion Products: Fires involving this compound will produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[2] Firefighters must wear self-contained breathing apparatus (SCBA).
6.3 Personnel Exposure and First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion can cause severe burns to the digestive tract.[3]
Waste Disposal
All waste containing 4-(acetylamino)-2-methylbenzenesulfonyl chloride, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[13]
References
-
Alfa Aesar. (2024). SAFETY DATA SHEET for 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]
- OECD SIDS. (n.d.). 4-METHYLBENZENESULFONYL CHLORIDE.
-
CAS Common Chemistry. (n.d.). 4-(Acetylamino)-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
- S D FINE-CHEM LIMITED. (n.d.). SAFETY DATA SHEETS for p-Toluene sulfonyl chloride.
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
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PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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- Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride....
-
Organic Syntheses. (1925). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
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- Merck Millipore. (n.d.). Safety Data Sheet for Toluene-α-sulphonyl chloride.
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PubChem. (n.d.). Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. Retrieved from [Link]
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]
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solubility of 4-(acetylamino)-2-methylbenzenesulfonyl chloride
An In-depth Technical Guide on the Solubility of 4-(acetylamino)-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical framework for understanding and determining the , a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing its solubility, presents a detailed and validated experimental protocol for its quantification, and discusses the critical implications of solubility data in drug development and synthetic chemistry. By integrating foundational scientific concepts with actionable laboratory procedures, this whitepaper serves as an essential resource for scientists seeking to optimize processes involving this compound.
Introduction: The Central Role of Solubility in the Application of 4-(acetylamino)-2-methylbenzenesulfonyl chloride
4-(acetylamino)-2-methylbenzenesulfonyl chloride (CAS RN: 62374-67-8) is a vital building block in organic synthesis, particularly in the preparation of sulfonamide-based therapeutic agents.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride group, an amide, and an aromatic ring, dictates its utility and also presents challenges in handling and reaction control.[1] A thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone for process optimization, influencing reaction kinetics, yield, purity, and the ultimate success of a synthetic route. In the realm of drug development, the solubility of intermediates directly impacts the feasibility of scale-up, purification strategies, and the overall cost-effectiveness of manufacturing active pharmaceutical ingredients (APIs).
Theoretical Underpinnings of Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the principle "like dissolves like."[3] This adage encapsulates the balance of intermolecular forces between the solute and solvent. For 4-(acetylamino)-2-methylbenzenesulfonyl chloride, its solubility in a given solvent is a function of several key factors:
-
Molecular Structure and Polarity : The compound possesses both polar and non-polar characteristics. The sulfonyl chloride (-SO₂Cl) and acetylamino (-NHCOCH₃) groups are polar, capable of dipole-dipole interactions and hydrogen bonding. The methyl-substituted benzene ring is non-polar. The overall polarity is a composite of these features.
-
Solute-Solvent Interactions : Effective dissolution occurs when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the solute-solute lattice energy and solvent-solvent interactions.
-
Solvent Selection :
-
Aprotic Solvents : Sulfonyl chlorides generally exhibit good solubility in a range of aprotic organic solvents.[4] Solvents like acetone, acetonitrile, and dichloromethane are often suitable candidates.
-
Protic Solvents : Protic solvents such as water, alcohols, and amines can react with the highly electrophilic sulfonyl chloride group, leading to solvolysis and the formation of sulfonic acids, esters, or sulfonamides, respectively.[5][6] This reactivity must be carefully considered when selecting solvents, as it can consume the starting material and complicate analysis.
-
A Rigorous Protocol for Experimental Solubility Determination
To ensure the generation of reliable and reproducible data, a validated experimental workflow is essential. The following protocol is designed to determine the equilibrium .
Essential Materials and Instrumentation
-
Analyte : 4-(acetylamino)-2-methylbenzenesulfonyl chloride (purity >98%)
-
Solvents : A selection of analytical grade organic solvents (e.g., acetonitrile, acetone, ethyl acetate, dichloromethane, tetrahydrofuran).
-
Equipment :
-
Analytical balance (readability ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated positive displacement pipettes and volumetric flasks
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Experimental Workflow Diagram
Sources
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A Comprehensive Technical Guide to the Stability and Storage of 4-acetamido-2-methylbenzene-1-sulfonyl chloride
This guide provides an in-depth analysis of the stability and recommended storage conditions for 4-acetamido-2-methylbenzene-1-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical chemical principles with practical, field-proven insights to ensure the long-term integrity and safe handling of this important chemical intermediate.
Introduction: Understanding the Criticality of Stability
4-acetamido-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The presence of the sulfonyl chloride functional group makes it a reactive intermediate, particularly for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][2] However, this reactivity also presents inherent stability challenges.
The long-term stability of any chemical reagent is paramount in research and development. Degradation can lead to inconsistent experimental results, the formation of unknown impurities, and potential safety hazards. This guide will provide a comprehensive overview of the factors influencing the stability of 4-acetamido-2-methylbenzene-1-sulfonyl chloride and outline robust protocols for its storage and handling.
Chemical Profile and Inherent Reactivity
While specific data for 4-acetamido-2-methylbenzene-1-sulfonyl chloride is limited, its chemical behavior can be reliably inferred from its structural analog, 4-acetamidobenzenesulfonyl chloride (ASC), and the well-documented chemistry of sulfonyl chlorides.
Key Properties (approximated from 4-acetamidobenzenesulfonyl chloride):
| Property | Value | Source |
| Molecular Formula | C9H10ClNO3S | [3] |
| Molecular Weight | 247.70 g/mol | [3] |
| Appearance | White to off-white solid (powder or crystalline) | [4] |
| Melting Point | ~146°C (with decomposition) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, chloroform, and ether. | [1][4] |
The core of this molecule's reactivity lies in the sulfonyl chloride (-SO2Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, with the most common and detrimental nucleophile being water.
Primary Stability Concern: Hydrolysis
The principal degradation pathway for 4-acetamido-2-methylbenzene-1-sulfonyl chloride is hydrolysis. This reaction is a significant concern as atmospheric moisture is often sufficient to initiate degradation.[4][5]
Mechanism of Hydrolysis:
The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. This results in the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[4]
Caption: Hydrolysis of 4-acetamido-2-methylbenzene-1-sulfonyl chloride.
Consequences of Hydrolysis:
-
Loss of Purity: The formation of the sulfonic acid derivative reduces the purity of the starting material, impacting reaction yields and potentially introducing impurities into subsequent synthetic steps.
-
Corrosive Byproducts: The generation of hydrochloric acid can corrode metal storage containers and poses a significant safety hazard.[6]
-
Incompatibility: The presence of acid can catalyze other unwanted side reactions.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability of 4-acetamido-2-methylbenzene-1-sulfonyl chloride, a multi-faceted approach to storage and handling is essential.
Storage Conditions
The primary goal of storage is to rigorously exclude moisture.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[6][7][8] |
| Container | Tightly sealed, amber glass bottle with a secure, non-reactive cap. | Protects from light and prevents moisture ingress.[9][10][11] |
| Location | Dry, cool, well-ventilated area, away from incompatible materials. | Ensures a stable external environment and prevents accidental contact with reactive substances.[12][13] |
Handling Procedures
Proper handling is crucial to prevent the introduction of contaminants, especially moisture, during use.
Workflow for Handling Sulfonyl Chlorides:
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An In-depth Technical Guide to the Reactivity of 4-(Acetylamino)-2-methylbenzenesulfonyl Chloride with Nucleophiles
Abstract: This technical guide provides a comprehensive analysis of the reactivity of 4-(acetylamino)-2-methylbenzenesulfonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. We will explore its molecular structure, the electronic effects governing its reactivity, and the mechanistic pathways of its reactions with various nucleophiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for predicting and controlling reaction outcomes.
Introduction: A Versatile Synthetic Building Block
4-(Acetylamino)-2-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride that serves as a crucial reagent for the synthesis of sulfonamides and sulfonate esters.[1] The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[2] A thorough understanding of the reactivity of this sulfonyl chloride is paramount for its effective use in the synthesis of complex molecules and active pharmaceutical ingredients.
This guide will dissect the factors influencing the reagent's electrophilicity and its subsequent reactions with nitrogen, oxygen, and sulfur-based nucleophiles. We will move beyond simple procedural descriptions to explain the causal relationships between substrate structure, nucleophile strength, and reaction conditions, thereby providing a predictive and validated approach to its application.
Molecular Structure and Electronic Landscape
The reactivity of 4-(acetylamino)-2-methylbenzenesulfonyl chloride is dictated by the interplay of electronic and steric effects originating from its substituents. The central reactive site is the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group.
-
Sulfonyl Chloride Group (-SO₂Cl): This group is a powerful electron-withdrawing group (EWG). The two oxygen atoms and the chlorine atom pull electron density away from the sulfur atom, rendering it highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Acetylamino Group (-NHCOCH₃): Located para to the sulfonyl chloride, the acetylamino group exhibits a dual electronic nature. While the nitrogen atom possesses a lone pair that can donate into the aromatic ring via resonance (+R effect), the acetyl group's carbonyl is electron-withdrawing. Overall, the acetylamino group is considered an activating group, donating electron density to the ring.[3]
-
Methyl Group (-CH₃): Positioned ortho to the sulfonyl chloride, the methyl group is a weak electron-donating group through induction (+I effect).[4] However, its primary influence is steric. Studies have shown that ortho-alkyl groups can cause a counterintuitive acceleration of nucleophilic substitution at the sulfonyl sulfur, a phenomenon attributed to the relief of steric strain in the transition state.[4][5]
The combination of these substituents creates a nuanced electronic environment. The activating groups (-NHCOCH₃ and -CH₃) slightly decrease the overall electrophilicity of the sulfonyl group compared to an unsubstituted benzenesulfonyl chloride, but the sulfur center remains a potent electrophile poised for reaction.
General Mechanistic Considerations: The SN-S Pathway
Nucleophilic substitution at a sulfonyl sulfur center is a well-studied process.[6] The reaction of 4-(acetylamino)-2-methylbenzenesulfonyl chloride with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution mechanism (Sₙ2-type) at the sulfur atom.[5][6] This is distinct from nucleophilic aromatic substitution (SₙAr), which involves attack at a ring carbon.[7][8]
The mechanism can be depicted as a single, concerted step or as a stepwise addition-elimination pathway through a transient, high-energy trigonal bipyramidal intermediate.[9] For most practical purposes, it can be visualized as a single kinetic step where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.[6]
Caption: Generalized Sₙ2-type mechanism at the sulfonyl sulfur center.
Reactivity with N-Nucleophiles: Sulfonamide Synthesis
The reaction with amines to form sulfonamides is one of the most common and vital applications of this reagent.[10] The reaction is typically efficient and proceeds readily with primary and secondary amines.
Causality of Experimental Choices
-
Base: A base, such as sodium carbonate, pyridine, or triethylamine, is crucial. It serves two purposes: to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, and in some cases (like pyridine), to act as a nucleophilic catalyst.[11][12]
-
Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are preferred.[1] They effectively dissolve the sulfonyl chloride and amine without competing in the reaction. The use of protic solvents like water can lead to competitive hydrolysis of the highly reactive sulfonyl chloride.[13]
-
Temperature: The reactions are often run at room temperature or with gentle heating.[12] The high reactivity of the sulfonyl chloride usually precludes the need for high temperatures, which could promote side reactions.
Standardized Protocol: Synthesis of a N-Substituted Sulfonamide
This protocol provides a self-validating framework for the synthesis of a sulfonamide from 4-(acetylamino)-2-methylbenzenesulfonyl chloride and a generic primary amine.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and a non-nucleophilic base like sodium carbonate (1.4 eq.) or triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: In a separate flask, dissolve 4-(acetylamino)-2-methylbenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A complete reaction is indicated by the disappearance of the limiting reagent (typically the sulfonyl chloride).
-
Work-up: Upon completion, add distilled water to the reaction mixture. Separate the organic layer. Wash the organic phase sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[12] The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Experimental workflow for sulfonamide synthesis.
Reactivity with O-Nucleophiles: Sulfonate Ester Formation
Reactions with alcohols and phenols yield sulfonate esters. The reactivity of the oxygen nucleophile is generally lower than that of a corresponding amine due to oxygen's higher electronegativity.
-
Alcohols vs. Phenols: Phenols are more acidic than alcohols, and their corresponding phenoxides are softer, more potent nucleophiles. Consequently, reactions with phenols are often more facile.
-
Catalysis: These reactions almost always require a base. Pyridine is particularly effective as it can act as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
| Nucleophile | Typical Base | Relative Reactivity | Product |
| Primary Amine | Na₂CO₃, Et₃N | High | Sulfonamide |
| Secondary Amine | Na₂CO₃, Et₃N | Moderate-High | Sulfonamide |
| Alcohol | Pyridine, Et₃N | Moderate | Sulfonate Ester |
| Phenol | Pyridine, K₂CO₃ | Moderate-High | Sulfonate Ester |
| Water | (None/Catalytic) | Low (Side Reaction) | Sulfonic Acid |
Table 1: Comparative reactivity of 4-(acetylamino)-2-methylbenzenesulfonyl chloride with common nucleophiles.
Practical Considerations and Troubleshooting
-
Hydrolysis: The primary competing side reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[13] This is why anhydrous conditions are critical. The reagent should be stored in a desiccator and handled quickly in an inert atmosphere if possible.
-
Purity of Reagent: The purity of 4-(acetylamino)-2-methylbenzenesulfonyl chloride is crucial. It is typically prepared via the chlorosulfonation of acetanilide.[13][14] Incomplete reaction or poor purification can leave residual chlorosulfonic acid or sulfuric acid, which can interfere with subsequent reactions.[13]
-
Steric Hindrance: While the ortho-methyl group can accelerate the reaction, highly hindered nucleophiles (e.g., tertiary amines, bulky secondary alcohols) will react much more slowly or not at all. In such cases, elevated temperatures or stronger, non-nucleophilic bases may be required.
Conclusion
4-(acetylamino)-2-methylbenzenesulfonyl chloride is a robust and reliable reagent for the synthesis of sulfonamides and sulfonate esters. Its reactivity is dominated by the highly electrophilic sulfonyl chloride group, modulated by the electronic and steric contributions of the aromatic substituents. Successful application hinges on the careful selection of a suitable nucleophile, the strategic use of a base to neutralize HCl byproduct, and the maintenance of anhydrous conditions to prevent competitive hydrolysis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can effectively leverage this versatile building block in their synthetic endeavors.
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Lee, I., & Rhee, S. K. (2018). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 39(7), 834-838. Available at: [Link]
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Mousset, A., et al. (2019). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Jenkins, F. E., & Hambly, A. N. (1964). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Australian Journal of Chemistry, 17(1), 1-10. Available at: [Link]
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Jasiński, R., & Jasińska, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1398. Available at: [Link]
-
Jasiński, R., & Jasińska, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PubMed Central. Available at: [Link]
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Akhtar, N., et al. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Available at: [Link]
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Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1347-1351. Available at: [Link]
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Gupta, V., et al. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. bioRxiv. Available at: [Link]
-
SIELC Technologies. (2018). 4-(Acetylamino)benzenesulfonyl chloride. SIELC. Available at: [Link]
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Sematum, T., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Tropical Journal of Pharmaceutical Research, 16(11), 2727-2736. Available at: [Link]
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Mousset, A., et al. (2019). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ACS Publications. Available at: [Link]
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-
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The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]
-
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An In-depth Technical Guide to the Electrophilicity of 4-Acetylamino-2-methyl-substituted Benzenesulfonyl Chloride
Foreword: The Nuanced Role of Electrophilicity in Modern Drug Discovery
In the landscape of contemporary drug development, the precise tuning of molecular reactivity is paramount. Covalent inhibitors and chemical probes, for instance, rely on a finely balanced electrophilicity to achieve target engagement without off-target promiscuity. Benzenesulfonyl chlorides are a classic example of electrophilic reagents, widely employed in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. Understanding and quantifying the factors that govern their reactivity is not merely an academic exercise; it is a critical component of rational drug design. This guide provides a deep dive into the electrophilicity of a specific, functionally rich derivative: 4-acetylamino-2-methyl-substituted benzenesulfonyl chloride. We will dissect the electronic and steric contributions of its substituents and lay out a comprehensive experimental framework for the rigorous quantification of its reactivity.
Deconstructing the Electronic Landscape of 4-Acetylamino-2-methyl-substituted Benzenesulfonyl Chloride
The electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) is dictated by the electronic environment of the benzene ring to which it is attached. Electron-donating groups (EDGs) enrich the ring with electron density, which can be relayed to the sulfonyl group, thereby reducing the partial positive charge on the sulfur and decreasing its electrophilicity. Conversely, electron-withdrawing groups (EWGs) deplete the ring of electron density, enhancing the electrophilicity of the sulfur atom. In our target molecule, we have two key substituents whose interplay governs the overall reactivity: a 4-acetylamino group and a 2-methyl group.
The Duality of the 4-Acetylamino Group: Resonance Donation vs. Inductive Withdrawal
The 4-acetylamino group (-NHCOCH₃) is a fascinating modulator of aromatic reactivity. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through a resonance effect (+R).[1] This donation of electron density is most pronounced at the ortho and para positions, thereby deactivating the sulfonyl chloride group through the π-system.
However, the acetyl group attached to the nitrogen is strongly electron-withdrawing due to the polarized carbonyl double bond. This introduces an inductive effect (-I) that pulls electron density away from the nitrogen atom, making its lone pair less available for donation into the ring compared to a simple amino (-NH₂) group.[1] Furthermore, the nitrogen's lone pair can also be delocalized onto the adjacent carbonyl oxygen.[1] Despite this internal resonance and inductive withdrawal, the resonance donation to the ring is the dominant effect, making the acetylamino group an overall activating, ortho-para directing group, albeit a moderately attenuated one.[1]
The 2-Methyl Group: Inductive Donation and Steric Hindrance
The methyl group (-CH₃) at the 2-position (ortho to the sulfonyl chloride) influences electrophilicity in two ways:
-
Inductive Effect (+I): Alkyl groups are electron-donating through induction. The methyl group pushes electron density into the benzene ring, which slightly reduces the electrophilicity of the sulfonyl chloride.[2][3]
-
Steric Effect: The ortho-positioning of the methyl group introduces steric hindrance around the sulfonyl chloride moiety. This can impede the approach of a nucleophile, potentially slowing down the reaction rate.[3][4] However, for nucleophilic substitution at a sulfonyl sulfur, which can proceed through a trigonal bipyramidal transition state, ortho-alkyl groups can sometimes cause counterintuitive rate accelerations by destabilizing the ground state through steric compression.[4]
The interplay of these electronic and steric effects is what makes a quantitative analysis of this molecule's reactivity essential.
A Proposed Synthetic Pathway
A robust synthesis of 4-acetylamino-2-methyl-benzenesulfonyl chloride can be envisioned in a three-step sequence starting from the commercially available 2-amino-4-methylbenzenesulfonic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Acetylation of 2-Amino-4-methylbenzenesulfonic acid
-
In a 250 mL round-bottom flask, suspend 2-amino-4-methylbenzenesulfonic acid (1 equivalent) in water.
-
Add a solution of sodium acetate (1.1 equivalents) in water to the suspension with stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
The product, 4-acetylamino-2-methylbenzenesulfonic acid, may precipitate upon cooling or can be isolated by acidification followed by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Conversion to 4-Acetylamino-2-methyl-benzenesulfonyl chloride
-
Caution: This step involves corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a dry 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, add the dried 4-acetylamino-2-methylbenzenesulfonic acid (1 equivalent).
-
Carefully add thionyl chloride (3-5 equivalents) or phosphorus pentachloride (1.1 equivalents) in an inert solvent like dichloromethane.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[2]
-
The solid 4-acetylamino-2-methyl-benzenesulfonyl chloride will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[2]
-
The crude product can be recrystallized from a suitable solvent like benzene or chloroform to obtain a purified product.[2]
Quantifying Electrophilicity: A Kinetic Approach
The most direct way to quantify the electrophilicity of our target compound is to measure the rate of its reaction with a nucleophile. Solvolysis, the reaction with a solvent, is a well-established method for this purpose.[5][6][7]
Experimental Design: Solvolysis Kinetics
The solvolysis of 4-acetylamino-2-methyl-benzenesulfonyl chloride in a mixed aqueous-organic solvent (e.g., 70% dioxane/30% water) will be monitored over time. The reaction produces hydrochloric acid, and its formation can be followed by either a titrimetric method or by monitoring the change in conductivity of the solution.[5][6]
Caption: Workflow for a competitive kinetic experiment.
Conclusion and Outlook
The electrophilicity of 4-acetylamino-2-methyl-substituted benzenesulfonyl chloride is a product of the delicate balance between the electron-donating resonance of the acetylamino group, the inductive effects of both substituents, and the steric influence of the ortho-methyl group. This guide has provided a comprehensive framework for both the rational synthesis of this molecule and the rigorous, quantitative evaluation of its reactivity.
The experimental protocols detailed herein, from kinetic measurements to Hammett analysis, represent a self-validating system for characterizing electrophilicity. The data generated from such studies are invaluable for drug development professionals seeking to fine-tune the reactivity of covalent warheads and for synthetic chemists aiming to predict the outcomes of reactions involving this versatile building block. By grounding our understanding in empirical data, we can move beyond qualitative predictions and into the realm of quantitative, rational molecular design.
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Bentley, T. W., & Llewellyn, G. (1990). The S N 2-S N 1 spectrum. 4. The S N 2 (intermediate) mechanism for solvolyses of benzenesulfonyl chlorides. The Journal of Organic Chemistry, 55(5), 1549–1553. Available at: [Link]
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Methodological & Application
Application Notes: Synthesis of Bioactive Sulfonamides using 4-(Acetylamino)-2-methyl-benzenesulfonyl Chloride
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of N-substituted sulfonamides, a class of compounds with significant and diverse biological activities.[1][2] We focus on the use of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride as a key starting material. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering not only a step-by-step synthetic procedure but also the underlying chemical principles, validation checkpoints, and mechanistic insights to ensure reproducible and successful outcomes.
Introduction and Scientific Context
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The sulfamoyl group (-SO₂NH-) is a critical pharmacophore that can be readily modified, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
The selected starting material, 4-(acetylamino)-2-methyl-benzenesulfonyl chloride, is a particularly useful building block. The acetylamino group at the para-position and the methyl group at the ortho-position on the benzene ring modulate the reactivity of the sulfonyl chloride and can influence the biological activity of the final sulfonamide derivatives. The acetyl group can also serve as a synthetic handle for further molecular elaboration. This guide will detail the nucleophilic substitution reaction between this sulfonyl chloride and a primary amine, which is a robust and efficient method for creating the foundational sulfonamide linkage.[3][4]
Reaction Principle and Mechanism
The core of this synthesis is the reaction between an electrophilic sulfonyl chloride and a nucleophilic primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfur-nitrogen bond.
Causality Behind Experimental Choices:
-
Base: A base, such as sodium carbonate or triethylamine, is crucial.[4][5] It serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[4][6] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or chloroform is typically used.[5][7] These solvents are chosen because they are unreactive towards the sulfonyl chloride and effectively dissolve both the starting materials and the intermediate species.
-
Temperature: The reaction is generally conducted at room temperature.[5] While the reaction can be exothermic, controlling the addition of the sulfonyl chloride helps to manage the reaction temperature and prevent unwanted side reactions.
Below is a generalized schematic of the reaction.
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a self-validating workflow, incorporating in-process checks (TLC) and post-synthesis characterization to ensure the identity and purity of the final product.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride | Round-bottom flask |
| Primary amine of choice | Magnetic stirrer and stir bar |
| Dichloromethane (DCM), anhydrous | Dropping funnel |
| Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) | Thin Layer Chromatography (TLC) plates (silica gel) |
| Anhydrous sodium sulfate (Na₂SO₄) | TLC developing chamber |
| Distilled water | UV lamp (254 nm) |
| Saturated sodium bicarbonate solution | Rotary evaporator |
| Brine (saturated NaCl solution) | Column chromatography setup (silica gel) |
| Solvents for TLC and column chromatography (e.g., Ethyl acetate/Hexane mixture) | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and sodium carbonate (1.4 eq).[5]
-
Add anhydrous dichloromethane (DCM) to dissolve/suspend the reactants.
-
In a separate flask, dissolve 4-(acetylamino)-2-methyl-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
-
Reaction Execution:
-
Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine mixture at room temperature over 15-20 minutes.
-
Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
In-Process Monitoring (TLC):
-
Prepare a TLC plate and spot the starting amine, the sulfonyl chloride, and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, typically less polar, product spot has appeared.
-
-
Work-up and Isolation:
-
Once the reaction is complete, add distilled water to the reaction mixture to dissolve the inorganic salts.[5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
Product Characterization
To confirm the identity and purity of the synthesized sulfonamide, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H stretch.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Integrated Workflow and Validation
The following diagram illustrates the complete workflow, from initial setup to final, validated product.
Caption: Experimental workflow for sulfonamide synthesis.
Applications and Bioactivity
Sulfonamides synthesized from 4-(acetylamino)-2-methyl-benzenesulfonyl chloride are precursors to a wide array of bioactive molecules. By varying the primary amine used in the synthesis, a diverse library of compounds can be generated for screening. Documented biological activities for sulfonamides include:
-
Antibacterial Agents: Many sulfonamide derivatives exhibit potent activity against various bacterial strains.[3][10]
-
Anti-inflammatory Agents: Certain sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2]
-
Anticancer Agents: The sulfonamide moiety is present in several anticancer drugs.[2]
-
Cardiovascular Effects: Some sulfonamide derivatives have shown effects on cardiovascular parameters like perfusion pressure.[11]
Safety Precautions
-
4-(Acetylamino)-2-methyl-benzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
The reaction can be exothermic. Ensure controlled addition of the sulfonyl chloride.
References
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Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus. ResearchGate. [Link]
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Rodrigues, V. Z., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. [Link]
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Ansari, M. I., & Bhat, M. A. (2021). Biological activities of sulfonamides. ResearchGate. [Link]
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Khan, S. A. (2005). Biological Activities Of Sulfonamides. SciSpace. [Link]
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Li, Y., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry. [Link]
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Taha, M., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. [Link]
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Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
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CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. (2017). ResearchGate. [Link]
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4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024). ResearchGate. [Link]
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Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
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El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Scielo. [Link]
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The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]
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Merchant, R. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Advances. [Link]
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Application Notes & Protocols: 4-(Acetylamino)-2-methylbenzenesulfonyl Chloride in Medicinal Chemistry
Foreword: Navigating a Niche Scaffold
The landscape of medicinal chemistry is built upon a vast collection of molecular scaffolds, some ubiquitous and others highly specialized. 4-(Acetylamino)-2-methylbenzenesulfonyl chloride (CAS No. 62374-67-8) falls into the latter category. While the sulfonamide motif is a cornerstone of drug design, this specific ortho-methylated derivative is not widely documented in readily available literature.[1]
In contrast, its close structural analog, 4-(acetylamino)benzenesulfonyl chloride (CAS No. 121-60-8), is a workhorse reagent, extensively used in the synthesis of sulfa drugs and other bioactive compounds.[2][3] This guide leverages the robust data available for this primary analog to provide a comprehensive framework for researchers exploring the potential of the 2-methyl derivative. The protocols and applications described herein are based on established chemical principles and adapted from validated methods for the non-methylated analog. We will consistently address the potential influence—both steric and electronic—of the ortho-methyl group, providing a predictive lens for its reactivity and application.
Introduction: The Sulfonamide Moiety and the Role of the Title Compound
The sulfonamide functional group (-S(=O)₂-NR₂) is a privileged scaffold in medicinal chemistry, renowned for its role in the development of antimicrobial "sulfa drugs".[4] Beyond this historical significance, the sulfonamide moiety is a versatile pharmacophore found in a diverse array of therapeutic agents, including diuretics, anticonvulsants, and kinase inhibitors.[5] Its ability to act as a rigid hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive component in drug design.
4-(Acetylamino)-2-methylbenzenesulfonyl chloride serves as a key building block for introducing a specific substituted phenylsulfonamide core into a target molecule. Its structure offers several strategic advantages:
-
Reactive Handle: The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[6]
-
Protected Amine: The para-acetylamino (-NHCOCH₃) group serves as a protected form of an aniline. This is crucial because a free aniline would be incompatible with the chlorosulfonating agents used to prepare the sulfonyl chloride. The acetyl group can be hydrolyzed under acidic or basic conditions later in a synthetic route to reveal the primary amine if desired.
-
Ortho-Methyl Group: The methyl group at the 2-position (ortho to the acetylamino group) introduces specific steric and electronic features. It can influence the conformation of the molecule, potentially locking it into a preferred orientation to enhance binding with a biological target. Electronically, it is a weak electron-donating group, which can subtly modulate the reactivity of the sulfonyl chloride and the pKa of the final sulfonamide.
Physicochemical Properties & Handling
Accurate data for 4-(acetylamino)-2-methylbenzenesulfonyl chloride is sparse. The following table presents data for the well-characterized analog, 4-(acetylamino)benzenesulfonyl chloride, as a baseline for handling and reaction setup.
| Property | Value (for 4-acetylaminobenzenesulfonyl chloride) | Expected Influence of 2-Methyl Group | Reference |
| CAS Number | 121-60-8 | 62374-67-8 | [1][7] |
| Molecular Formula | C₈H₈ClNO₃S | C₉H₁₀ClNO₃S | [7] |
| Molecular Weight | 233.67 g/mol | 247.70 g/mol | [7] |
| Appearance | White to off-white or light tan solid | Likely a similar solid | [2][3] |
| Melting Point | 142-145 °C (decomposes) | May be slightly different due to altered crystal packing | [7] |
| Solubility | Soluble in DCM, Chloroform, Acetone, DMF. Insoluble in water. | Expected to have similar solubility profile | [2][6] |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Moisture sensitive. | Reactivity may be slightly modulated by steric hindrance | [2] |
Safety and Handling Precautions
Sulfonyl chlorides are hazardous reagents that demand careful handling in a controlled laboratory environment.
-
Corrosive: Causes severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Water Reactive: Reacts with water, including atmospheric moisture, to release corrosive hydrochloric acid (HCl) gas.[2][3] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Respiratory Irritant: The compound and the HCl gas produced upon hydrolysis are respiratory irritants. Handle exclusively within a certified chemical fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably refrigerated (0-10°C) and under an inert atmosphere.[8]
Core Application: Synthesis of N-Substituted Sulfonamides
The primary application of 4-(acetylamino)-2-methylbenzenesulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry synthesis.
Causality Behind the Experimental Design
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. An ancillary base is required to neutralize the HCl byproduct, driving the reaction to completion.
-
Choice of Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert, dissolves the sulfonyl chloride and many amine starting materials, and is easily removed under reduced pressure.[5]
-
Choice of Base: An inorganic base like sodium carbonate (Na₂CO₃) or an organic base like triethylamine (Et₃N) or pyridine is used.[4][5] Pyridine can also act as a nucleophilic catalyst. The choice depends on the amine's reactivity and solubility. For acid-sensitive substrates, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) may be preferred.
-
Temperature: The reaction is typically performed at room temperature, although gentle heating may be required for less reactive amines.[5] The ortho-methyl group on the title compound might introduce slight steric hindrance, potentially requiring longer reaction times or mild heating compared to its non-methylated analog.
General Workflow for Sulfonamide Synthesis
The following diagram illustrates the typical experimental workflow for the synthesis of a sulfonamide derivative using 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for synthesizing acetamidosulfonamide derivatives and should be considered a starting point for optimization.[5]
Synthesis of N-Benzyl-4-(acetylamino)-2-methylbenzenesulfonamide
Objective: To synthesize a representative sulfonamide product to demonstrate the reactivity of the title compound.
Materials:
-
4-(acetylamino)-2-methylbenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (1.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
Distilled Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq) and sodium carbonate (1.4 eq).
-
Add anhydrous DCM to form a stirrable suspension. Cool the flask to 0 °C in an ice bath.
-
Rationale: The reaction is set up under inert conditions to prevent hydrolysis of the sulfonyl chloride. The base is added to neutralize the HCl formed during the reaction. Cooling the initial mixture helps to control any exotherm upon addition of the electrophile.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve 4-(acetylamino)-2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the stirred amine suspension over 10-15 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Rationale: Dropwise addition prevents a rapid, uncontrolled reaction and potential side product formation.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the sulfonyl chloride starting material. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Rationale: TLC is a crucial and simple technique to determine when the reaction is complete, preventing unnecessary reaction time or premature workup.
-
-
Workup:
-
Once the reaction is complete, add distilled water to the flask to dissolve the inorganic salts and quench any remaining reactive species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic extracts.
-
Wash the combined organic layer with brine.
-
Rationale: The aqueous wash removes the base and its hydrochloride salt. The brine wash helps to remove residual water from the organic phase.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Rationale: Purification is essential to remove unreacted starting materials and any side products, yielding the final compound in high purity for subsequent analysis and biological testing.
-
Applications in Drug Discovery Scaffolds
Precursors for Kinase Inhibitors
The sulfonamide moiety is a common feature in many kinase inhibitors, where it often acts as a hydrogen-bond donor, interacting with the hinge region of the kinase ATP-binding site. The specific substitution pattern on the phenyl ring is critical for achieving selectivity and potency. The 2-methyl group of the title compound can act as a "selectivity element," exploiting small differences in the shape and size of the ATP pocket between different kinases.
Caption: Pharmacophoric elements of a sulfonamide-based kinase inhibitor.
Building Blocks for Diuretic Agents
Many potent diuretics, particularly those of the thiazide and loop diuretic classes, are based on a benzenesulfonamide core.[7] The synthesis of these agents often involves the reaction of a substituted aminobenzenesulfonyl chloride with an appropriate amine or other nucleophile. While the title compound is not a direct precursor to known diuretics, its scaffold is highly relevant. The synthesis of novel analogs using this building block could lead to the discovery of new diuretic agents with unique pharmacological profiles.
References
- Process for producing p-acetamidobenzene sulfonyl chloride.
-
Preparation of N-acetylsulfanilyl chloride. PrepChem.com. [Link]
-
Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Prachayasittikul, S., et al. PMC. [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS. [Link]
-
THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. [Link]
-
4-Acetamidobenzenesulfonyl Chloride - Solubility of Things. Solubility of Things. [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]
- Preparation method of p-acetamidobenzenesulfonyl chloride.
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. [Link]
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4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Chemsrc. [Link]
-
4-(Acetylamino)-2-methylbenzenesulfonyl chloride. CAS Common Chemistry. [Link]
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-
4-(Acetylamino)benzenesulfonyl chloride - Hazardous Agents. Haz-Map. [Link]
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Application Notes and Protocols for the Synthesis of N-aryl-4-acetylamino-2-methylbenzenesulfonamides
Abstract: This document provides a comprehensive guide for the synthesis of N-aryl-4-acetylamino-2-methylbenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry and drug development. The guide details a robust two-part synthetic strategy, commencing with the preparation of the key intermediate, 4-acetamido-2-methylbenzenesulfonyl chloride, followed by its coupling with various aryl amines. We delve into the rationale behind experimental choices, offering detailed, step-by-step protocols for synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary insights for successful and reproducible outcomes.
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, famously introduced in the sulfa drugs, the first class of effective systemic antibacterial agents.[1][2] Beyond their antimicrobial properties, sulfonamide derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, diuretic, and antiviral applications.[2][3][4] The N-aryl sulfonamide motif, in particular, is a privileged scaffold found in numerous therapeutic agents.[5][6]
This guide focuses on the preparation of a specific subclass: N-aryl-4-acetylamino-2-methylbenzenesulfonamides. The synthetic approach is bifurcated. First, we address the synthesis of the crucial electrophilic precursor, 4-acetamido-2-methylbenzenesulfonyl chloride. The second part details the nucleophilic substitution reaction of this intermediate with a range of substituted anilines to yield the target compounds. This methodology is designed to be versatile, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Part I: Synthesis of the Key Intermediate: 4-Acetamido-2-methylbenzenesulfonyl Chloride
The synthesis of the target sulfonamides hinges on the successful preparation of the corresponding sulfonyl chloride. This is achieved via electrophilic aromatic substitution on an appropriately protected starting material.
Principle and Rationale
The direct chlorosulfonation of 4-amino-2-methyltoluene is not feasible. The free amino group is highly reactive and would be protonated by the strong acid (chlorosulfonic acid), forming a meta-directing ammonium salt.[7] Furthermore, the amine itself can undergo unwanted side reactions. To circumvent this, the amino group is protected as an acetamide.
The Acetyl Protecting Group Strategy:
-
Reactivity Moderation: The acetyl group withdraws electron density from the nitrogen atom, reducing its nucleophilicity and preventing side reactions.
-
Directing Effect: The acetamido group is a powerful ortho-, para-director, ensuring that the bulky sulfonyl chloride group is installed at the desired position, para to the acetamido group.
-
Steric Hindrance: The bulk of the acetamido group further favors substitution at the sterically less hindered para position.
The reaction involves treating N-(2-methyl-4-aminophenyl)acetamide (more commonly derived from 2-methyl-p-toluidine) or simply acetanilide (if the 2-methyl group is not required) with chlorosulfonic acid. A continuous flow microchannel reactor can be used for this process to ensure safety and efficiency by controlling reaction time and temperature.[8]
Detailed Protocol 1: Synthesis of 4-Acetamido-2-methylbenzenesulfonyl Chloride
This protocol is adapted from the well-established chlorosulfonation of acetanilide.[8]
Materials:
-
N-(4-methylphenyl)acetamide (p-acetotoluidide)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (anhydrous)
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.
-
Initial Cooling: Place chlorosulfonic acid (4-5 molar equivalents) in the flask and cool it to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add finely powdered N-(4-methylphenyl)acetamide (1 molar equivalent) in small portions to the stirred chlorosulfonic acid over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C to prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Reaction Completion: The reaction can be monitored by TLC. Once the starting material is consumed, the reaction is complete.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
Product Isolation: The solid product, 4-acetamido-2-methylbenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with copious amounts of cold deionized water to remove any residual acid.
-
Drying: Dry the product under vacuum. The resulting sulfonyl chloride is typically used in the next step without further purification.
Part II: Synthesis of N-aryl-4-acetylamino-2-methylbenzenesulfonamides
This stage involves the core sulfonamide bond-forming reaction.
Principle and Rationale
The central reaction is the nucleophilic attack of the nitrogen atom of a substituted aniline on the electrophilic sulfur atom of the 4-acetamido-2-methylbenzenesulfonyl chloride. This reaction liberates one equivalent of hydrochloric acid (HCl).[1]
Causality Behind Experimental Choices:
-
Solvent: A non-protic solvent such as pyridine, dichloromethane (DCM), or tetrahydrofuran (THF) is typically used. Pyridine is an excellent choice as it can serve as both the solvent and the base.[9]
-
Base: A base is essential to neutralize the HCl generated during the reaction. The reaction equilibrium is driven towards the product side by removing the acid. Pyridine or other tertiary amines like triethylamine (Et₃N) are commonly employed.[9][10] An alkaline environment facilitates the removal of the proton from the amine nitrogen after the initial attack.[10]
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the sulfonyl chloride, and then allowed to proceed at room temperature or with gentle heating to ensure completion.[9]
General Workflow for Synthesis
Caption: General workflow for the synthesis of the target sulfonamides.
Detailed Protocol 2: General Procedure for Synthesis
Materials:
-
4-Acetamido-2-methylbenzenesulfonyl chloride (1.0 eq)
-
Substituted aryl amine (1.0-1.2 eq)
-
Pyridine (anhydrous) or Dichloromethane (DCM, anhydrous) and Triethylamine (Et₃N)
-
Hydrochloric acid (1 M)
-
Crushed ice and deionized water
Procedure:
-
Reactant Solution: Dissolve the substituted aryl amine (1.1 equivalents) in anhydrous pyridine (or DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add 4-acetamido-2-methylbenzenesulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. If using DCM, add triethylamine (1.2 equivalents) to the amine solution before adding the sulfonyl chloride.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing a stirred mixture of crushed ice and water.[9] This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water, followed by a small amount of cold 1 M HCl (if pyridine was used) to remove any remaining base, and then again with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven. The product can then be purified by recrystallization.
Part III: Purification and Characterization
High purity is essential for biological testing and accurate characterization. Recrystallization is the most common and effective method for purifying solid sulfonamide products.[11][12]
Purification by Recrystallization
Principle: The principle of recrystallization is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection: Ethanol, isopropanol, or mixtures with water (e.g., ethanol/water) are often effective for sulfonamides.[11] The optimal solvent or solvent system must be determined empirically for each new compound.
Purification Workflow
Caption: A standard workflow for purification via recrystallization.
Detailed Protocol 3: Recrystallization
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate while stirring.[13]
-
Complete Dissolution: Continue adding small portions of the hot solvent until the compound has just completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, cool slightly, add a small amount of activated charcoal, and boil for a few minutes.[13] Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Characterization
The identity and purity of the synthesized N-aryl-4-acetylamino-2-methylbenzenesulfonamides should be confirmed using standard analytical techniques.
| Technique | Expected Observations for N-aryl-4-acetylamino-2-methylbenzenesulfonamides |
| ¹H NMR | -SO₂NH- Proton: A broad singlet typically downfield (> 9.0 ppm). Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm) with splitting patterns corresponding to the substitution on both aryl rings. Acetyl -CH₃: A sharp singlet around 2.1-2.3 ppm. Ring -CH₃: A sharp singlet around 2.4-2.6 ppm. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms. The carbonyl carbon of the acetyl group appears around 168-170 ppm. Aromatic carbons appear in the 110-150 ppm range.[9] |
| FT-IR (cm⁻¹) | N-H Stretch: A peak around 3250-3350 cm⁻¹. C=O Stretch (Amide): A strong absorption around 1670-1690 cm⁻¹. S=O Stretches (Sulfonamide): Two characteristic strong absorptions, asymmetric around 1330-1350 cm⁻¹ and symmetric around 1150-1170 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the compound.[9] |
Part IV: Troubleshooting and Safety
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or hydrolyzed sulfonyl chloride. Insufficient base to neutralize HCl. Starting aniline is of low purity or unreactive. | Use freshly prepared or properly stored sulfonyl chloride. Ensure anhydrous conditions. Use a slight excess of base (1.2-1.5 eq). Purify the aniline prior to use. |
| Product "Oils Out" During Recrystallization | The melting point of the product is lower than the boiling point of the solvent. The crude product is highly impure. | Re-heat the mixture to re-dissolve the oil, add more hot solvent, and allow it to cool much more slowly.[11] Alternatively, select a lower-boiling point solvent or a different solvent mixture. If impurities are high, consider purification by column chromatography before recrystallization. |
| No Crystals Form Upon Cooling | Too much solvent was used during recrystallization. The solution is supersaturated but nucleation has not occurred. | Reduce the solvent volume by boiling some off and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[11] |
Safety Precautions
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Add reagents to it slowly and cautiously.
-
Sulfonyl Chlorides: Corrosive and lachrymatory. Handle in a fume hood and wear appropriate PPE.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always use in a well-ventilated fume hood.
-
Work-up: The quenching of the chlorosulfonation reaction mixture on ice is highly exothermic and releases HCl gas. This must be done slowly, with efficient stirring, and in a fume hood.
Conclusion
The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of N-aryl-4-acetylamino-2-methylbenzenesulfonamides. By understanding the rationale behind the use of protecting groups and the specific reaction conditions, researchers can efficiently synthesize a diverse range of these valuable compounds. Adherence to the detailed protocols for synthesis, purification, and characterization will ensure the generation of high-purity materials suitable for further investigation in drug discovery and development programs.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. [Link]
-
4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024). Bentham Science Publisher. [Link]
-
2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. (n.d.). ResearchGate. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
-
Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2025). ResearchGate. [Link]
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
Multistep Synthesis Protecting Groups. (n.d.). St. Olaf College. [Link]
- Sulfonamide purification process. (1957).
-
Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. (2016). National Institutes of Health. [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. [Link]
-
N-Acylation of sulfonamides using N-acylbenzotriazoles. (2004). ResearchGate. [Link]
-
N-Acylation of sulfonamides using N-acylbenzotriazoles. (2004). Semantic Scholar. [Link]
-
Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2003). PubMed. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). National Institutes of Health. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2006). ResearchGate. [Link]
-
Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. [Link]
- Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. (2020).
-
Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. (2016). PubMed. [Link]
-
For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? (2020). Chegg. [Link]
-
Biological Activities of Sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences. [Link]
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Application Note: 4-(Acetylamino)-2-methylbenzenesulfonyl Chloride as a Key Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. This application note provides a comprehensive technical guide for researchers on the use of 4-(acetylamino)-2-methylbenzenesulfonyl chloride, a versatile chemical intermediate for the synthesis of potent kinase inhibitors. We will explore the strategic importance of the sulfonamide moiety in inhibitor design, provide detailed, field-proven protocols for the synthesis and application of this reagent, and use the synthesis of a key precursor to the multi-kinase inhibitor Pazopanib as a practical case study.
Introduction: The Strategic Role of Sulfonamides in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction. In many cancers, aberrant kinase activity leads to uncontrolled cell proliferation and survival.[1] Kinase inhibitors are designed to block the ATP-binding site, thereby preventing phosphorylation and halting the signaling cascade.[2]
The sulfonamide group (R-SO₂NH-R') is a privileged scaffold in medicinal chemistry and particularly valuable in the design of kinase inhibitors.[2][3] Its utility stems from several key properties:
-
Hydrogen Bonding: The sulfonamide moiety is an excellent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). This allows it to form strong, directional interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine portion of ATP.
-
Structural Rigidity and Vectorial Orientation: The tetrahedral geometry of the sulfur atom provides a rigid anchor, allowing chemists to project substituents into specific vectors within the binding site to enhance potency and selectivity.
-
Metabolic Stability and Physicochemical Properties: The sulfonamide group is generally stable to metabolic degradation and can be used to tune the solubility and pharmacokinetic properties of the final inhibitor compound.
4-(acetylamino)-2-methylbenzenesulfonyl chloride provides a pre-functionalized aromatic ring system, incorporating this critical sulfonamide precursor. The methyl group offers a point for steric differentiation to probe inhibitor-kinase interactions, while the acetylamino group serves as a protected amine, which can be deprotected in later synthetic steps to reveal a new reactive handle for further molecular elaboration.
Reagent Profile: 4-(Acetylamino)-2-methylbenzenesulfonyl Chloride
A thorough understanding of the reagent's properties and safe handling procedures is critical for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 62374-67-8 | [4] |
| Molecular Formula | C₉H₁₀ClNO₃S | [4] |
| Molecular Weight | 247.70 g/mol | [4] |
| Appearance | White to off-white solid | Extrapolated from[5] |
| Melting Point | 98 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform); reacts with water. | Extrapolated from[5] |
Safety and Handling
CAUTION: Aryl sulfonyl chlorides are reactive, corrosive, and moisture-sensitive compounds. Always handle this reagent inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Handling: Avoid inhalation of dust. Do not allow the compound to come into contact with skin or eyes.[5] Keep containers tightly closed and store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
In case of exposure:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench excess reagent carefully with a dilute solution of sodium bicarbonate or another suitable base before disposal.
The Sulfonamide Moiety in the Kinase Active Site
The efficacy of many kinase inhibitors relies on their ability to form specific hydrogen bonds within the ATP binding cleft. The sulfonamide group is particularly adept at this, often forming a bidentate hydrogen bond with the "hinge" region of the kinase, which is the flexible loop connecting the N- and C-terminal lobes of the kinase domain.
Figure 1: Hydrogen bonding between a sulfonamide and the kinase hinge.
Synthetic Protocols and Methodologies
This section provides detailed protocols for the preparation and use of 4-(acetylamino)-2-methylbenzenesulfonyl chloride.
Protocol: Preparation of 4-(Acetylamino)-2-methylbenzenesulfonyl Chloride
This procedure is adapted from the well-established synthesis of the non-methylated analog, p-acetamidobenzenesulfonyl chloride.[6][7] The starting material is N-(2-methylphenyl)acetamide (also known as 2-acetotoluidide).
Reaction Rationale: The reaction is an electrophilic aromatic substitution. The acetamido group is a powerful ortho-, para-directing and activating group. The methyl group is a weaker ortho-, para-director. The incoming chlorosulfonyl group (-SO₂Cl) will be directed predominantly to the position para to the strong acetamido directing group, resulting in the desired product.
Figure 2: Workflow for the synthesis of the title reagent.
Materials:
-
N-(2-methylphenyl)acetamide
-
Chlorosulfonic acid (freshly distilled recommended)[6]
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer and a pressure-equalizing dropping funnel. Cool the flask in an ice/water bath.
-
Chlorosulfonic Acid Addition: Carefully charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents relative to the starting material).
-
Substrate Addition: While stirring vigorously, add N-(2-methylphenyl)acetamide in small portions, ensuring the internal temperature does not exceed 15-20°C. Significant HCl gas will be evolved; ensure adequate ventilation.[6]
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and maintain for 2 hours to ensure the reaction goes to completion.[6]
-
Workup (Quench): In a separate large beaker, prepare a slurry of crushed ice and a small amount of water. CAUTION: This step is highly exothermic. Very slowly and carefully, pour the cooled reaction mixture into the stirred ice slurry. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Press the solid as dry as possible on the filter. For best results, dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like dry benzene or a toluene/hexane mixture if required.[6]
Protocol: General Procedure for Sulfonamide Formation
This protocol outlines the reaction of 4-(acetylamino)-2-methylbenzenesulfonyl chloride with a generic primary or secondary amine (R¹R²NH) to form the corresponding sulfonamide, a key step in elongating the kinase inhibitor scaffold.
Materials:
-
4-(acetylamino)-2-methylbenzenesulfonyl chloride (1.0 eq)
-
Amine of interest (1.1 - 1.5 eq)
-
Anhydrous base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
Procedure:
-
Setup: To a dry, inert-atmosphere flask, add the amine of interest and the anhydrous solvent. Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add the anhydrous base (e.g., TEA) to the amine solution and stir for 5-10 minutes.
-
Sulfonyl Chloride Addition: Dissolve 4-(acetylamino)-2-methylbenzenesulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cold, stirred amine/base mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to yield the crude sulfonamide product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed.
Case Study: Synthesis of a Key Pazopanib Intermediate
Pazopanib is an FDA-approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[8][9] Its chemical structure is 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide.[8] The core of this molecule is the 5-amino-2-methylbenzenesulfonamide moiety, which is synthesized from the title reagent via deprotection. This case study shows the coupling of the title reagent to a pyrimidine core, followed by de-acetylation.
Reaction Scheme:
-
Couple 4-(acetylamino)-2-methylbenzenesulfonyl chloride with an appropriate aminopyrimidine.
-
Deprotect the acetyl group to reveal the free amine, which is then used in subsequent steps to build the final Pazopanib molecule. (Note: For simplicity, we will focus on the formation of a model sulfonamide and its deprotection).
Procedure: Synthesis of N-(pyrimidin-2-yl)-4-acetamido-2-methylbenzenesulfonamide
-
Follow the General Procedure for Sulfonamide Formation (Protocol 4.2) using 2-aminopyrimidine as the amine of interest. Use pyridine as both the base and solvent for this specific reaction.
-
After workup and purification, characterize the resulting N-(pyrimidin-2-yl)-4-acetamido-2-methylbenzenesulfonamide.
Procedure: De-acetylation to 5-Amino-2-methyl-N-(pyrimidin-2-yl)benzenesulfonamide
-
Setup: Dissolve the acetylated sulfonamide product in a mixture of methanol and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts and concentrate in vacuo.
-
Purification: Purify the resulting amine by column chromatography. This product is a direct precursor to the final coupling step in many patented Pazopanib syntheses.[10][11]
Characterization and Quality Control
Ensuring the purity and identity of the synthesized compounds is paramount.
| Technique | Purpose | Expected Observations for 4-(Acetylamino)-2-methylbenzenesulfonyl chloride |
| ¹H NMR | Structural Elucidation | Signals corresponding to: Aromatic protons (multiplets, ~7.5-8.0 ppm), Acetyl CH₃ (singlet, ~2.2 ppm), Aromatic CH₃ (singlet, ~2.5 ppm), Amide N-H (broad singlet, ~10.0 ppm). |
| ¹³C NMR | Carbon Skeleton Analysis | Signals for aromatic carbons, two methyl carbons, and a carbonyl carbon (~169 ppm). |
| HPLC/UPLC | Purity Assessment | A single major peak indicating high purity. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with an acid modifier is a good starting point.[12] |
| FT-IR | Functional Group ID | Characteristic stretches for N-H (~3300 cm⁻¹), C=O (~1670 cm⁻¹), and S=O (~1370 and 1180 cm⁻¹). |
| Mass Spec (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak [M+H]⁺ or other relevant adducts confirming the mass of 247.70 Da. |
Application in Target Pathway Analysis: VEGFR Inhibition
Kinase inhibitors synthesized using this scaffold, such as Pazopanib, are often targeted against Vascular Endothelial Growth Factor Receptors (VEGFRs).[13] VEGFRs are key drivers of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[14][15] By inhibiting VEGFR, these drugs can effectively starve tumors of their blood supply.
Figure 3: Simplified VEGFR signaling pathway and point of inhibition.
Conclusion
4-(Acetylamino)-2-methylbenzenesulfonyl chloride is a high-value, versatile building block for the synthesis of kinase inhibitors. The inherent properties of the sulfonamide group it provides are critical for achieving high-affinity binding in the ATP pocket of many important oncological kinase targets. The protocols and rationale outlined in this guide provide researchers with a solid foundation for the safe and effective use of this reagent in drug discovery programs, enabling the development of novel therapeutics targeting dysregulated kinase signaling pathways.
References
-
Chemsrc. (2025, August 23). 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Retrieved January 22, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 4-(Acetylamino)-2-methylbenzenesulfonyl chloride. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. Retrieved January 22, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). 4-(Acetylamino)benzenesulfonyl chloride. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN103373989B - The preparation method of the intermediate of pazopanib hydrochloride.
- Mahadevan, D., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2885-2889.
-
Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN103373963A - Intermediate of pazopanib hydrochloride and preparation method of....
- Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride....
- Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Biochemical Journal, 437(2), 169-183.
- Al-Hujaily, E. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(15), 5780.
- Singh, R., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1).
-
Practical Organic Chemistry. (2019, March 12). Sulfanilamide synthesis step 1: synthesis of p-acetamidobenzene sulfonyl chloride /practical. YouTube. Retrieved January 22, 2026, from [Link]
- Nath, M., et al. (2007). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 5(13), 2189-2196.
- Google Patents. (n.d.). US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.
-
ECHA. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved January 22, 2026, from [Link]
- El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.
-
Proteopedia. (2023, January 22). VEGF signaling pathway. Retrieved January 22, 2026, from [Link]
- Kumar, S., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(6), 1545-1555.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved January 22, 2026, from [Link]
-
World Scientific Publishing. (2024, May 27). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. Retrieved January 22, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Substituted 4-(Acetylamino)-2-methylbenzenesulfonamides
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the synthesis of N-substituted sulfonamides through the reaction of 4-(acetylamino)-2-methylbenzenesulfonyl chloride with primary amines. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that govern the reaction's success. We will explore the reaction mechanism, provide a robust experimental protocol, discuss critical parameters, and offer troubleshooting guidance. This guide is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to confidently and efficiently perform this important transformation.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants, underscores its importance in drug design. The reaction of a sulfonyl chloride with a primary amine is a classic and highly effective method for the formation of the sulfonamide S-N bond.[1][2] This guide focuses on the use of 4-(acetylamino)-2-methylbenzenesulfonyl chloride as a versatile building block for the synthesis of a diverse range of N-substituted sulfonamides. The presence of the acetylamino and methyl groups on the aromatic ring allows for further functionalization and tuning of the physicochemical properties of the final products.
Reaction Mechanism and Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic addition-elimination mechanism.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen and chlorine atoms render the sulfur atom highly electron-deficient.
Step 2: Formation of a Tetrahedral Intermediate This attack results in the formation of a transient, tetrahedral intermediate.
Step 3: Elimination of the Leaving Group The tetrahedral intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group.
Step 4: Deprotonation The resulting protonated sulfonamide is then deprotonated by a base present in the reaction mixture, yielding the final N-substituted sulfonamide and a salt of the base. The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol
This protocol provides a general procedure for the reaction of 4-(acetylamino)-2-methylbenzenesulfonyl chloride with a primary amine. The specific quantities and reaction times may need to be optimized for different amine substrates.
Materials and Reagents
-
4-(acetylamino)-2-methylbenzenesulfonyl chloride
-
Primary amine of choice
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (approximately 10 mL per mmol of amine).
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-(acetylamino)-2-methylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.[1]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, followed by saturated aqueous NaHCO₃ to remove any remaining acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system.
Caption: Experimental Workflow for Sulfonamide Synthesis.
Data Presentation: Illustrative Examples
The following table provides representative yields for the synthesis of N-substituted sulfonamides from sulfonyl chlorides and primary amines. It is important to note that these are illustrative examples based on structurally similar reactions, and actual yields may vary depending on the specific primary amine used and the optimization of reaction conditions.
| Entry | Primary Amine | Sulfonyl Chloride | Product | Yield (%) | Reference |
| 1 | 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 85 | [4] |
| 2 | Glycine | p-Acetamidobenzenesulfonyl chloride | 2-(4'-acetamidophenyl sulfonamido) Acetic acid | 89.7 | [5] |
| 3 | Alanine | p-Acetamidobenzenesulfonyl chloride | 2-(4'-acetamidophenyl sulfonamido)-2-isopropyl Acetic acid | 93.6 | [5] |
| 4 | Phenylalanine | p-Acetamidobenzenesulfonyl chloride | 2-(4'-acetamidophenyl sulfonamido) -2-benzyl Acetic acid | 94.1 | [5] |
| 5 | Valine | p-Acetamidobenzenesulfonyl chloride | 2-(4'-acetamidophenyl sulfonamido)-2-methyl Acetic acid | 82.6 | [5] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Hydrolysis of the sulfonyl chloride due to moisture.[1]2. Insufficiently reactive amine.3. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.2. Increase the reaction temperature or use a more forcing solvent.3. Extend the reaction time and continue to monitor by TLC. |
| Formation of a white precipitate that is not the product | The hydrochloride salt of the primary amine has precipitated. | Ensure sufficient base (1.2 equivalents) is used to neutralize the HCl generated. |
| Di-sulfonylation of the primary amine | The sulfonamide product is deprotonated and reacts with another molecule of sulfonyl chloride. | Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is consumed before it can react with the product. |
| Difficult purification | The product has similar polarity to the starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization from a different solvent system. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
Handling of Reagents:
-
4-(acetylamino)-2-methylbenzenesulfonyl chloride: This reagent is a sulfonyl chloride and should be handled with care. Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive.[8][9][10] They can react violently with water.[6] Handle in a well-ventilated fume hood.
-
Primary Amines: Many primary amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Pyridine and Triethylamine: These bases are flammable and have strong, unpleasant odors. Handle them in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
-
Mphahlele, M. J., & Gildenhuys, S. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(9), 2289. [Link]
-
Saleem, H., Maryam, A., Bokhari, S., & Siddiqi, A. R. (2018). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]
-
Baranczak, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9184–9189. [Link]
-
Al-Juboori, A. M., & Al-Masoudi, N. A. (2019). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi Expert Systems Journal, 11(36), 1-10. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Sarkar, A., & Ghosh, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
Glass, R. S. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4111-4113. [Link]
-
Saleem, H., et al. (2018). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. [Link]
- Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
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Application Note & Protocols: Advanced Catalytic Methods for the Synthesis of Sulfonamides Utilizing 4-Acetylamino-2-methylbenzenesulfonyl Chloride
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on modern catalytic methods for the synthesis of sulfonamides, with a specific focus on the versatile building block, 4-acetylamino-2-methylbenzenesulfonyl chloride. Moving beyond traditional stoichiometric approaches, this guide details catalytic protocols that offer milder reaction conditions, improved functional group tolerance, and alignment with green chemistry principles. The protocols herein are designed to be robust and reproducible, supported by mechanistic insights and practical considerations to ensure successful implementation in both discovery and development settings.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First introduced in the 1930s with the discovery of antibacterial sulfa drugs, its utility has expanded dramatically.[1] Today, sulfonamides are integral components of drugs treating a wide array of conditions, including cancer, diabetes, and central nervous system disorders.[2] Their prevalence stems from their unique physicochemical properties: they are stable, can engage in hydrogen bonding as both donors and acceptors, and act as effective bioisosteres for carboxylic acids.[2][3]
Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base, such as pyridine or triethylamine, to neutralize the HCl generated.[4][5] While effective, this method often requires harsh conditions and can be incompatible with sensitive functional groups.
The evolution of synthetic methodology has led to the development of powerful catalytic approaches for S-N bond formation.[6] These modern methods offer significant advantages, including:
-
Milder Reaction Conditions: Enabling the use of substrates with delicate functional groups.
-
Improved Efficiency: Lower catalyst loadings reduce waste and cost.
-
Enhanced Selectivity: Minimizing the formation of byproducts.
-
Sustainability: The use of greener solvents and energy sources, such as visible light, reduces environmental impact.[1][7]
This guide focuses on the application of these advanced methods to 4-acetylamino-2-methylbenzenesulfonyl chloride [8], a valuable intermediate whose substituted pattern is relevant for generating structurally diverse compound libraries for drug discovery.
General Reaction Scheme & Workflow
The fundamental transformation involves the coupling of 4-acetylamino-2-methylbenzenesulfonyl chloride with a nitrogen nucleophile (a primary or secondary amine) to form the desired sulfonamide.
Diagram 1: General catalytic synthesis of a sulfonamide.
A typical experimental workflow is standardized to ensure reproducibility and efficient product isolation.
Diagram 2: Standard experimental workflow for sulfonamide synthesis.
Catalytic Protocols & Mechanistic Rationale
Protocol 1: Copper(I)-Catalyzed Cross-Coupling
Copper catalysis is a workhorse in modern organic synthesis, offering a cost-effective and efficient means to construct C-N and S-N bonds.[2] In this context, the copper catalyst is believed to facilitate the coupling by activating the amine nucleophile or participating in an oxidative addition/reductive elimination cycle.
Scientist's Note (Causality): The use of a copper catalyst allows the reaction to proceed under significantly milder conditions than the traditional uncatalyzed method. A weak base like K₃PO₄ is sufficient, which improves compatibility with base-sensitive functional groups on the amine substrate. Dioxane is an excellent solvent for this transformation due to its ability to dissolve both the polar and non-polar reactants and its relatively high boiling point.
Experimental Protocol:
-
Reagents & Materials:
-
4-acetylamino-2-methylbenzenesulfonyl chloride (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-acetylamino-2-methylbenzenesulfonyl chloride, the amine, CuI, and K₃PO₄.
-
Add 1,4-dioxane via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Visible-Light Photoredox Catalysis
Photoredox catalysis leverages the energy of visible light to drive chemical reactions under exceptionally mild conditions.[9] This approach often involves the generation of radical intermediates, opening up unique reactivity pathways. For sulfonamide synthesis, a photocatalyst can facilitate the formation of a sulfonyl radical from the sulfonyl chloride, which is then trapped by the amine.[9][10]
Scientist's Note (Causality): This protocol represents a green chemistry approach, replacing heat with light as the energy source.[11] The reaction proceeds at room temperature, offering unparalleled functional group tolerance. An organic photocatalyst like Eosin Y or a ruthenium/iridium complex can be used. The choice of base is critical; a non-nucleophilic organic base like DIPEA is used to prevent competitive reactions.
Experimental Protocol:
-
Reagents & Materials:
-
4-acetylamino-2-methylbenzenesulfonyl chloride (0.5 mmol, 1.0 equiv)
-
Amine (0.6 mmol, 1.2 equiv)
-
fac-Ir(ppy)₃ or Eosin Y (0.01 mmol, 2 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or vial, magnetic stirrer, blue LED lamp (450 nm).
-
-
Procedure:
-
In a Schlenk tube, dissolve 4-acetylamino-2-methylbenzenesulfonyl chloride, the amine, and the photocatalyst in the chosen solvent.
-
Degas the solution by sparging with nitrogen or argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Add DIPEA via syringe.
-
Seal the tube and place it approximately 5-10 cm from a blue LED lamp with stirring. A small fan can be used to maintain room temperature.
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Once complete, transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate (25 mL) and wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Validation:
-
Purify the crude residue by flash column chromatography.
-
Confirm the product identity and purity via NMR and HRMS.
-
Diagram 3: Simplified proposed photoredox catalytic cycle.
Data Summary: Comparison of Methods
The choice of catalytic method depends on factors such as substrate scope, desired reaction conditions, and available equipment. The following table provides a general comparison for the synthesis of a model sulfonamide, N-benzyl-4-acetylamino-2-methylbenzenesulfonamide.
| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Photoredox | Traditional Method (for comparison) |
| Catalyst | CuI (10 mol%) | fac-Ir(ppy)₃ (2 mol%) | None |
| Base | K₃PO₄ (2.0 equiv) | DIPEA (2.0 equiv) | Pyridine (solvent/base) |
| Solvent | 1,4-Dioxane | Acetonitrile | Pyridine |
| Temperature | 80-100 °C | Room Temperature | 80-110 °C |
| Reaction Time | 4-12 hours | 12-24 hours | 2-6 hours |
| Typical Yield | Good to Excellent (75-95%) | Good to Excellent (70-90%) | Variable (50-85%) |
| Key Advantage | Cost-effective, robust | Extremely mild, high functional group tolerance | Simple setup |
| Key Limitation | Requires heating, potential metal contamination | Longer reaction times, requires light source | Harsh conditions, strong base required |
Conclusion and Future Outlook
The catalytic synthesis of sulfonamides from 4-acetylamino-2-methylbenzenesulfonyl chloride offers significant advantages over classical methods. Copper-catalyzed and visible-light photoredox protocols provide robust and versatile platforms for accessing a wide range of sulfonamide derivatives under mild conditions. These methods are particularly valuable in drug discovery and development, where functional group tolerance and operational simplicity are paramount. As the field advances, the development of even more sustainable catalysts, such as those based on earth-abundant metals, and the application of flow chemistry are expected to further enhance the efficiency and scalability of these vital transformations.
References
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A. A. Isab, S. Afzal, S. Al-Swayeh, Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate2021 . [Link]
-
A. G. Hernández, F. J. Sierra-Molero, A. B. Carratalá, F. Méndez, C. A. Contreras-Celedón, D. A. Alonso, Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Green Chem.2025 . [Link]
-
L. Kelebekli, Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark2020 . [Link]
-
M. D. Kärkäs, J. L. Tucker, A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes. J. Am. Chem. Soc.2021 . [Link]
-
A. Miller, D. J. Miller, V. M. Miller, Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC2014 . [Link]
-
J. R. de la Torre, C. T. T. Enoch, I. A. I. Ali, Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate2024 . [Link]
-
Y. Zhang, J. Wu, Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Org. Lett.2023 . [Link]
-
S. H. R. Sum, J. T. R. L. E. Cheah, E. R. T. Tiekink, Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC2020 . [Link]
-
B. A. Stenfors, F. N. Ngassa, The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry2020 . [Link]
-
O. V. Gavrylenko, B. S. Sosunovych, B. V. Vashchenko, Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate2025 . [Link]
-
Organic Chemistry Portal, Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
M. O. Chemistry, Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
A. M. Al-Majid, A. A. Al-Saeed, A. M. Asiri, A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI2019 . [Link]
-
The Organic Chemistry Tutor, Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube2018 . [Link]
-
B. A. Stenfors, F. N. Ngassa, Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry2020 . [Link]
-
O. V. Gavrylenko, B. S. Sosunovych, B. V. Vashchenko, Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate2025 . [Link]
-
M. D. Kärkäs, Control Reactions for Sulfonylation/ Aminoalkylation Reaction. ResearchGate2018 . [Link]
-
CAS Common Chemistry, 4-(Acetylamino)-2-methylbenzenesulfonyl chloride. CAS. [Link]
-
PubChem, Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. PubChem. [Link]
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- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
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- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: A Robust Protocol for the Solid-Phase Synthesis of N-Substituted Sulfonamides using 4-Acetylamino-2-methylbenzenesulfonyl Chloride
Abstract
This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis (SPS) of N-substituted sulfonamides, a critical pharmacophore in modern drug discovery. We detail a reliable workflow utilizing 4-acetylamino-2-methylbenzenesulfonyl chloride as a key building block and Fmoc-Rink Amide resin as the solid support. The methodology covers all stages from resin preparation and sulfonylation to acidic cleavage and final product purification. By explaining the rationale behind key steps and incorporating self-validating checkpoints, this document serves as an in-depth technical resource for researchers in medicinal chemistry and drug development, enabling the efficient generation of sulfonamide libraries.
Introduction: The Power of Solid-Phase Sulfonamide Synthesis
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticancer drugs. Their prevalence is due to their ability to act as stable, non-classical bioisosteres of amides and to participate in crucial hydrogen bonding interactions with biological targets. Traditional solution-phase synthesis, while effective, can be laborious, particularly for library generation, due to challenging purifications.
Solid-phase synthesis (SPS) elegantly circumvents these challenges. By anchoring the growing molecule to an insoluble resin, excess reagents and byproducts can be effortlessly removed by simple filtration and washing steps.[1] This paradigm, originally developed for peptides, has been powerfully adapted for small molecule synthesis, enabling high-throughput library creation and streamlined purification.[2]
This application note focuses on a robust SPS protocol using Fmoc-Rink Amide resin. This resin is ideal for generating compounds with a C-terminal primary amide or for attaching a diverse range of primary and secondary amines that can subsequently be sulfonylated.[2][3][4] The protocol employs 4-acetylamino-2-methylbenzenesulfonyl chloride, a versatile reagent that introduces a functionalizable handle (the acetylamino group) for potential downstream diversification.
Principle and Mechanism
The core of this protocol is the nucleophilic reaction between a resin-bound primary or secondary amine and the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a classical addition-elimination mechanism. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards product formation.
}
Figure 1: Reaction mechanism for solid-phase sulfonylation.
Experimental Workflow Overview
The entire process, from starting resin to purified product, follows a logical sequence of synthesis, cleavage, and analysis. Each stage is designed to maximize yield and purity while leveraging the efficiencies of solid-phase chemistry.
}
Figure 2: High-level workflow for solid-phase sulfonamide synthesis.
Materials and Reagents
Proper preparation and quality of materials are paramount for successful synthesis. Ensure all solvents are anhydrous and of high purity where specified.
| Item | Description/Grade | Supplier Example | Purpose |
| Solid Support | Fmoc-Rink Amide MBHA Resin, 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem | Insoluble support for synthesis |
| Sulfonyl Chloride | 4-Acetylamino-2-methylbenzenesulfonyl chloride | Commercially available | Key electrophilic building block |
| Base | N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base for HCl scavenging |
| Deprotection | Piperidine, Reagent Grade | Acros Organics | Removal of Fmoc protecting group |
| Solvents | N,N-Dimethylformamide (DMF), Anhydrous | Fisher Chemical | Primary reaction and washing solvent |
| Dichloromethane (DCM), Anhydrous | Fisher Chemical | Resin swelling and washing solvent | |
| Methanol (MeOH), ACS Grade | VWR Chemicals | Final resin washing solvent | |
| Diethyl Ether, Anhydrous, Cold (-20°C) | Sigma-Aldrich | Product precipitation | |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA), Reagent Grade | Oakwood Chemical | Cleavage from resin |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Cation scavenger | |
| Deionized Water (H₂O) | In-house | Component of cleavage cocktail | |
| QC Reagent | Kaiser Test Kit | Sigma-Aldrich | Detection of primary amines |
| Purification | Acetonitrile (ACN), HPLC Grade | Fisher Chemical | RP-HPLC mobile phase |
| Formic Acid (FA), LC-MS Grade | Pierce | RP-HPLC mobile phase modifier |
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales, maintaining reagent equivalencies. Perform all steps in a solid-phase synthesis vessel equipped with a frit for easy filtration.
Resin Preparation and Fmoc Deprotection
Causality: Swelling the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[5] Deprotection of the terminal Fmoc group is necessary to expose the primary amine for the subsequent sulfonylation.
-
Weighing: Place 200 mg of Fmoc-Rink Amide resin (~0.1 mmol) into a synthesis vessel.
-
Swelling: Add 5 mL of DMF to the resin. Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes. Drain the DMF.[5]
-
Washing: Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh 5 mL of 20% piperidine in DMF. Agitate for an additional 15 minutes. Drain the solution.
-
Thorough Washing: Wash the resin extensively to remove all traces of piperidine. Use the following sequence: DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).[1]
-
Validation (Kaiser Test): Take a small sample of beads (5-10) and perform a Kaiser test. A deep blue color indicates the successful deprotection and presence of a free primary amine. If the test is negative or weak, repeat steps 4-6.
Sulfonylation Reaction
Causality: Using a molar excess of the sulfonyl chloride and base ensures the reaction goes to completion. DIPEA is chosen as the base because it is sterically hindered and non-nucleophilic, preventing it from competing with the resin-bound amine in reacting with the sulfonyl chloride.
-
Reagent Preparation: In a separate vial, dissolve 4-acetylamino-2-methylbenzenesulfonyl chloride (74 mg, 0.3 mmol, 3 eq.) in 3 mL of anhydrous DMF.
-
Addition to Resin: Add the sulfonyl chloride solution to the deprotected, washed resin.
-
Base Addition: Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 4-6 hours. For sterically hindered amines, the reaction may be allowed to proceed overnight.
-
Monitoring (Optional): A negative Kaiser test (beads remain colorless/yellow) indicates complete consumption of the primary amine and a successful reaction.
-
Washing: Upon completion, drain the reaction solution. Wash the resin thoroughly to remove all excess reagents and the DIPEA-HCl salt. Use the following sequence: DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).[5]
-
Drying: Dry the resin under high vacuum for at least 2 hours before proceeding to cleavage.
Cleavage and Product Isolation
Causality: A strong acid, TFA, is required to cleave the acid-labile Rink Amide linker from the resin, releasing the final product as a primary amide.[2] Scavengers like TIS and water are crucial to trap reactive carbocations generated during cleavage, which could otherwise cause unwanted side reactions with the product.[6][7]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. For a 0.1 mmol synthesis, 2 mL is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dry, sulfonamide-bound resin in the synthesis vessel.
-
Incubation: Agitate the slurry gently at room temperature for 2-3 hours.[7]
-
Filtration: Filter the cleavage solution away from the resin beads into a clean collection tube (e.g., a 15 mL centrifuge tube).
-
Resin Wash: Wash the resin beads with an additional 1 mL of fresh TFA to recover any remaining product. Combine the filtrates.
-
TFA Evaporation: Reduce the volume of the combined TFA filtrate by approximately 80-90% using a gentle stream of nitrogen or air in a fume hood.
-
Precipitation: Add 10 mL of cold (-20°C) diethyl ether to the concentrated solution to precipitate the crude sulfonamide product.
-
Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether. Wash the pellet with another 10 mL of cold ether, centrifuge, and decant again.
-
Drying: Dry the crude product pellet under vacuum to remove residual ether.
Purification and Characterization
Causality: Solid-phase synthesis yields a crude product that, while often high in purity, requires final polishing to remove trace impurities and cleavage artifacts. RP-HPLC is the standard method for this purification, and LC-MS provides definitive confirmation of the product's identity and purity.
-
Purification: The crude product is purified using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid. Fractions are collected and analyzed by LC-MS.
-
Characterization:
-
LC-MS: The purified fractions are analyzed to confirm the molecular weight of the target sulfonamide.
-
Analytical HPLC: Purity is assessed on an analytical RP-HPLC system, aiming for >95% purity.
-
| Parameter | Typical Conditions |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Applied Polytech. Rink Amide Resin, MBHA Resin. [Link]
- Google Patents. (2021). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. CN111039829B.
- Google Patents. (2015). Preparation method of Rink amide resin. CN104292394A.
- Supporting Information.
-
Aapptec Peptides. Cleavage from Rink Amide Resin. [Link]
-
ResearchGate. (2022). What is the best procedure to follow for synthesizing a C-terminal amidated peptide?. [Link]
-
ResearchGate. Study on peptide cleavage with Rink Amide Resin. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Amblard, F., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
ResearchGate. (2024). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
- Google Patents. (2012). Process for producing p-acetamidobenzene sulfonyl chloride. CN102304070A.
Sources
Application Note & Protocol: One-Pot Synthesis of N-Substituted Sulfonamides from 4-Acetamido-2-methylbenzenesulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development.[1] Its remarkable versatility as a bioisostere for amides and carboxylic acids, coupled with its unique electronic and hydrogen-bonding properties, has led to its incorporation into a vast array of therapeutic agents.[2] Sulfonamide-containing drugs have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3] The synthesis of N-substituted sulfonamides, a key subclass, is therefore of paramount importance for the generation of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of N-substituted sulfonamides from 4-acetamido-2-methylbenzenesulfonyl chloride. By explaining the causality behind the experimental choices, this guide aims to empower researchers to confidently and successfully synthesize a diverse library of these valuable compounds.
Methodology Overview: A One-Pot Approach to Efficiency
The traditional synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] This protocol streamlines the process into a one-pot procedure, minimizing handling steps, reducing waste, and improving overall efficiency. The presence of the acetamido group on the starting material serves as a convenient protecting group for an aniline nitrogen, a common feature in many pharmaceutical building blocks.
The overall transformation is depicted below:
Figure 1: High-level workflow for the one-pot synthesis of N-substituted sulfonamides.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the synthesis of a representative N-substituted sulfonamide. The molar equivalents of the amine may need to be adjusted based on its molecular weight and the desired stoichiometry.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 4-Acetamido-2-methylbenzenesulfonyl chloride | ≥98% | Major suppliers |
| Amine (e.g., Benzylamine) | ≥99% | Major suppliers |
| Anhydrous Pyridine | ≥99.8% | Major suppliers |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | Major suppliers |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | Major suppliers |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | Major suppliers |
| Brine (Saturated NaCl Solution) | Reagent Grade | Major suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers |
| Ethyl Acetate | HPLC Grade | Major suppliers |
| Hexanes | HPLC Grade | Major suppliers |
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamido-2-methylbenzenesulfonyl chloride (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of sulfonyl chloride).
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.5 eq) dropwise to the solution. The pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted sulfonamide.
-
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism: The Chemistry Behind the Synthesis
The formation of the sulfonamide bond proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[6]
Figure 2: Simplified reaction mechanism for sulfonamide formation.
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming the stable sulfonamide product. The liberated hydrochloric acid is neutralized by the pyridine base.
Scope and Versatility: A Table of Possibilities
This one-pot protocol is applicable to a wide range of primary and secondary amines, allowing for the synthesis of a diverse library of N-substituted sulfonamides. The following table provides representative examples of potential amine substrates and expected outcomes.
| Amine Substrate | Amine Type | Expected Product | Notes |
| Benzylamine | Primary | N-benzyl-4-acetamido-2-methylbenzenesulfonamide | Generally provides high yields. |
| Aniline | Primary | N-phenyl-4-acetamido-2-methylbenzenesulfonamide | Electron-withdrawing groups on the aniline may decrease nucleophilicity and slow the reaction. |
| Piperidine | Secondary | 1-((4-acetamido-2-methylphenyl)sulfonyl)piperidine | A common cyclic secondary amine, typically reacts well. |
| Morpholine | Secondary | 4-((4-acetamido-2-methylphenyl)sulfonyl)morpholine | Another common cyclic secondary amine, generally resulting in good yields. |
| Diethylamine | Secondary | N,N-diethyl-4-acetamido-2-methylbenzenesulfonamide | Steric hindrance from the ethyl groups may slightly reduce the reaction rate compared to less hindered amines. |
| tert-Butylamine | Primary | N-(tert-butyl)-4-acetamido-2-methylbenzenesulfonamide | Significant steric hindrance can lead to lower yields or require longer reaction times. |
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture. Increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C) may also improve the yield, especially with less reactive amines.
-
Incomplete Reaction: If TLC analysis shows a significant amount of unreacted sulfonyl chloride, consider adding an additional portion of the amine and pyridine.
-
Purification Challenges: The pyridinium hydrochloride salt formed as a byproduct is typically removed during the aqueous work-up. If it persists, an additional wash with 1 M HCl may be necessary. For products that are difficult to separate from residual pyridine, azeotropic distillation with toluene under reduced pressure can be effective.
-
The Role of the 2-Methyl Group: The methyl group at the 2-position of the benzenesulfonyl chloride may introduce some steric hindrance around the sulfonyl group. While this is not expected to significantly impede the reaction with most primary and secondary amines, it could slow down the reaction with particularly bulky amines.
Conclusion: A Robust and Adaptable Synthetic Tool
The one-pot synthesis of N-substituted sulfonamides from 4-acetamido-2-methylbenzenesulfonyl chloride presented here offers a reliable and efficient method for accessing this important class of compounds. By understanding the underlying chemical principles and following the detailed protocol, researchers in drug discovery and development can readily generate diverse libraries of sulfonamides for biological screening and lead optimization. The adaptability of this method to a wide range of amine nucleophiles underscores its value as a powerful tool in the synthetic chemist's arsenal.
References
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4). Retrieved from [Link]
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Al-Suhaimi, E. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Frontiers in Chemistry, 11, 1246513. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 297-320). The Royal Society of Chemistry. Retrieved from [Link]
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LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Ahmad, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152. Retrieved from [Link]
-
Reddy, T. J., et al. (2015). One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation. Organic & Biomolecular Chemistry, 13(21), 5961-5969. Retrieved from [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
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King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1576-1590. Retrieved from [Link]
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Pandya, B. A., et al. (2007). Efficient and Scalable Synthesis of Pyridine Sulfonamides. SYNLETT, 2007(12), 1937-1940. Retrieved from [Link]
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King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1576-1590. Retrieved from [Link]
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Ngassa, F. N., et al. (2020). The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
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Petraitytė, S., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3195. Retrieved from [Link]
-
Reddy, T. J., et al. (2015). One-pot Synthesis of N-Sulfonylamidines from N-Acylsulfonamides Enabled by a Metal Triflate-Mediated Nonhydrolytic N-Deacylation†. Request PDF. Retrieved from [Link]
-
Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Retrieved from [Link]
-
Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(2), 229-234. Retrieved from [Link]
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Asif, M. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Retrieved from [Link]
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Application Notes: 4-Acetylamino-2-methylbenzenesulfonyl Chloride as a Versatile Building Block for Combinatorial Sulfonamide Libraries
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of the antibacterial sulfa drugs, this scaffold has proven to be a "privileged" structure, appearing in a vast array of FDA-approved therapeutics for conditions ranging from viral infections and cancer to inflammatory and cardiovascular diseases.[1][2] Their remarkable versatility stems from the sulfonamide linkage's ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3][4]
Combinatorial chemistry provides a powerful engine for drug discovery, enabling the rapid synthesis of large, systematically organized libraries of compounds for high-throughput screening.[5] The strategic selection of building blocks is paramount to the success of any library synthesis. 4-Acetylamino-2-methylbenzenesulfonyl chloride is an exemplary building block for this purpose. Its trifunctional nature—a reactive sulfonyl chloride for library construction, a methyl group for steric and electronic modulation, and an acetylamino group that can influence physicochemical properties or serve as a handle for secondary diversification—offers chemists a sophisticated tool for crafting focused and diverse sulfonamide libraries.
This guide provides a detailed exploration of 4-acetylamino-2-methylbenzenesulfonyl chloride, covering its properties, reactivity, and detailed protocols for its application in both solution-phase and solid-phase combinatorial synthesis.
Physicochemical Properties and Strategic Handling
Understanding the characteristics of a building block is critical for successful and safe experimentation. 4-Acetylamino-2-methylbenzenesulfonyl chloride (CAS 62374-67-8) is a stable solid, but like all sulfonyl chlorides, requires specific handling procedures due to its reactivity and moisture sensitivity.
1.1. Compound Properties
Quantitative data for the specific isomer 4-acetylamino-2-methylbenzenesulfonyl chloride is limited. The table below includes its known melting point and data for the closely related and extensively studied isomer, 4-acetamidobenzenesulfonyl chloride (CAS 121-60-8), to provide a more complete profile of expected characteristics.
| Property | 4-Acetylamino-2-methylbenzenesulfonyl chloride | 4-Acetamidobenzenesulfonyl chloride (Isomer Analogue) | Data Source(s) |
| CAS Registry Number | 62374-67-8 | 121-60-8 | [6] |
| Molecular Formula | C₉H₁₀ClNO₃S | C₈H₈ClNO₃S | [6] |
| Molecular Weight | 247.70 g/mol | 233.67 g/mol | [7] |
| Appearance | Solid | Off-white powder/solid | [8] |
| Melting Point | 98 °C | 145 - 148 °C | [6][8] |
| Solubility | (Expected) Soluble in DCM, DMF, THF | Insoluble in water; Soluble in organic solvents | [8] |
| Moisture Sensitivity | High | High | [8] |
1.2. Safety and Handling
DANGER: This class of compounds causes severe skin burns and eye damage.[8][9] Ingestion can cause severe damage to the digestive tract.[8][9] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) and engineering controls.
-
PPE: Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields or a face shield.[8][10]
-
Engineering Controls: Use this reagent exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8][10]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water/moisture.[8]
Core Reactivity and Synthetic Rationale
The primary utility of 4-acetylamino-2-methylbenzenesulfonyl chloride in combinatorial chemistry is its efficient and predictable reaction with primary and secondary amines to form stable sulfonamide linkages.
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile. The reaction proceeds via nucleophilic attack from the amine nitrogen onto the sulfur atom, followed by the elimination of hydrogen chloride (HCl). This elimination necessitates the presence of a base to act as an acid scavenger, driving the reaction to completion and preventing the protonation of the starting amine.
Caption: General reaction scheme for sulfonamide synthesis.
Causality of Substituent Effects:
-
Sulfonyl Chloride: This is the key reactive group, providing a reliable electrophilic site for coupling with a diverse range of nucleophilic amines.
-
Acetylamino Group: This electron-donating group can subtly modulate the reactivity of the sulfonyl chloride. More importantly, it enhances the drug-like properties of the final molecule by providing a hydrogen bond acceptor and donor. It can also be a site for future modification if de-acetylated.
-
Methyl Group: Positioned ortho to the sulfonyl chloride, the methyl group introduces steric bulk that can influence the conformational preferences of the resulting sulfonamide. This can be critical for achieving selective binding to a protein target. It also impacts the lipophilicity of the scaffold.
Experimental Protocols for Library Synthesis
The following protocols provide robust, field-tested methodologies for constructing sulfonamide libraries using 4-acetylamino-2-methylbenzenesulfonyl chloride in both solution- and solid-phase formats.
3.1. Protocol 1: Solution-Phase Parallel Synthesis (96-Well Plate Format)
This method is ideal for generating a moderately sized library where compounds are needed in solution for immediate screening. The protocol is adapted from established procedures for sulfonamide synthesis.[11]
Caption: Workflow for solution-phase parallel synthesis.
Step-by-Step Methodology:
-
Amine Plate Preparation:
-
Prepare 0.2 M stock solutions of a diverse set of primary and secondary amines in dichloromethane (DCM).
-
Using a liquid handler or multichannel pipette, dispense 250 µL of each unique amine stock solution into the wells of a 96-well deep-well plate (50 µmol per well).
-
-
Base Addition:
-
Add an excess of a suitable base to each well.
-
Choice of Base (Causality): For simple amines, powdered anhydrous sodium carbonate (~15 mg) is an inexpensive and easily removed option.[11] For hindered amines or those with lower solubility, a liquid organic base like N,N-diisopropylethylamine (DIPEA, 2.5 equivalents, ~22 µL) is preferred as it ensures a homogeneous reaction mixture.[12]
-
-
-
Building Block Addition:
-
Prepare a 0.2 M stock solution of 4-acetylamino-2-methylbenzenesulfonyl chloride in anhydrous DCM (49.5 mg/mL).
-
Add 300 µL of the building block solution (60 µmol, 1.2 equivalents) to each well. The slight excess ensures complete consumption of the diverse amine building blocks.
-
-
Reaction:
-
Securely seal the 96-well plate with a Teflon-lined cap mat.
-
Place the plate on an orbital shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by TLC or LC-MS.
-
-
Workup:
-
Add 500 µL of deionized water to each well to quench the reaction and dissolve inorganic salts.
-
Mix thoroughly, then centrifuge the plate to separate the aqueous and organic layers.
-
Carefully transfer the lower organic (DCM) layer to a new 96-well plate.
-
Self-Validation: This extraction step is critical for purification. It removes the base, unreacted starting material (if it has some water solubility), and the HCl salt byproduct, which are essential for clean biological assays.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate or pass the organic layer through a 96-well filter plate containing a drying agent.
-
Evaporate the DCM solvent using a centrifugal evaporator or a stream of nitrogen.
-
-
Final Preparation:
-
Reconstitute the dried compound residues in a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate ready for screening.
-
3.2. Protocol 2: Solid-Phase Synthesis
Solid-phase synthesis is advantageous for creating larger libraries and simplifies purification, as excess reagents are removed by simple washing steps.[13][14] This protocol uses a Rink Amide resin, which releases the final sulfonamide with a primary amide "handle" upon acid cleavage.
Caption: Workflow for solid-phase sulfonamide synthesis.
Step-by-Step Methodology:
-
Resin Preparation:
-
Place Fmoc-Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a fritted solid-phase synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.[15]
-
-
Fmoc Deprotection:
-
Drain the DMF. Add a solution of 20% piperidine in DMF and agitate for 20 minutes to remove the Fmoc protecting group, revealing the primary amine.
-
Drain and repeat the deprotection step once more for 5 minutes.
-
-
Washing:
-
Sulfonamide Coupling:
-
Prepare a coupling solution by dissolving 4-acetylamino-2-methylbenzenesulfonyl chloride (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin. Agitate at room temperature for 2-4 hours.
-
Self-Validation: To confirm reaction completion, a small sample of beads can be removed and subjected to a Kaiser test (ninhydrin test). A negative result (beads remain colorless) indicates the successful consumption of all primary amines.
-
-
Final Washing:
-
Drain the reaction solution and wash the resin extensively: DMF (3x), DCM (3x), Methanol (3x).
-
Dry the resin under high vacuum for several hours.
-
-
Cleavage and Isolation:
-
Add a cleavage cocktail to the dried resin. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[13]
-
Causality: TFA cleaves the sulfonamide from the acid-labile Rink linker, while water and TIS act as scavengers for reactive cationic species generated during cleavage.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the final sulfonamide product under vacuum. Further purification can be achieved via HPLC if necessary.
-
Applications and Library Design
Libraries derived from 4-acetylamino-2-methylbenzenesulfonyl chloride are well-suited for screening against a variety of important drug target classes. The inherent properties of the sulfonamide scaffold make it a frequent inhibitor of enzymes that utilize charged or polar active sites.
-
Carbonic Anhydrases: A classic target for sulfonamides, involved in glaucoma and certain cancers.[4][16]
-
Kinases: Many kinase inhibitors incorporate sulfonamide moieties to interact with the hinge region or solvent-exposed areas.
-
Proteases: The sulfonamide can act as a transition-state mimic.
-
Antibacterial Targets: Following the legacy of sulfa drugs, these libraries can be screened for inhibitors of bacterial enzymes like dihydropteroate synthase (DHPS).[17]
-
CNS Targets: The sulfonamide group is also found in various compounds targeting receptors and enzymes in the central nervous system.[18]
Example Library Diversification: By coupling the core building block with a diverse set of amines, a wide chemical space can be explored.
| Entry | Amine Building Block | Resulting R-Group Diversity | Potential Therapeutic Area |
| 1 | Aniline | Aromatic, flat | Anticancer |
| 2 | Benzylamine | Aromatic, flexible linker | CNS |
| 3 | Piperidine | Saturated heterocycle | Various |
| 4 | Glycine methyl ester | Amino acid derivative | Protease Inhibitors |
| 5 | 4-Aminobenzonitrile | H-bond acceptor, polar | Enzyme Inhibitors |
Conclusion
4-Acetylamino-2-methylbenzenesulfonyl chloride is a highly effective and versatile building block for constructing sulfonamide-based combinatorial libraries. Its defined reactivity and multifunctional nature allow for the creation of structurally diverse molecules with favorable drug-like properties. The robust solution- and solid-phase protocols detailed herein provide researchers with reliable methods to access these valuable compounds, accelerating hit discovery and lead optimization efforts in modern drug development programs.
References
-
Title: Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Source: DergiPark (2020) URL: [Link]
-
Title: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation Source: Diva-portal.org URL: [Link]
-
Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed (2024) URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B (2025) URL: [Link]
-
Title: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation Source: Chemistry – A European Journal (via Wiley Online Library) URL: [Link]
-
Title: Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... Source: ResearchGate URL: [Link]
-
Title: 4-(Acetylamino)benzenesulfonyl chloride Source: SIELC Technologies URL: [Link]
-
Title: Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: ResearchGate URL: [Link]
-
Title: (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry Source: PubMed URL: [Link]
-
Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]
-
Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: ACS Publications URL: [Link]
- Title: Purification of p (nu-acetyl amino)
-
Title: Combinatorial Chemistry in Drug Discovery Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis Source: Luxembourg Bio Technologies URL: [Link]
-
Title: Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques Source: Al-Farahidi Expert Systems Journal URL: [Link]
-
Title: Current development in sulfonamide derivatives to enable CNS-drug discovery Source: PubMed URL: [Link]
-
Title: 4-Acetylbenzenesulfonyl chloride Source: PubChem URL: [Link]
-
Title: 4-Acetamidobenzenesulfonyl chloride Source: Chemsrc URL: [Link]
-
Title: 4-(Acetylamino)-2-methylbenzenesulfonyl chloride Source: CAS Common Chemistry URL: [Link]
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synthesis of fluorescent probes using 4-acetylamino-2-methylbenzenesulfonyl chloride
An Application Guide and Protocol for the Synthesis of Novel Fluorophore-Sulfonamide Conjugates using 4-Acetylamino-2-methylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel fluorescent probes utilizing 4-acetylamino-2-methylbenzenesulfonyl chloride as a key synthetic intermediate. The formation of a stable sulfonamide linkage is a cornerstone of medicinal chemistry and bioconjugation, offering robust chemical and metabolic stability.[1] By coupling this versatile sulfonyl chloride with amine-functionalized fluorophores, researchers can generate a diverse library of probes for applications in cellular imaging, biomolecule labeling, and high-throughput screening. This document details the underlying chemical principles, provides a step-by-step experimental protocol, outlines critical characterization methods, and offers expert insights into troubleshooting and workflow optimization. The protocols described herein are designed to be self-validating, ensuring researchers can confidently synthesize and characterize these important chemical tools.
Introduction: The Strategic Advantage of the Sulfonamide Linker
Fluorescent probes are indispensable tools in modern biological and chemical sciences. Their utility is largely defined by the specificity of their targeting moiety and the photophysical properties of their fluorescent core. The linker connecting these two domains is of critical importance, dictating not only the stability and solubility of the final probe but also its synthetic accessibility. The sulfonamide bond (R-SO₂-NH-R') is a highly effective and widely used linker in drug development and probe design.[2][3]
Key Advantages of the Sulfonamide Linkage:
-
High Stability: Sulfonamides are resistant to enzymatic and chemical hydrolysis, a significant advantage over more labile linkages like esters or simple amides. This ensures the probe remains intact in complex biological environments.
-
Synthetic Accessibility: The reaction between a sulfonyl chloride and a primary or secondary amine is typically high-yielding and proceeds under mild conditions, making it an ideal conjugation strategy.[4][5]
-
Bioisosteric Properties: The sulfonamide group is a well-established bioisostere of the amide bond, featuring a similar geometry but with an additional hydrogen bond acceptor, which can influence binding affinity and physicochemical properties.[1]
The reagent at the center of this guide, 4-acetylamino-2-methylbenzenesulfonyl chloride , offers additional strategic advantages. The acetylamino group serves as a protected primary amine, which can be deprotected in a subsequent step to enable further functionalization. The methyl group provides steric influence and modulates the electronic properties of the aromatic ring. This makes it a valuable building block for creating sophisticated, multi-functional probes.[6]
Principle of the Reaction: Sulfonamide Bond Formation
The core of the synthesis is the reaction between the electrophilic sulfur atom of the sulfonyl chloride and the nucleophilic amine of a fluorophore. This reaction proceeds via a mechanism analogous to nucleophilic acyl substitution.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of Intermediate: A transient, negatively charged intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, expelling a chloride ion (Cl⁻) as the leaving group.
-
Proton Transfer: A base, typically a tertiary amine like triethylamine (TEA), removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the free amine if any unreacted starting material is present.[5] This step is crucial as the reaction produces hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a novel fluorescent probe by reacting 4-acetylamino-2-methylbenzenesulfonyl chloride with 7-amino-4-methylcoumarin, a widely used blue-emitting fluorophore.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade | Comments |
| 4-Acetylamino-2-methylbenzenesulfonyl chloride | 133932-34-0 | Major Aldrich | ≥97% | Store under inert gas; moisture sensitive. |
| 7-Amino-4-methylcoumarin | 26093-31-2 | Major Aldrich | ≥98% | Brightly fluorescent starting material. |
| Triethylamine (TEA) | 121-44-8 | Major Aldrich | ≥99.5%, distilled | Acts as an acid scavenger. Must be dry. |
| Dichloromethane (DCM) | 75-09-2 | Major Aldrich | Anhydrous, ≥99.8% | Reaction solvent.[7] |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major Aldrich | HPLC Grade | Used for thin-layer and column chromatography. |
| Hexanes | 110-54-3 | Major Aldrich | HPLC Grade | Used for thin-layer and column chromatography. |
| Silica Gel | 7631-86-9 | Major Aldrich | 230-400 mesh | Stationary phase for column chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Major Aldrich | Reagent Grade | Used in aqueous work-up to remove acidic impurities. |
| Brine (Saturated NaCl solution) | 7647-14-5 | Major Aldrich | Reagent Grade | Used in aqueous work-up to break emulsions and dry the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major Aldrich | Reagent Grade | Drying agent for the organic phase. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL) with stir bars
-
Magnetic stir plate
-
Condenser and nitrogen/argon inlet adapter
-
Glass funnels and separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank
-
UV lamp (254 nm and 365 nm) for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
High-resolution analytical balance
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-amino-4-methylcoumarin (1.0 eq, e.g., 500 mg).
-
Dissolve the amine in anhydrous dichloromethane (DCM, approx. 20 mL).
-
Add triethylamine (TEA, 1.5 eq) to the solution. The addition of excess base ensures that all generated HCl is neutralized and maintains a basic reaction environment.
-
In a separate 50 mL flask, dissolve 4-acetylamino-2-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (approx. 10 mL). Using a slight excess of the sulfonyl chloride helps drive the reaction to completion.
-
Slowly add the sulfonyl chloride solution to the stirring amine solution at room temperature over 10-15 minutes using a dropping funnel or syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. The inert atmosphere is critical to prevent hydrolysis of the sulfonyl chloride by atmospheric moisture.
-
Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting amine, the reaction mixture, and a co-spot. The reaction is complete when the starting amine spot (highly fluorescent) is fully consumed, and a new, less polar product spot is dominant. This typically takes 4-18 hours.[8]
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with additional DCM (approx. 30 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) - to remove excess TEA.
-
Saturated NaHCO₃ solution (2 x 30 mL) - to remove any remaining acidic impurities.
-
Brine (1 x 30 mL) - to initiate drying of the organic layer.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in a low-polarity solvent (e.g., 9:1 Hexanes:EtOAc).
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product as a solid (typically off-white or pale yellow).
-
Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized probe.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. Key indicators of success include the disappearance of the primary amine protons and the appearance of a new sulfonamide N-H proton signal (typically a broad singlet) in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful synthesis can be confirmed by the presence of characteristic S=O stretching bands (approx. 1350 and 1160 cm⁻¹) and the N-H stretch of the sulfonamide.
-
UV-Visible and Fluorescence Spectroscopy: These techniques are used to determine the core photophysical properties of the probe, including its absorption maximum (λ_abs), emission maximum (λ_em), and quantum yield.
Expected Spectroscopic Data (Hypothetical)
| Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | Appearance of a broad singlet ~9-11 ppm (sulfonamide N-H). Shift of aromatic protons adjacent to the newly formed sulfonamide bond. | Confirms the formation of the sulfonamide linkage. |
| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of the product (C₂₀H₁₈N₂O₅S). | Unambiguously confirms the molecular weight and formula of the synthesized probe. |
| FT-IR (cm⁻¹) | Strong bands at ~1350 (asymmetric SO₂) and ~1160 (symmetric SO₂). Band at ~3300 (N-H stretch). | Provides evidence for the presence of the key sulfonamide functional group. |
| Absorption (λ_abs) | ~350-380 nm in a polar solvent like ethanol. | The coumarin chromophore's absorption is influenced by the electron-withdrawing sulfonamide group. |
| Emission (λ_em) | ~440-470 nm in ethanol. | The probe is expected to exhibit blue fluorescence characteristic of the coumarin core. |
| Appearance | Off-white to pale yellow solid. | The color is typical for coumarin derivatives. |
Workflow and Troubleshooting
Caption: Experimental workflow for probe synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction does not start/proceed | 1. Wet solvent or reagents, leading to hydrolysis of the sulfonyl chloride. 2. Insufficient base (TEA). | 1. Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents and distill TEA before use. 2. Add an additional 0.5 eq of TEA. Check the pH of the reaction mixture (should be basic). |
| Low product yield | 1. Incomplete reaction. 2. Product loss during work-up or purification. 3. Formation of side products. | 1. Increase reaction time or gently warm the reaction (e.g., to 40°C). 2. Be careful during extractions to avoid emulsions. Use a less polar solvent system for chromatography initially to prevent premature elution of the product. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction (starting material remains). 2. Formation of bis-sulfonated amine (if primary amine has two reactive sites). 3. Degradation of product or starting material. | 1. Allow the reaction to proceed longer. 2. Use a controlled, slow addition of the sulfonyl chloride. 3. Ensure the reaction is not overheated and is protected from light if the fluorophore is photolabile. |
| Difficulty in purification | Product has similar polarity to a major impurity. | Try a different solvent system for column chromatography (e.g., DCM/Methanol or Toluene/Acetone). If still difficult, consider recrystallization from a suitable solvent system like Ethanol/Water or EtOAc/Hexanes. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of novel fluorescent probes using 4-acetylamino-2-methylbenzenesulfonyl chloride. The sulfonamide linkage offers a superior connection strategy due to its high stability and synthetic tractability. By following the detailed steps for synthesis, purification, and characterization, researchers in drug discovery and chemical biology can effectively generate high-purity fluorescent tools tailored for a wide array of scientific applications, from fundamental cellular imaging to advanced diagnostic assays.
References
-
Google Patents. Synthesis method of dansyl chloride for preparing fluorescent probe.
-
MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
-
MDPI. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.
-
ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
-
PubMed Central (PMC). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques.
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
-
PubMed. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
-
Google Patents. Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Semantic Scholar. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.
-
PubMed. Fluorescent probe study of sulfonamide binding to povidone.
-
PubMed Central (PMC). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions.
-
CymitQuimica. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.
-
ACS Publications. Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging.
-
PubMed. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor.
-
Frontiers. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120.
-
SIELC Technologies. 4-(Acetylamino)benzenesulfonyl chloride.
-
National Institutes of Health (NIH). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
ResearchGate. (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
-
YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
-
MDPI. Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation.
-
MDPI. A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance.
-
PubMed. Fluorescent probes in model membranes. II. Monolayer studies...
-
Physics Forums. Methyl amine w/ a sulfonyl chloride.
-
OxyChem. Methylene Chloride Applications.
-
Clinivex. CAS 121-60-8 | 4-(Acetylamino)benzenesulfonyl Chloride Supplier.
-
PubChem. N-Acetylsulfanilyl chloride.
Sources
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 7. oxychem.com [oxychem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Acetylamino-2-methylbenzenesulfonyl Chloride
Welcome to the technical support center for the synthesis of 4-acetylamino-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind the experimental steps, ensuring a robust and reproducible process.
I. Reaction Overview and Baseline Protocol
The synthesis of 4-acetylamino-2-methylbenzenesulfonyl chloride is typically achieved via the electrophilic aromatic substitution of N-(3-methylphenyl)acetamide with chlorosulfonic acid. The reaction proceeds in two main stages: an initial sulfonation of the aromatic ring, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.
Reaction Scheme:
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. Quantitative Data Summary
| Parameter | Recommended Range | Rationale / Notes |
| Molar Ratio (HSO₃Cl : Substrate) | 4:1 to 5:1 | Excess is required for both sulfonation and chlorination. Less can lead to incomplete reaction. |
| Addition Temperature | 0 - 15 °C | Critical for minimizing side reactions and charring due to high exothermicity. |
| Reaction Temperature | 50 - 60 °C | Higher temperature is needed to convert the sulfonic acid intermediate to the sulfonyl chloride. |
| Reaction Time | 1 - 4 hours | Monitor by TLC/HPLC for completion. Time may vary based on scale and temperature. |
VI. References
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Berkeley Chemical Corp. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. U.S. Patent No. 2,996,541. Google Patents. Retrieved from
-
Shandong Jinde New Material Co ltd. (2020). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. Chinese Patent No. CN111039829B. Google Patents. Retrieved from
-
SIELC Technologies. (2018). Separation of 4-(Acetylamino)benzenesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tan, S., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Chemical Papers, 65(4), 510–518. Retrieved from [Link]
Technical Support Center: Purification of Sulfonamides from 4-Acetamido-2-Methylbenzenesulfonyl Chloride
Welcome to the technical support center for the purification of sulfonamides synthesized from 4-acetamido-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might encounter during your purification workflow in a practical question-and-answer format.
Question 1: My crude sulfonamide product is an oil or a sticky solid and won't crystallize. What's going on and how can I fix it?
Answer: This is a common issue that typically points to the presence of impurities that are depressing the melting point and interfering with crystal lattice formation. The primary culprits are often residual starting materials, byproducts, or solvent.
Potential Causes & Solutions:
-
Incomplete Reaction: Unreacted 4-acetamido-2-methylbenzenesulfonyl chloride or the amine starting material can act as impurities.
-
Solution: Before workup, always check for reaction completion using Thin-Layer Chromatography (TLC).[1] If the reaction is incomplete, consider extending the reaction time or gently heating if the reactants are stable under such conditions.
-
-
Hydrolysis of Sulfonyl Chloride: The starting material, 4-acetamido-2-methylbenzenesulfonyl chloride, is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2] This sulfonic acid impurity is often difficult to remove.
-
Solution: Ensure your reaction is conducted under anhydrous (dry) conditions. Use dry glassware and anhydrous solvents.[2] If hydrolysis has occurred, a liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated and move into the aqueous layer, while your desired sulfonamide remains in the organic layer.
-
-
Residual Solvent: Trapped solvent from the reaction or initial workup can prevent crystallization.
-
Solution: After your initial isolation, place the crude product under high vacuum for several hours to remove any volatile solvents. Gentle heating may be applied if your compound is thermally stable.
-
-
Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures.
-
Solution: If direct crystallization fails, try precipitating the product by adding a non-solvent. For example, if your product is dissolved in a polar solvent like ethanol, slowly add a non-polar solvent like hexanes or water until turbidity (cloudiness) persists, then cool the mixture to induce crystallization.
-
Question 2: I have a low yield after purification. What are the likely causes and how can I improve it?
Answer: Low yields can be frustrating and can stem from issues in the reaction itself or losses during the purification process.
Potential Causes & Solutions:
-
Hydrolysis of Starting Material: As mentioned, hydrolysis of the sulfonyl chloride is a primary cause of low yield as it consumes your starting material.[2]
-
Solution: Meticulously maintain anhydrous conditions throughout the reaction setup and execution.[2]
-
-
Side Reactions: For primary amines, a common side reaction is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with one amine.[2]
-
Solution: To minimize this, use a slight excess of the amine (1.1-1.2 equivalents) or add the sulfonyl chloride solution slowly (dropwise) to the amine solution. This ensures the sulfonyl chloride is more likely to react with an unreacted amine rather than the already formed sulfonamide.[2]
-
-
Losses During Recrystallization: Using too much solvent or choosing a solvent in which your product has high solubility even at low temperatures will lead to significant product loss in the mother liquor.
-
Losses During Extractions: Multiple extractions are necessary to ensure the complete transfer of your product from the aqueous to the organic phase.
-
Solution: When performing a liquid-liquid extraction, extract the aqueous layer at least three times with the organic solvent to ensure maximum recovery of your product.[1]
-
Frequently Asked Questions (FAQs)
What are the most common methods for purifying sulfonamides synthesized from 4-acetamido-2-methylbenzenesulfonyl chloride?
The most effective and widely used purification techniques for solid sulfonamides are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.[2] The key is selecting an appropriate solvent or solvent system.
-
Column Chromatography: For purification of non-crystalline solids or for separating mixtures with very similar solubility profiles, silica gel column chromatography is a powerful tool.[1]
-
Liquid-Liquid Extraction: This is an essential workup and purification step to remove acidic or basic impurities.[1][4]
How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your desired sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, on the other hand, should either be completely soluble or completely insoluble at all temperatures. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol/water or acetone/water.[2][5] Always perform small-scale tests to determine the optimal solvent before committing your entire batch.
How can I confirm the purity of my final sulfonamide product?
Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad melting range suggests the presence of impurities.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities.[6][7]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[6]
-
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample with high accuracy.[8][9]
What are the critical safety precautions when working with 4-acetamido-2-methylbenzenesulfonyl chloride and its sulfonamide derivatives?
-
4-acetamido-2-methylbenzenesulfonyl chloride: This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[10][11] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Store it in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.[11][12]
-
Sulfonamides: While generally less hazardous than the sulfonyl chloride precursor, sulfonamides can still be harmful if swallowed, in contact with skin, or inhaled.[13] Standard laboratory safety practices should be followed.
Detailed Experimental Protocol: Recrystallization of a Sulfonamide
This protocol provides a generalized yet detailed workflow for the purification of a solid sulfonamide product by recrystallization.
Materials:
-
Crude sulfonamide product
-
Selected recrystallization solvent (e.g., 95% ethanol, isopropanol, or an ethanol/water mixture)[2]
-
Two Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stir rod
Procedure:
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to create a slurry.[2]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent incrementally until the sulfonamide just completely dissolves.[2] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a second pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[2][3]
-
Drying: Allow the crystals to air dry on the filter paper or, for more efficient drying, place them in a desiccator under vacuum until a constant weight is achieved.[3]
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Polarity | Boiling Point (°C) | Typical Use Case |
| Ethanol (95%) | Polar | ~78 | Good general-purpose solvent for many sulfonamides.[2] |
| Isopropanol | Polar | ~82 | Similar to ethanol, can be effective if ethanol is too strong a solvent.[5] |
| Ethanol/Water | High (adjustable) | Variable | For sulfonamides that are too soluble in pure ethanol. Water acts as an anti-solvent.[2] |
| Acetone/Water | High (adjustable) | Variable | Another mixed-solvent system useful for moderately polar sulfonamides. |
| Dichloromethane/Hexane | Low to Medium | Variable | For less polar sulfonamides. Dichloromethane is the solvent, and hexane is the anti-solvent. |
Visualizations
Diagram 1: General Purification & Troubleshooting Workflow
Sources
- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of 4-Acetylamino-2-Methyl Substituted Sulfonamides
Welcome to the technical support center for the synthesis of 4-acetylamino-2-methyl substituted sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthetic route. The presence of the ortho-methyl group on the phenyl ring introduces unique steric and electronic challenges that require careful consideration and optimization of reaction conditions.
I. Understanding the Core Challenges
The synthesis of 4-acetylamino-2-methyl substituted sulfonamides typically proceeds through a two-step process: the chlorosulfonation of 3-methylacetanilide to form the key intermediate, 4-acetylamino-2-methylbenzenesulfonyl chloride, followed by the reaction of this sulfonyl chloride with an appropriate amine. The primary challenges in this synthesis arise from:
-
Steric Hindrance: The methyl group at the 2-position sterically hinders the approach of the amine nucleophile to the sulfonyl chloride group. This can lead to slow reaction rates, incomplete reactions, and the need for more forcing conditions.
-
Regioselectivity: The chlorosulfonation of 3-methylacetanilide can potentially yield different isomers. Controlling the reaction conditions is crucial to favor the formation of the desired 4-sulfonyl chloride product.
-
Hydrolysis: The intermediate sulfonyl chloride is susceptible to hydrolysis, which can reduce the yield and complicate purification.
-
Purification: The final sulfonamide products, especially those derived from sterically hindered amines, can be challenging to purify due to similar polarities of starting materials and byproducts.
This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and offers step-by-step solutions.
A. Chlorosulfonation of 3-Methylacetanilide
Question 1: My chlorosulfonation of 3-methylacetanilide is giving a low yield of the desired 4-acetylamino-2-methylbenzenesulfonyl chloride. What are the likely causes and how can I improve it?
Answer:
Low yields in this electrophilic aromatic substitution are often due to a combination of factors, including incomplete reaction, side reactions, and degradation of the product.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting & Optimization |
| Insufficient Reaction Time or Temperature | The chlorosulfonation of acetanilides requires specific temperature control to proceed to completion without significant side product formation. | Solution: A two-stage temperature approach is often effective. Initially, the reaction of acetanilide with chlorosulfonic acid should be carried out at a lower temperature (e.g., 15-25°C) to favor the formation of the para-sulfonated product. Subsequently, increasing the temperature (e.g., 70-80°C) facilitates the conversion to the sulfonyl chloride.[1] |
| Side Reactions (e.g., ortho-sulfonation, disulfonation) | The directing effects of the acetylamino and methyl groups can lead to the formation of isomeric sulfonyl chlorides. | Solution: Careful control of the reaction temperature is crucial. Lower initial temperatures generally favor para-substitution. Using a continuous flow reactor can also enhance selectivity and yield by providing precise control over reaction time and temperature.[1] |
| Hydrolysis of the Sulfonyl Chloride during Workup | Pouring the reaction mixture into an excessive amount of water or at too high a temperature can lead to hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid. | Solution: The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring to keep the temperature low.[2] A controlled addition of water can also be employed to precipitate the sulfonyl chloride while keeping byproducts in solution.[3] |
| Use of Old or Low-Quality Chlorosulfonic Acid | Chlorosulfonic acid can decompose over time, especially if exposed to moisture. | Solution: Use freshly opened or distilled chlorosulfonic acid for the best results. |
Question 2: I am observing the formation of a significant amount of dark, tarry byproducts during the chlorosulfonation reaction. What is causing this and how can I prevent it?
Answer:
The formation of dark, tarry materials is typically a sign of uncontrolled side reactions, often due to excessive heat or the presence of impurities.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting & Optimization |
| Localized Overheating | The reaction between acetanilide and chlorosulfonic acid is highly exothermic. Poor heat dissipation can lead to localized "hot spots" where decomposition and side reactions occur. | Solution: Add the acetanilide portion-wise to the chlorosulfonic acid at a controlled rate, ensuring the temperature of the reaction mixture does not exceed the desired range. Efficient stirring is also critical for maintaining a uniform temperature.[1] |
| Impurities in the Starting Material | Impurities in the 3-methylacetanilide can lead to undesired side reactions. | Solution: Ensure the 3-methylacetanilide is of high purity. Recrystallization of the starting material may be necessary if its purity is questionable. |
B. Sulfonamide Bond Formation
Question 3: The reaction between 4-acetylamino-2-methylbenzenesulfonyl chloride and my amine is very slow or is not going to completion. How can I drive the reaction forward?
Answer:
This is a classic challenge when dealing with sterically hindered sulfonyl chlorides. The ortho-methyl group impedes the approach of the amine nucleophile.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting & Optimization |
| Steric Hindrance | The methyl group at the 2-position physically blocks the amine from attacking the sulfur atom of the sulfonyl chloride. This effect is exacerbated if the amine is also sterically bulky. | Solution 1: Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the activation energy barrier imposed by steric repulsion. Consider running the reaction at elevated temperatures (e.g., refluxing in a suitable solvent like pyridine or DMF).Solution 2: Use a Less Hindered Base: If using a bulky tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), it can contribute to the steric crowding. Switching to a smaller, non-nucleophilic base like pyridine (which can also act as the solvent) or an inorganic base like sodium carbonate can be beneficial.[4][5] |
| Low Nucleophilicity of the Amine | If the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction will be inherently slower. | Solution: Catalysis: The use of a Lewis acid catalyst, such as bismuth(III) salts, has been shown to activate sulfonyl chlorides and facilitate the reaction with less reactive amines.[6] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. | Solution: Aprotic polar solvents like dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) are generally suitable. For particularly stubborn reactions, using pyridine as both the solvent and the base can be effective due to its ability to form a more reactive sulfonylpyridinium intermediate.[7] |
Question 4: I am getting a low yield of the desired sulfonamide, and I suspect hydrolysis of the sulfonyl chloride is the culprit. How can I minimize this?
Answer:
Hydrolysis of the sulfonyl chloride is a common side reaction, especially in the presence of water.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting & Optimization |
| Presence of Water in the Reaction | Traces of water in the amine, solvent, or glassware can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. | Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the amine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. |
| Hydrolysis during Workup | If the workup involves aqueous solutions, prolonged exposure or acidic/basic conditions can lead to hydrolysis of any unreacted sulfonyl chloride. | Solution: Perform the aqueous workup as quickly as possible. Use of a biphasic system (e.g., DCM and water) allows for rapid separation of the organic layer containing the product.[4][5] |
C. Product Purification
Question 5: I am having difficulty purifying my final 4-acetylamino-2-methyl substituted sulfonamide product. What are the best strategies?
Answer:
Purification of these compounds can be challenging due to the potential for closely-eluting impurities.
Probable Causes & Solutions:
| Probable Cause | Explanation | Troubleshooting & Optimization |
| Similar Polarity of Product and Impurities | Unreacted amine, hydrolyzed sulfonyl chloride (sulfonic acid), and other byproducts may have similar polarities to the desired sulfonamide, making chromatographic separation difficult. | Solution 1: Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems. Common choices for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[8]Solution 2: Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel is the next step. A gradient elution system, starting with a less polar solvent mixture and gradually increasing the polarity, can improve separation.[4] For example, a gradient of ethyl acetate in hexanes is a good starting point. |
| "Oiling Out" during Recrystallization | The product may separate from the recrystallization solvent as an oil rather than a solid, which traps impurities. | Solution: This often happens if the solution is cooled too quickly or is too concentrated. Try adding more solvent, reheating to dissolve the oil, and allowing the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also help to induce crystallization.[8] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acetylamino group in the chlorosulfonation reaction?
The acetylamino group is a strongly activating, ortho-, para-directing group. It is used as a protecting group for the amino functionality. The free amine would be protonated under the strongly acidic conditions of chlorosulfonation, becoming a deactivating, meta-directing group. The acetyl group can be removed by hydrolysis after the sulfonamide is formed, if the primary amine is desired.
Q2: Can I use thionyl chloride instead of chlorosulfonic acid for the chlorosulfonation step?
While thionyl chloride is a chlorinating agent, it is not typically used for the direct chlorosulfonation of aromatic rings. Chlorosulfonic acid serves as both the sulfonating and chlorinating agent in a one-pot reaction with acetanilides.
Q3: Are there any alternative, milder methods for synthesizing these sulfonamides?
Yes, modern methods for sulfonamide synthesis often avoid the use of harsh reagents like chlorosulfonic acid. Some alternatives include:
-
From Sulfonic Acids: Direct conversion of sulfonic acids to sulfonamides can be achieved using coupling agents.
-
Late-Stage Functionalization: Recent methods allow for the conversion of primary sulfonamides to sulfonyl chlorides, which can then be reacted with various nucleophiles under mild conditions.[9]
-
Catalytic Methods: Various transition-metal-catalyzed reactions are being developed for the formation of the S-N bond.
However, for the specific target molecule, the classical chlorosulfonation route remains a common and cost-effective approach, provided the challenges are properly managed.
Q4: How can I confirm the structure and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the regiochemistry of the substitution on the aromatic ring.[1][4]
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the N-H, C=O, and SO₂ groups. Asymmetric and symmetric SO₂ stretching vibrations are typically observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product and monitor the progress of the reaction and purification.
IV. Experimental Protocols & Workflows
A. Synthesis of 4-Acetylamino-2-methylbenzenesulfonyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
-
3-Methylacetanilide
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Add chlorosulfonic acid (typically 4-5 molar equivalents) to the flask and cool it in an ice-water bath to 0-5 °C.
-
Slowly add 3-methylacetanilide (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
The solid 4-acetylamino-2-methylbenzenesulfonyl chloride will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like a mixture of chloroform and petroleum ether.
B. General Procedure for the Synthesis of 4-Acetylamino-2-methyl Substituted Sulfonamides
Materials:
-
4-Acetylamino-2-methylbenzenesulfonyl chloride
-
Amine (primary or secondary)
-
Pyridine or another suitable base (e.g., triethylamine, sodium carbonate)
-
Dichloromethane (DCM) or other suitable solvent
-
Aqueous HCl solution (e.g., 1M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen solvent (e.g., DCM or pyridine) in a round-bottom flask equipped with a magnetic stirrer. If using a non-basic solvent, add the base (1.1-1.5 equivalents).
-
Cool the solution in an ice bath.
-
Add a solution of 4-acetylamino-2-methylbenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). For sterically hindered amines, heating may be required.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
If DCM is used as the solvent, dilute the reaction mixture with more DCM and wash successively with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
V. Visualizing the Process
A. Synthetic Workflow
Caption: Synthetic workflow for 4-acetylamino-2-methyl substituted sulfonamides.
B. Troubleshooting Logic
Caption: Troubleshooting logic for low-yield reactions.
VI. References
-
Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. U.S. Patent No. 2,996,541. Washington, DC: U.S. Patent and Trademark Office.
-
Doungsoongnuen, P., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360–379. [Link]
-
Shandong Jinde New Material Co Ltd. (2020). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. Chinese Patent No. CN111039829B.
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Doungsoongnuen, P., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360–379. [Link]
-
This citation is not used in the text.
-
This citation is not used in the text.
-
Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. U.S. Patent No. 2,996,541. Washington, DC: U.S. Patent and Trademark Office.
-
This citation is not used in the text.
-
Reddy, V. P., et al. (2007). Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides Catalyzed by Bismuth(III) Salts. The Journal of Organic Chemistry, 72(10), 3849–3852. [Link]
-
This citation is not used in the text.
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(9), 801-807. [Link]
-
This citation is not used in the text.
-
This citation is not used in the text.
-
This citation is not used in the text.
-
Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
Technical Support Center: A Guide to Preventing Hydrolysis of 4-(acetylamino)-2-methylbenzenesulfonyl Chloride
Welcome to the technical support center for handling 4-(acetylamino)-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable but highly moisture-sensitive reagent. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to prevent its hydrolysis, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Core Problem — The Inevitability of Hydrolysis
This section breaks down the chemical principles governing the instability of 4-(acetylamino)-2-methylbenzenesulfonyl chloride in the presence of water.
FAQ: Why is this sulfonyl chloride so reactive with water?
Answer: The high reactivity of 4-(acetylamino)-2-methylbenzenesulfonyl chloride stems from the chemical nature of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong electron deficiency on the sulfur center. This makes it a potent electrophile, highly susceptible to attack by nucleophiles.[1] Water, although a weak nucleophile, is typically present in sufficient excess in ambient lab conditions or non-anhydrous solvents to readily attack this electrophilic sulfur atom.[2][3] This nucleophilic substitution reaction results in the displacement of the chloride leaving group and the formation of the corresponding, and often undesired, 4-(acetylamino)-2-methylbenzenesulfonic acid, releasing hydrochloric acid as a byproduct.[4] This side reaction reduces the yield of your desired product and complicates purification. The hydrolysis of similar arenesulfonyl chlorides is known to be rapid, with half-lives on the order of minutes in aqueous environments.[5]
The Mechanism of Hydrolysis
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[6][7] Water attacks the sulfur atom, leading to a transition state where a new S-O bond is forming as the S-Cl bond is breaking.
Caption: The Sₙ2-like hydrolysis pathway of a sulfonyl chloride.
Section 2: Proactive Prevention — Creating an Anhydrous Environment
Success hinges on meticulously excluding water from your reaction system. This requires a multi-faceted approach, from glassware preparation to solvent selection.
Q: What is the proper procedure for preparing glassware for a moisture-sensitive reaction?
A: All glassware must be rigorously dried to remove the thin film of adsorbed moisture that is always present.[8]
-
Primary Method: Place all glassware (flasks, stir bars, dropping funnels) in a laboratory oven at >125 °C for at least 4 hours, or ideally, overnight.[8]
-
Assembly: Assemble the hot glassware quickly while flushing with a stream of dry, inert gas (Argon or Nitrogen).[8] This prevents atmospheric moisture from re-adsorbing on the cool surfaces.
-
Alternative Method (Flame-Drying): For faster drying, assemble the apparatus cold and gently heat all glass surfaces with a heat gun under a positive pressure of inert gas until all visible moisture is gone. Allow to cool to room temperature under the inert gas stream before adding reagents.
Q: Which solvents should I use, and how can I be certain they are truly anhydrous?
A: The choice of solvent is critical. You must use a polar aprotic solvent, as protic solvents (like alcohols) can themselves act as nucleophiles and cause solvolysis.[6][9]
Recommended Solvents:
-
Dichloromethane (DCM)
-
Chloroform[4]
-
Toluene
-
Tetrahydrofuran (THF)
-
Diethyl Ether
-
Acetonitrile
Ensuring Anhydrous Conditions:
-
Best Practice: Use a dedicated solvent purification system (often called a Grubbs system) that passes solvents through columns of activated alumina and other drying agents.
-
Traditional Method: Distill the solvent from an appropriate drying agent under an inert atmosphere (e.g., THF from sodium/benzophenone, DCM from calcium hydride).[10]
-
Commercial Solvents: Purchase high-purity anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles). Use proper syringe and cannula techniques to transfer the solvent without introducing air.
Q: How do I choose and use a chemical drying agent?
A: Anhydrous inorganic salts are used to scavenge trace amounts of water from organic solutions.[11][12] They work by forming solid hydrates.[11]
| Drying Agent | Capacity | Speed | Suitability & Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Generally useful. It is a fine powder, so filtration is required to remove it. Its clumpy appearance when hydrated provides a good visual cue.[11][13] |
| Sodium Sulfate (Na₂SO₄) | Very High | Slow | Generally useful and inexpensive. Best for pre-drying. It is a granular solid, so the solution can often be decanted.[13] Works best below 32°C. |
| Calcium Chloride (CaCl₂) | High | Medium | Inexpensive and effective. Caution: Can form complexes with alcohols, amines, and some carbonyl compounds, so it is not suitable for all reactions. |
| Molecular Sieves (4Å) | High | Fast | Excellent for achieving very low water levels. Best used by letting the solvent stand over the sieves for several hours. |
Protocol for Use: Add a small amount of the drying agent to the organic solution and swirl. If the agent clumps together, it has absorbed water. Continue adding portions until newly added particles remain free-flowing, indicating that all water has been absorbed.[13]
Section 3: Troubleshooting Guide for Reactions and Workups
Even with the best preparation, challenges can arise. This section addresses common problems encountered during the reaction and subsequent workup phases.
Q: My downstream process requires an aqueous workup. How can I possibly avoid hydrolysis?
A: While risky, an aqueous workup can be performed if managed carefully. The strategy relies on kinetics and solubility. Since the sulfonyl chloride is poorly soluble in water, hydrolysis primarily occurs at the interface of the organic and aqueous layers.[4][14][15]
-
Lower the Temperature: Perform the quench and all subsequent washes with ice-cold water or brine (0-5 °C). Lower temperatures dramatically decrease the rate of hydrolysis.
-
Minimize Contact Time: Do not stir the biphasic mixture for extended periods. Perform extractions quickly and efficiently.
-
Use Brine: For all aqueous washes, use saturated sodium chloride (brine) solution instead of pure water. The high salt concentration reduces the solubility of organic compounds in the aqueous layer and helps to draw water out of the organic layer.[13]
-
Immediate Drying: After the final aqueous wash, immediately dry the organic layer over a fast and efficient drying agent like anhydrous magnesium sulfate.[11]
Q: I see an unexpected, polar spot on my TLC plate. How do I confirm if it's the sulfonic acid byproduct?
A: The hydrolyzed product, 4-(acetylamino)-2-methylbenzenesulfonic acid, is significantly more polar than the starting sulfonyl chloride.
-
TLC Analysis: The sulfonic acid will have a much lower Rf value (closer to the baseline) than the sulfonyl chloride in typical non-polar solvent systems (e.g., ethyl acetate/hexanes). It may appear as a streak due to its high polarity.
-
¹H NMR Spectroscopy: The sulfonic acid will have characteristic broad peaks for the acidic proton, and the aromatic protons will likely be shifted compared to the sulfonyl chloride.
-
LC-MS: This is the most definitive method. The sulfonic acid will have a distinct retention time and a molecular weight corresponding to the replacement of -Cl (34.97 Da) with -OH (17.01 Da), a net loss of ~18 Da.
Q: Can a reaction be salvaged if partial hydrolysis has occurred?
A: Yes. Purification can separate the desired product from the sulfonic acid byproduct.
-
Flash Column Chromatography: This is the most effective method. Due to the large polarity difference, the desired, less polar product will elute much earlier than the highly polar sulfonic acid. The sulfonic acid may even remain adsorbed to the silica gel.
-
Acid-Base Extraction: If your desired product is neutral, you can sometimes perform an extraction with a mild aqueous base (e.g., NaHCO₃). The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while your neutral product remains in the organic layer. Caution: This introduces a basic aqueous environment which can accelerate the hydrolysis of any remaining sulfonyl chloride. This technique is best used after the bulk of the unreacted sulfonyl chloride has been consumed.
Section 4: Standard Operating Protocols
Follow these step-by-step procedures to maximize your success rate.
Protocol 1: General Anhydrous Reaction Setup Workflow
This protocol outlines the essential steps for setting up a reaction under strictly anhydrous conditions.
Caption: A standard workflow for moisture-sensitive reactions.
Protocol 2: Minimized-Hydrolysis Aqueous Workup
-
Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.
-
In a separate flask, prepare an equal volume of ice-cold deionized water or brine.
-
Slowly transfer the cold reaction mixture to the cold aqueous solution with vigorous stirring.
-
Transfer the entire mixture to a separatory funnel.
-
Quickly separate the organic layer. If further washes are needed, use ice-cold brine for each wash, minimizing the time of contact.[13]
-
Drain the separated organic layer into a flask containing a generous amount of anhydrous magnesium sulfate. Swirl for 5-10 minutes.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- OECD SIDS. (2003). 4-METHYLBENZENESULFONYL CHLORIDE. UNEP Publications.
- Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- CymitQuimica. (n.d.). CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. CymitQuimica.
- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
- National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- Chemistry LibreTexts. (2024). 3.2: Drying Agents.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- Fisher Scientific. (2024). 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Drying Organic Solutions.
- Thermo Fisher Scientific. (2025). 4-Acetamidobenzenesulfonyl chloride SAFETY DATA SHEET.
- Molecular Inorganic Chemistry, University of Helsinki. (2008). Working with air and moisture sensitive compounds.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- King, J. F., Gill, M. S., & Klassen, D. F. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- University of York, Chemistry Teaching Labs. (n.d.). Removing residual water from organic solutions.
- Journal of the Korean Chemical Society. (n.d.). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride.
- University of California, Los Angeles. (n.d.). Using drying agents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
byproduct formation in 4-acetylamino-2-methylbenzenesulfonyl chloride reactions with anilines
Technical Support Center: Synthesis of 4-Acetylamino-N-aryl-2-methylbenzenesulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 4-acetylamino-2-methylbenzenesulfonyl chloride and anilines. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthesis, minimize byproduct formation, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 4-acetylamino-N-aryl-2-methylbenzenesulfonamides. Each issue is broken down by potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide
You've run the reaction between 4-acetylamino-2-methylbenzenesulfonyl chloride and your aniline of choice, but the final yield is disappointingly low, or you've failed to isolate any of the target product.
Potential Causes & Solutions
| Plausible Cause | Explanation & Recommended Actions |
| Hydrolysis of Sulfonyl Chloride | 4-Acetylamino-2-methylbenzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the corresponding and unreactive 4-acetylamino-2-methylbenzenesulfonic acid.[1][2] This is often the primary cause of low yields. |
| Action: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Poor Nucleophilicity of the Aniline | Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic and react more slowly with the sulfonyl chloride. This can lead to incomplete conversion. |
| Action: For less reactive anilines, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate. The use of a catalyst, such as an indium-based catalyst, has been shown to be effective for sterically hindered and less nucleophilic anilines.[3] | |
| Steric Hindrance | Significant steric bulk on either the aniline (e.g., ortho-substituents) or the sulfonyl chloride can impede the approach of the nucleophile to the electrophilic sulfur center, slowing down the reaction. |
| Action: Prolonged reaction times and elevated temperatures may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time. | |
| Inappropriate Base | The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated during the reaction, leading to protonation of the aniline and halting the reaction. A base that is too strong or sterically hindered might promote side reactions. |
| Action: Pyridine is a commonly used base and solvent for this reaction as it effectively scavenges HCl.[4][5] Triethylamine (TEA) is also a viable option.[6] For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferable. |
Issue 2: Presence of a Significant Amount of a Water-Soluble Byproduct
After the workup, you notice a significant loss of material, and analysis of the aqueous layer reveals the presence of a major byproduct.
Potential Cause & Solution
This is a classic sign of sulfonyl chloride hydrolysis . The resulting 4-acetylamino-2-methylbenzenesulfonic acid is highly polar and will be extracted into the aqueous phase during workup.
-
Confirmation: Acidify the aqueous layer and extract with a polar organic solvent like ethyl acetate. Evaporate the solvent and analyze the residue by ¹H NMR or mass spectrometry to confirm the presence of the sulfonic acid.
-
Prevention: As detailed in Issue 1, the most effective solution is the rigorous exclusion of water from the reaction system. Ensure all reagents, solvents, and glassware are anhydrous. Running the reaction under an inert atmosphere is also highly recommended.
Issue 3: Formation of an Insoluble, High-Melting Point Byproduct
A solid that is insoluble in common organic solvents precipitates from your reaction mixture, and it does not correspond to your desired product.
Potential Cause & Solution
This is often due to the formation of a symmetrical diaryl sulfone . This can occur if your sulfonyl chloride starting material is contaminated with the corresponding sulfonic acid. Under the reaction conditions, the sulfonic acid can react with another molecule of the arene (in this case, the aniline or the protected aminobenzene of the sulfonyl chloride) to form a sulfone.
-
Mechanism: The formation of sulfones can be promoted by the presence of strong acids and heat.
-
Prevention:
-
Purity of Starting Material: Ensure the 4-acetylamino-2-methylbenzenesulfonyl chloride is of high purity and free from the corresponding sulfonic acid. If necessary, it can be purified before use.
-
Reaction Temperature: Avoid excessively high reaction temperatures, as this can promote sulfone formation.
-
-
Removal: Due to their high stability and often low solubility, sulfones can be difficult to remove. Recrystallization of the desired sulfonamide from a suitable solvent is often the most effective method.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent depends on the specific substrates.
-
Pyridine: Often serves as both the solvent and the base, which is convenient.[4] It is particularly effective for moderately reactive anilines.
-
Dichloromethane (DCM) or Chloroform: These are good choices when using a soluble organic base like triethylamine.[7]
-
Acetonitrile: A polar aprotic solvent that can be suitable for many sulfonamide syntheses.[8]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent for dissolving poorly soluble anilines or when higher temperatures are required for less reactive partners.
Q2: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a solvent system that gives good separation between the starting materials (aniline and sulfonyl chloride) and the product. The sulfonyl chloride may appear as a streak or decompose on the plate, but the disappearance of the aniline spot is a good indicator of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of the product and detect any byproducts.
Q3: My aniline has other functional groups. Will they interfere with the reaction?
It depends on the functional group:
-
Alcohols and Phenols: These can compete with the aniline to react with the sulfonyl chloride, forming sulfonate esters. If possible, protect these groups before the reaction.
-
Carboxylic Acids: Can be deprotonated by the base, but are generally less nucleophilic than the aniline.
-
Amides: Generally unreactive under these conditions.
-
Other Amines (Aliphatic): Aliphatic amines are typically more nucleophilic than anilines and will react preferentially. If you have a molecule with both, selective reaction can be challenging without a protecting group strategy.
Q4: What is the best workup procedure?
A typical workup procedure involves:
-
Quenching the reaction with water or dilute acid (e.g., 1M HCl) to neutralize excess base and hydrolyze any remaining sulfonyl chloride.
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
Q5: What are the best methods for purifying the final sulfonamide product?
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline sulfonamides. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetonitrile.
-
Silica Gel Chromatography: If recrystallization is not effective, or if there are multiple byproducts with similar solubility, column chromatography is a reliable alternative.[8][9] A gradient of ethyl acetate in hexanes is a common eluent system.
Reaction Pathways and Workflows
Main Reaction Pathway
The desired reaction is a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by a base.
Caption: Desired reaction pathway for sulfonamide synthesis.
Common Byproduct Formation Pathways
Understanding how byproducts form is key to preventing them.
Caption: Major byproduct formation pathways.
General Experimental and Purification Workflow
A typical workflow from reaction setup to purified product.
Caption: Standard experimental and purification workflow.
References
- Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). Thieme-connect. Retrieved January 22, 2026, from [Link]
- Bowser, J. R. (2013). Preparation of sulfonamides from N-silylamines. NIH Public Access, 19(3), 255-257.
- Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark, 25(1), 117-122.
- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. (2023). Journal of the American Chemical Society.
- van den Boom, A. F. J., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5585-5590.
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 297-303.
-
Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved January 22, 2026, from [Link]
- Maleki, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4692-4700.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323-9328.
- Allen, S. E. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
-
Synthesis of sulfonyl chlorides by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2018). Molecules, 23(10), 2469.
- Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society, 144(26), 11566-11572.
- 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2018).
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). RSC Medicinal Chemistry, 14(11), 2207-2223.
- Sulfide and Sulfonyl Chloride as Sulfonylating Precursors for the Synthesis of Sulfone-Containing Isoquinolinonediones. (2016).
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot.
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega, 5(40), 25893-25904.
- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-172.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2004).
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Recent advances in the synthesis of N-acyl sulfonamides. (2012). Beilstein Journal of Organic Chemistry, 8, 1864-1893.
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). OECD SIDS. Retrieved January 22, 2026, from [Link]
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2023).
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (1961).
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021).
- 4-(Acetylamino)benzenesulfonyl chloride. (2018). SIELC Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurjchem.com [eurjchem.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides [organic-chemistry.org]
Technical Support Center: Synthesis of N-(4-acetylamino-2-methylphenyl)sulfonamides
Welcome to the technical support center for the synthesis of N-(4-acetylamino-2-methylphenyl)sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will delve into the mechanistic rationale behind common pitfalls and provide field-proven protocols and troubleshooting advice to streamline your experimental workflow.
Overall Synthetic Pathway: A Multi-Step Challenge
The synthesis of the target sulfonamide is not a single transformation but a multi-step process, typically starting from o-toluidine. Each step presents an opportunity for yield loss and impurity introduction. Understanding this pathway is the first step in effective troubleshooting.
Caption: Overall synthetic workflow from o-toluidine.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common and frustrating issues encountered during the synthesis, providing direct causes and actionable solutions.
Q1: My yield in the final N-sulfonylation step is consistently low. What are the primary causes?
Low yield in the final coupling of 4-amino-3-methylacetanilide with a sulfonyl chloride is a frequent problem. The root causes typically fall into one of three categories: reagent deactivation, competing side reactions, or suboptimal reaction conditions.
Causality Analysis & Solutions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the sulfonyl chloride to its corresponding and unreactive sulfonic acid, directly reducing the available limiting reagent.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
Inappropriate Base Selection: The base is critical for scavenging the HCl generated during the reaction. However, a wrong choice can be detrimental.
-
Nucleophilic Bases: Primary or secondary amines can compete with the aniline as nucleophiles, leading to unwanted side products.
-
Sterically Hindered Bases: While non-nucleophilic, overly bulky bases may be inefficient at scavenging protons, slowing the reaction.
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These often have poor solubility in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to a heterogeneous mixture and inefficient acid scavenging.[2]
-
Solution: A non-nucleophilic, soluble organic base is typically ideal. Pyridine or Triethylamine (TEA) are common choices.[1] Pyridine can also act as a nucleophilic catalyst. Use of 1.2-2.0 equivalents is recommended.
-
-
Side Reaction: Di-sulfonylation: The product, a secondary sulfonamide, still possesses an N-H proton. Under strongly basic conditions or with a highly reactive sulfonyl chloride, a second sulfonylation can occur to form a di-sulfonylated imide byproduct.
-
Solution: Avoid using an excessive amount of sulfonyl chloride. A stoichiometry of 1.0 to 1.1 equivalents relative to the amine is usually sufficient. Adding the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) can also help control reactivity and minimize this side reaction.
-
Caption: Troubleshooting decision tree for low sulfonylation yield.
Q2: My starting material, 4-amino-3-methylacetanilide, is impure after the reduction step. How does this affect my final reaction and how can I fix it?
Using an impure starting amine is a direct path to low yields and complex purification challenges in the final step.
Causality Analysis & Solutions:
-
Incomplete Reduction: If the reduction of the nitro group (from N-acetyl-2-methyl-4-nitroaniline) is incomplete, the remaining nitro compound will not react in the sulfonylation step and will be carried through as a difficult-to-remove impurity.
-
Solution: Monitor the reduction reaction meticulously by Thin Layer Chromatography (TLC) until the starting nitro compound is completely consumed. For reductions using Fe/HCl or SnCl₂, ensure the pH is appropriately acidic and that the metal is sufficiently activated. For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is active and the system is free of catalyst poisons.
-
-
Contamination with Iron Salts: When using reducing agents like iron powder, the product can be contaminated with iron salts, which can interfere with the subsequent sulfonylation.
-
Solution: After the reduction is complete, basify the reaction mixture carefully (e.g., with Na₂CO₃ or NH₄OH) to precipitate iron hydroxides. Filter the mixture through a pad of Celite® to remove all inorganic solids. Thoroughly extract the aqueous filtrate with a suitable organic solvent (e.g., Ethyl Acetate) to recover the pure amine.
-
-
De-acetylation: Under harsh acidic or basic conditions during reduction or workup, the acetyl protecting group can be partially or fully hydrolyzed, leading to 2-methyl-p-phenylenediamine. This diamine can react at both amino groups, leading to cross-linked or bis-sulfonated impurities.
-
Solution: Use milder reduction conditions where possible. During workup, avoid prolonged exposure to strong acids or bases. If the amine is impure, it is highly recommended to purify it by recrystallization (e.g., from an ethanol/water mixture) before proceeding to the sulfonylation step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the sulfonylation of anilines?
Answer: Based on extensive studies, the three most critical parameters are:
-
Anhydrous Conditions: As discussed, water is the primary enemy of the sulfonyl chloride reagent.[1]
-
Choice of Base: The base must be non-nucleophilic and soluble in the reaction medium to effectively neutralize the generated HCl without introducing side reactions.[1]
-
Temperature Control: The reaction is typically exothermic. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature helps to control the reaction rate, prevent the formation of side products, and ensure a higher yield of the desired sulfonamide.
Q2: How can I effectively monitor the reaction progress?
Answer: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Setup: Use a silica gel plate. A good mobile phase is typically a mixture of a non-polar solvent (like Hexane or Toluene) and a more polar solvent (like Ethyl Acetate). A 70:30 Hexane:Ethyl Acetate mixture is a good starting point.
-
Analysis: Spot the starting amine, the sulfonyl chloride (if stable enough), and the reaction mixture. The product sulfonamide should have an Rf value that is typically intermediate between the highly polar amine and the non-polar sulfonyl chloride. The reaction is complete when the spot corresponding to the starting amine has disappeared.
Q3: My product has precipitated from the reaction mixture. Is this normal, and what is the best way to purify it?
Answer: Yes, it is quite common for the sulfonamide product, or its hydrochloride salt, to have lower solubility in the reaction solvent (like DCM) than the starting materials and precipitate out. This can actually be beneficial for purification.
-
Initial Isolation: The solid can be isolated by filtration. Wash the crude solid with a small amount of cold solvent to remove soluble impurities. If the solid is the hydrochloride salt, it will need to be neutralized by washing with a dilute aqueous base (e.g., saturated NaHCO₃ solution) and then water.
-
Purification:
-
Recrystallization: This is the most effective method for purifying solid sulfonamides. Common solvent systems include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane. The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography is the next step. Use a gradient elution system, starting with a less polar eluent and gradually increasing the polarity.
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific sulfonyl chloride and laboratory setup.
Protocol 1: Optimized N-Sulfonylation of 4-Amino-3-methylacetanilide
This protocol uses standard, reliable conditions to maximize yield and purity.
Materials:
-
4-Amino-3-methylacetanilide (1.0 eq)
-
Sulfonyl Chloride (1.05 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a Nitrogen atmosphere, add 4-amino-3-methylacetanilide (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of amine) and stir until the amine is fully dissolved. Add anhydrous pyridine (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 4-16 hours, monitoring by TLC until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ (1x), and finally brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization (see Protocol 2).
Protocol 2: Recrystallization of N-(4-acetylamino-2-methylphenyl)sulfonamides
Procedure:
-
Solvent Selection: Determine an appropriate solvent (e.g., ethanol, isopropanol) where the crude product has high solubility at boiling temperature and low solubility at room temperature or 0 °C.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Typical Condition | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1 : 1.05 | A slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine. |
| Base | Pyridine or Triethylamine | Non-nucleophilic, soluble organic bases that effectively scavenge HCl without side reactions.[1] |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic solvents that dissolve reactants but do not react with the sulfonyl chloride.[2][3] |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction, minimizing the formation of byproducts. |
| Reaction Time | 4 - 16 hours | Varies depending on the reactivity of the specific amine and sulfonyl chloride. Monitor by TLC. |
References
-
O'Sullivan, T. P., & Guiry, P. J. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(45), 32361–32406. [Link]
-
Bull, J. A., & Jones, T. F. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9343–9348. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Ivanov, M., & Zheleva, D. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]
-
Tungcharoen, P., & Saesong, T. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 20, 360–374. [Link]
-
O'Sullivan, T. P., & Guiry, P. J. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
-
Hussein, H. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(91). [Link]
-
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 64(9), o1692. [Link]
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. (2010).
Sources
regioselectivity issues in reactions of 4-acetylamino-2-methylbenzenesulfonyl chloride
Welcome to the technical support center for 4-acetylamino-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent and may encounter challenges related to its reactivity and regioselectivity. As a substituted benzenesulfonyl chloride, its reaction outcomes are governed by a delicate interplay of electronic and steric effects. This document provides in-depth, experience-driven answers to common issues, troubleshooting workflows, and validated protocols to ensure the success of your experiments.
Introduction: Understanding the Molecule
4-acetylamino-2-methylbenzenesulfonyl chloride is a key building block in the synthesis of various sulfonamides. Its reactivity is primarily centered on the highly electrophilic sulfonyl chloride group. However, the substituents on the aromatic ring introduce critical complexities that must be managed for successful and selective transformations.
-
Sulfonyl Chloride (-SO₂Cl): The primary site for nucleophilic attack. It is a powerful electrophile and a good leaving group.[1][2][3][4]
-
ortho-Methyl Group (-CH₃): Positioned adjacent to the reactive center, this group exerts significant steric hindrance, potentially impeding the approach of bulky nucleophiles.[5][6] This is often the primary cause of sluggish or failed reactions.
-
para-Acetylamino Group (-NHCOCH₃): This group is an ortho, para-director and is considered an activating group due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring.[7] While this primarily influences electrophilic aromatic substitution, its electronic contribution can subtly affect the reactivity of the sulfonyl group.
Below is a diagram illustrating the key functional regions of the molecule that dictate its chemical behavior.
Caption: Key functional regions of the title compound.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonamide formation reaction with a primary/secondary amine so slow or providing a low yield?
This is the most common issue encountered with this substrate and is almost always attributable to steric hindrance from the ortho-methyl group. The methyl group physically blocks the trajectory of the incoming amine nucleophile, significantly raising the activation energy of the reaction.
-
Causality: The reaction proceeds via a nucleophilic attack on the sulfur atom.[8] The ortho-methyl group crowds this reaction center. The bulkier your amine nucleophile, the more pronounced this effect will be. For example, reacting the sulfonyl chloride with tert-butylamine will be substantially slower than with methylamine.
-
Solution:
-
Increase Temperature: Heating the reaction (e.g., to 40-60 °C in a suitable solvent like DCM or 1,4-dioxane) can provide the necessary energy to overcome the steric barrier.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS. Sterically hindered reactions can often require 12-24 hours to reach completion.
-
Use a Less Hindered Amine: If the structure of your amine can be modified, using a less sterically demanding analogue will improve reaction rates.
-
Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine or DIPEA. A more polar solvent (e.g., acetonitrile) may sometimes accelerate Sₙ2-type reactions.[9]
-
Q2: I am observing a significant amount of the corresponding sulfonic acid as a byproduct. How can I prevent this?
The formation of 4-acetylamino-2-methylbenzenesulfonic acid is due to the hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly susceptible to reaction with water.[10][11]
-
Causality: Water acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonic acid and HCl. This side reaction consumes your starting material and complicates purification.
-
Solution: Implement rigorous anhydrous techniques.
-
Dry Solvents: Use freshly distilled solvents or solvents from a commercial drying system (e.g., passed through an alumina column).
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your amine and base are anhydrous. Liquid amines can be dried over KOH or CaH₂ and distilled.
-
Proper Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Q3: Can a nucleophile, such as an amine, react at other positions, like the acetyl group or the aromatic ring?
Under typical conditions for sulfonamide synthesis, reaction at other sites is highly unlikely.
-
Acetyl Group: The amide carbonyl of the acetylamino group is significantly less electrophilic than the sulfonyl chloride. Nucleophilic attack at this position is not a competing pathway.
-
Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr) requires a highly electron-deficient aromatic ring and a leaving group positioned ortho or para to a strong electron-withdrawing group.[12] In this molecule, the ring is activated by the acetylamino group, making SₙAr unfavorable. The primary reaction will overwhelmingly favor attack at the sulfonyl sulfur.
Troubleshooting Guide: A Deeper Dive
This section provides a scenario-based troubleshooting workflow for more complex issues.
Caption: Troubleshooting workflow for low-yield reactions.
Q4: I am using a nucleophile with two different reactive sites (e.g., 2-aminoethanol). How do I control which site reacts?
This is a challenge of chemoselectivity . In the case of 2-aminoethanol, the amine is inherently more nucleophilic than the alcohol and will react preferentially with the sulfonyl chloride to form the N-sulfonated product.
-
General Rule: For most nucleophiles containing both amine and alcohol/thiol functionalities, the order of reactivity towards sulfonyl chlorides is: Amine > Thiol > Alcohol .
-
Controlling Selectivity:
-
pH Control: It is difficult to control selectivity via pH in this specific case, as both groups are reactive under standard basic conditions.
-
Protecting Groups: The most reliable method for forcing reaction at the less reactive site is to use a protecting group strategy. For example, to react at the oxygen of 2-aminoethanol, you would first protect the amine (e.g., as a Boc-carbamate), then perform the reaction with the sulfonyl chloride, and finally deprotect the amine.
-
| Nucleophile Functionality | Relative Reactivity | Recommended Strategy for Selective Reaction |
| Primary Amine (-NH₂) | High | Direct reaction is usually selective for this group. |
| Secondary Amine (-NHR) | High | Direct reaction is usually selective. |
| Alcohol (-OH) | Moderate | Protect competing amine/thiol groups first. |
| Thiol (-SH) | Moderate-High | Protect competing amine groups first. |
Table 1: Reactivity of common nucleophilic functional groups.
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation with a Primary Amine
This protocol provides a robust starting point for the synthesis of sulfonamides from 4-acetylamino-2-methylbenzenesulfonyl chloride, with considerations for potential steric hindrance.
-
Preparation:
-
Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice-water bath.
-
-
Reaction Initiation:
-
Dissolve 4-acetylamino-2-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride will likely form.[13]
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
If the amine is sterically hindered, gently heat the reaction to reflux (approx. 40 °C for DCM).
-
Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
References
-
Saleem, H., Maryam, A., Bokhari, S., & Siddiqi, A. R. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
- Barberis, C. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Latacz, G., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2649.
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. Retrieved from [Link]
- Rogerson, S. M., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1354-1357.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
- Barberis, C., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
- Barberis, C., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed, 31599426.
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- 4. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
work-up procedures for reactions involving 4-acetamido-2-methylbenzenesulfonyl chloride
Technical Support Center: 4-Acetamido-2-methylbenzenesulfonyl Chloride
A Senior Application Scientist's Guide to Reaction Work-up, Troubleshooting, and Purification
Welcome to the technical support guide for 4-acetamido-2-methylbenzenesulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide a framework of chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results. We will explore the causality behind each step of the work-up, transforming potential setbacks into predictable outcomes.
Section 1: The Core Challenge - Understanding Reagent Reactivity
4-acetamido-2-methylbenzenesulfonyl chloride is a highly reactive electrophile, prized for its ability to form sulfonamides upon reaction with primary or secondary amines. However, its high reactivity is also its primary liability during work-up. The sulfonyl chloride functional group is exquisitely sensitive to water, undergoing rapid hydrolysis to form the corresponding 4-acetamido-2-methylbenzenesulfonic acid.[1][2]
This hydrolysis reaction produces hydrochloric acid (HCl) as a byproduct and, more critically, generates a highly polar sulfonic acid that can complicate product isolation and purification.[1] Therefore, a successful work-up strategy is not merely about isolating the desired product but is fundamentally about the efficient and decisive separation of the product from unreacted starting materials and, most importantly, the sulfonic acid byproduct.
Section 2: General Protocol for Sulfonamide Synthesis & Work-up
This section provides a robust, self-validating protocol for a typical sulfonylation reaction followed by a standard aqueous work-up.
Experimental Protocol: Synthesis and Work-up
-
Reaction Setup: To a stirred solution of the desired amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or sodium carbonate, 2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), add a solution of 4-acetamido-2-methylbenzenesulfonyl chloride (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting amine starting material.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding distilled water. This step hydrolyzes any remaining 4-acetamido-2-methylbenzenesulfonyl chloride to its sulfonic acid.[3]
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) will contain your product, while the aqueous layer will contain the base's hydrochloride salt and the sodium salt of the sulfonic acid byproduct. Separate the layers.
-
Aqueous Extraction: Extract the aqueous phase with DCM (2 x 30 mL) to recover any dissolved product.[4]
-
Organic Phase Washing: Combine all organic extracts and wash sequentially with:
-
1M HCl (aq): To remove any residual amine base (e.g., triethylamine). Skip if an inorganic base like Na₂CO₃ was used.
-
Saturated NaHCO₃ (aq): This is a critical step. This basic wash deprotonates the sulfonic acid byproduct, forming the highly water-soluble sodium sulfonate salt, which is efficiently removed into the aqueous phase. Confirm the aqueous layer is basic (pH > 8) with pH paper.
-
Brine (Saturated NaCl aq): To remove the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
Visual Workflow: Standard Aqueous Work-up
Caption: Standard workflow for the aqueous work-up of a sulfonylation reaction.
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the work-up and purification of products derived from 4-acetamido-2-methylbenzenesulfonyl chloride.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Degradation: The sulfonyl chloride was hydrolyzed due to improper storage or use of wet solvents/glassware.[5] 2. Poor Nucleophile: The amine is weakly nucleophilic or sterically hindered, requiring harsher conditions. 3. Product Loss: The product has some water solubility or was lost during transfers. | 1. Use a fresh bottle of the reagent, ensure all glassware is oven-dried, and use anhydrous solvents. Store the reagent under an inert atmosphere.[6] 2. Consider using a more forcing solvent (e.g., pyridine as both base and solvent) and gentle heating.[7] 3. Perform additional extractions of the aqueous layers. |
| Product is a Sticky Oil, Fails to Crystallize | 1. Sulfonic Acid Contamination: The primary culprit. The sulfonic acid byproduct is hygroscopic and inhibits crystallization. 2. Solvent Contamination: Residual solvent (DCM, ethyl acetate) is trapped in the product. | 1. Re-dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and repeat the saturated NaHCO₃ wash vigorously. Check the pH of the aqueous layer to ensure it's basic. 2. Dry the product under high vacuum for an extended period, possibly with gentle heating. |
| Starting Amine Recovered | 1. Insufficient Reagent: An insufficient molar equivalent of the sulfonyl chloride was used. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. | 1. Re-run the reaction using at least 1.1 equivalents of the sulfonyl chloride. 2. Allow for longer reaction times or consider gentle heating. Continue to monitor by TLC until all the starting amine is consumed. |
| Product Contaminated with a Very Polar Impurity by TLC | Sulfonic Acid Byproduct: This is almost certainly the 4-acetamido-2-methylbenzenesulfonic acid from hydrolysis. It will often streak on a silica TLC plate. | The impurity is highly acidic. An effective basic wash (see "Product is a Sticky Oil" above) or purification by column chromatography using a polar solvent system will remove it. |
Visual Guide: Troubleshooting Low Yield
Caption: Decision tree for diagnosing the root cause of low product yield.
Section 4: Frequently Asked Questions (FAQs)
Q1: My product is soluble in both organic solvents and water. How should I modify the work-up?
A: This is common for sulfonamides derived from small, polar amines. In this case, avoid extensive aqueous washes. After quenching the reaction, concentrate the entire mixture to dryness. The resulting solid will be a mix of your product and salts. You can then attempt to isolate the product by either triturating the solid with a solvent that dissolves the product but not the salts (e.g., acetone, ethyl acetate) or by using column chromatography.
Q2: Can I avoid using water altogether in the work-up?
A: Yes, a non-aqueous work-up is possible, particularly for small-scale reactions. After the reaction is complete, you can filter off any precipitated salts (like triethylammonium chloride). Then, add silica gel directly to the filtrate and concentrate it to dryness. This dry-loaded silica can then be directly purified by column chromatography. This method prevents any chance of hydrolysis during the work-up phase.
Q3: How can I be sure my sulfonyl chloride reagent is still active?
A: The simplest method is to take a tiny sample on a spatula and add a drop of water. A vigorous reaction with the evolution of HCl gas (fuming) indicates high reactivity. A slow or non-existent reaction suggests the reagent has largely hydrolyzed to the sulfonic acid and should be discarded. Always store the reagent in a desiccator or under an inert atmosphere to maximize its shelf-life.[5]
Q4: What are the key safety precautions when working with this reagent?
A: 4-acetamido-2-methylbenzenesulfonyl chloride is a corrosive solid that reacts with moisture to release HCl gas.[1][8] It can cause severe skin and eye burns.[9] Always handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of the dust.[9]
References
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Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. Available at: [Link]
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-
p-ACETAMINOBENZENESULFINIC ACID - Organic Syntheses Procedure. Available at: [Link]
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-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9 - OECD. Available at: [Link]
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.
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Sulfanilyl chloride, N-acetyl- - Organic Syntheses Procedure. Available at: [Link]
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Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. Available at: [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
- Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride - Google Patents.
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Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis... - ResearchGate. Available at: [Link]
-
N-Acetylsulfanilyl chloride | C8H8ClNO3S - PubChem. Available at: [Link]
-
4-(Acetylamino)-2-methylbenzenesulfonyl chloride - CAS Common Chemistry. Available at: [Link]
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Technical Support Center: Monitoring Reactions with 4-acetylamino-2-methylbenzenesulfonyl chloride by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-acetylamino-2-methylbenzenesulfonyl chloride. Here, we address common challenges and frequently asked questions to ensure accurate and reliable experimental outcomes.
Section 1: Troubleshooting Guide
This section is designed to resolve specific issues you may encounter during your TLC analysis.
Issue 1: My spots are streaking and not forming distinct circles.
-
Potential Cause 1: Sample Overloading. Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1][2] An overloaded spot does not provide a clear separation of components, making it difficult to interpret the results.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A good starting point is to dissolve approximately 1 mg of your sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[3]
-
-
Potential Cause 2: Inappropriate Solvent System. The polarity of your mobile phase might not be suitable for the compounds you are trying to separate, leading to poor resolution and streaking.[1]
-
Solution: Adjust the polarity of your eluting solvent. For sulfonyl chlorides, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is often effective. Experiment with different ratios to achieve optimal separation. A good starting point is a 7:3 or 8:2 mixture of hexanes to ethyl acetate.
-
-
Potential Cause 3: Acidic or Basic Nature of Compounds. 4-acetylamino-2-methylbenzenesulfonyl chloride and its potential products may have acidic or basic properties that cause them to interact too strongly with the silica gel, resulting in streaking.[4]
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can improve spot shape. For basic compounds, a few drops of triethylamine or ammonia can be beneficial.[4]
-
Issue 2: I see an unexpected spot on my TLC plate that is not my starting material or desired product.
-
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides can be sensitive to moisture and may hydrolyze on the silica gel plate, which naturally contains some water.[5][6] This hydrolysis product, the corresponding sulfonic acid, will appear as a new, more polar spot (lower Rf value).
-
Solution: Ensure your TLC plates are dry by storing them in a desiccator or gently heating them in an oven before use.[6] Additionally, run your TLCs promptly after spotting and in a chamber with a well-saturated atmosphere to minimize exposure to ambient moisture.
-
-
Potential Cause 2: Formation of Reaction Byproducts. The unexpected spot could be a genuine byproduct of your reaction.
-
Solution: This is where the power of TLC in reaction monitoring shines. The appearance of a new spot indicates the formation of a new compound. To identify it, you can try to isolate the byproduct using column chromatography and characterize it using other analytical techniques like NMR or mass spectrometry.
-
-
Potential Cause 3: Contamination. The unexpected spot could be from a contaminated solvent or a dirty spotting capillary.
-
Solution: Always use high-purity solvents for your mobile phase and ensure your equipment is clean. Running a blank TLC with just the solvent can help rule out contamination.
-
Issue 3: I don't see any spots on my TLC plate after development and visualization.
-
Potential Cause 1: Insufficient Sample Concentration. The concentration of your compounds may be too low to be detected by the visualization method.[1]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[1] Alternatively, you can concentrate your reaction mixture before spotting.
-
-
Potential Cause 2: Ineffective Visualization Technique. The method you are using to visualize the spots may not be suitable for your compounds.
-
Solution: 4-acetylamino-2-methylbenzenesulfonyl chloride and related aromatic compounds should be visible under a UV lamp (254 nm) if your TLC plates contain a fluorescent indicator.[7] If UV is not effective, try a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[8][9]
-
-
Potential Cause 3: Volatility of the Compound. If your product is highly volatile, it may have evaporated from the TLC plate during development or drying.
-
Solution: This is less likely with 4-acetylamino-2-methylbenzenesulfonyl chloride, but if you suspect this is an issue, minimize the time the plate is exposed to air and avoid excessive heating during visualization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase (eluent) for my TLC?
A1: The selection of the mobile phase is crucial for good separation. The goal is to find a solvent system that moves your compounds of interest to a retention factor (Rf) value between 0.3 and 0.7.[10] A common starting point for sulfonyl chlorides is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to increase the polarity and move the spots further up the plate.
Q2: What is a co-spot, and why is it important for monitoring my reaction?
A2: A co-spot is a lane on the TLC plate where you apply both your starting material and the reaction mixture at the same point.[11] This is a critical control to confirm the identity of the starting material spot in your reaction mixture. If the starting material spot in the reaction mixture lane has the same Rf as the pure starting material and the co-spot shows a single, merged spot, you can be confident in your identification.
Q3: How do I calculate the Rf value, and what does it tell me?
A3: The Rf (retention factor) value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12][13]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [12]
The Rf value is a characteristic property of a compound in a specific solvent system on a particular stationary phase.[14] A lower Rf value indicates a more polar compound, as it interacts more strongly with the polar silica gel and moves less with the mobile phase.[13][14] Conversely, a higher Rf value suggests a less polar compound.[14]
Q4: What are the best visualization techniques for 4-acetylamino-2-methylbenzenesulfonyl chloride and its derivatives?
A4:
-
UV Light (254 nm): This is the primary and non-destructive method. Since 4-acetylamino-2-methylbenzenesulfonyl chloride contains an aromatic ring, it will absorb UV light and appear as a dark spot on a fluorescent TLC plate.[7]
-
Potassium Permanganate (KMnO4) Stain: This is a good destructive visualization method that reacts with many functional groups. It will appear as yellow-brown spots on a purple background.[9]
-
p-Anisaldehyde Stain: This stain can be useful for differentiating between certain functional groups, often producing a range of colors upon heating.[7][8]
Q5: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO). How can I prevent it from interfering with my TLC?
A5: High-boiling point solvents can cause significant streaking and interfere with the separation.
-
Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[15]
Section 3: Experimental Protocols & Data Presentation
Protocol for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.[16]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark the lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).
-
Spot the Plate: Using a capillary tube, apply a small spot of your dissolved starting material to the "SM" lane. Apply a spot of your reaction mixture to the "Rxn" lane. For the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below your baseline. Close the chamber and allow the solvent to ascend the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the Spots: View the plate under a UV lamp and circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Analyze the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Table of Common Solvent Systems and Expected Rf Values
| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf of 4-acetylamino-2-methylbenzenesulfonyl chloride | Expected Rf of a more polar product (e.g., a sulfonamide) | Expected Rf of a less polar byproduct |
| 9:1 | ~0.2 - 0.3 | < 0.2 | > 0.3 |
| 8:2 | ~0.4 - 0.5 | ~0.2 - 0.3 | > 0.5 |
| 7:3 | ~0.6 - 0.7 | ~0.4 - 0.5 | > 0.7 |
Note: These are approximate values and can vary depending on the specific reaction conditions and TLC plates used.
Section 4: Visual Diagrams
Caption: Workflow for monitoring reaction progress using TLC.
References
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]
-
Fong, H. O., Hardstaff, W. R., Kay, D. G., Langler, R. F., Morse, R. H., & Sandoval, D. N. (1979). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Canadian Journal of Chemistry, 57(10), 1206-1214. Available from: [Link]
-
ChemBAM. TLC troubleshooting. Available from: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). Available from: [Link]
-
Li, G., Wei, H., & Gao, S. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2378-2388. Available from: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available from: [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Available from: [Link]
-
SIELC Technologies. (2018, May 16). 4-(Acetylamino)benzenesulfonyl chloride. Available from: [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Available from: [Link]
-
Wang, X., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4983. Available from: [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available from: [Link]
-
Oreate AI. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Available from: [Link]
-
A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction [Video]. YouTube. Available from: [Link]
-
Organic Chemistry. TLC stains. Available from: [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. Available from: [Link]
-
ScienceMadness Discussion Board. (2007, January 7). Acyl chloride on TLC. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
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Validation & Comparative
Reactivity Showdown: 4-(Acetylamino)-2-methylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of synthetic organic chemistry, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials. The reactivity of these compounds is paramount to the success of a synthesis, influencing reaction rates, yields, and even the feasibility of a desired transformation. This guide provides an in-depth, objective comparison of the reactivity of two key arylsulfonyl chlorides: 4-(acetylamino)-2-methylbenzenesulfonyl chloride and the ubiquitous p-toluenesulfonyl chloride (TsCl). This analysis, grounded in fundamental principles of physical organic chemistry, is supplemented with a detailed experimental protocol for a direct comparative kinetic study.
Unveiling the Contenders: Structure and Function
p-Toluenesulfonyl Chloride (TsCl) , a workhorse in organic synthesis, is a white, crystalline solid widely employed for the conversion of alcohols to tosylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[1][2] It is also extensively used to introduce the tosyl protecting group for amines.[1] Its reactivity profile is well-characterized, serving as a benchmark for other sulfonylating agents.
4-(Acetylamino)-2-methylbenzenesulfonyl Chloride , on the other hand, is a more specialized reagent. The presence of the acetamido and ortho-methyl groups on the benzene ring significantly modulates its electronic and steric properties, leading to a distinct reactivity profile compared to TsCl. Understanding these differences is crucial for its effective application in complex synthetic strategies, particularly in the construction of sulfonamide-based drug candidates.
The Decisive Factors: Electronic and Steric Effects
The reactivity of an arylsulfonyl chloride in nucleophilic substitution reactions, typically proceeding through an SN2-like mechanism at the sulfur atom, is governed by the electrophilicity of the sulfur center.[3] This, in turn, is influenced by the electronic and steric nature of the substituents on the aromatic ring.
Electronic Effects: A Tale of Two Substituents
The key electronic difference between 4-(acetylamino)-2-methylbenzenesulfonyl chloride and p-toluenesulfonyl chloride lies in the para-substituent.
-
p-Toluenesulfonyl Chloride (TsCl): The para-methyl group is a weakly electron-donating group through induction and hyperconjugation. This slight electron donation marginally reduces the electrophilicity of the sulfonyl sulfur, making it moderately reactive.
-
4-(Acetylamino)-2-methylbenzenesulfonyl Chloride: The para-acetamido group (-NHCOCH₃) exhibits a more complex electronic influence. While the nitrogen atom possesses a lone pair that can be donated to the aromatic ring through resonance (a +R effect), the acetyl group is electron-withdrawing. The overall effect of the acetamido group is moderately activating and ortho-, para-directing in electrophilic aromatic substitution. However, in the context of nucleophilic attack on the sulfonyl group, the resonance donation from the nitrogen lone pair increases the electron density on the benzene ring, which in turn can slightly decrease the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride.
Kinetic studies on the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride, a structurally related compound, revealed that it proceeds via an SN2 mechanism.[3] The sensitivity values from the extended Grunwald-Winstein equation for this compound were smaller than those for benzenesulfonyl chloride, suggesting a less electrophilic sulfur center due to the electron-donating nature of the acetamido group.[3]
Steric Hindrance: The Ortho-Methyl Group's Role
The most significant structural difference impacting reactivity is the presence of a methyl group at the ortho-position in 4-(acetylamino)-2-methylbenzenesulfonyl chloride. This ortho-methyl group introduces considerable steric hindrance around the sulfonyl chloride moiety.[4]
In an SN2 reaction, the nucleophile must approach the electrophilic center from the backside.[5] The bulky ortho-methyl group physically impedes this approach, raising the energy of the transition state and consequently slowing down the reaction rate.[6] This steric hindrance is a dominant factor in determining the overall reactivity of 2-substituted arenesulfonyl chlorides.
Reactivity Prediction: A Head-to-Head Comparison
Based on the interplay of electronic and steric effects, we can predict the relative reactivity of the two sulfonyl chlorides.
| Feature | 4-(Acetylamino)-2-methylbenzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) |
| Electronic Effect | para-Acetamido group: Resonance electron-donating, slightly deactivating the sulfonyl group towards nucleophilic attack. | para-Methyl group: Weakly electron-donating, slightly deactivating the sulfonyl group. |
| Steric Effect | ortho-Methyl group: Significant steric hindrance around the reaction center. | No ortho-substituent: Minimal steric hindrance. |
| Predicted Reactivity | Lower | Higher |
Experimental Validation: A Proposed Kinetic Study
To empirically validate this theoretical comparison, a detailed kinetic study is proposed. The reaction of the sulfonyl chlorides with a model nucleophile, such as aniline, to form the corresponding sulfonamide can be monitored over time.
Experimental Workflow
Caption: Workflow for the kinetic analysis of sulfonyl chloride reactivity.
Detailed Experimental Protocol
Objective: To determine and compare the second-order rate constants for the reaction of 4-(acetylamino)-2-methylbenzenesulfonyl chloride and p-toluenesulfonyl chloride with aniline.
Materials:
-
4-(acetylamino)-2-methylbenzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
Aniline (freshly distilled)
-
Pyridine (anhydrous)
-
Acetonitrile (HPLC grade, anhydrous)
-
Hydrochloric acid (standardized solution)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector and a suitable C18 column.
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of 4-(acetylamino)-2-methylbenzenesulfonyl chloride and p-toluenesulfonyl chloride in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of aniline in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of pyridine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), place a magnetic stir bar.
-
To the vessel, add the appropriate volumes of acetonitrile, the aniline stock solution, and the pyridine stock solution to achieve the desired initial concentrations (e.g., [Aniline]₀ = 0.1 M, [Pyridine]₀ = 0.02 M). Allow the solution to equilibrate thermally.
-
-
Kinetic Run:
-
Initiate the reaction by rapidly adding a known volume of the sulfonyl chloride stock solution to the reaction vessel to achieve the desired initial concentration (e.g., [Sulfonyl Chloride]₀ = 0.01 M). Start a timer immediately.
-
At regular time intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a standardized acidic solution (e.g., 900 µL of 0.1 M HCl in acetonitrile). This will protonate the aniline and pyridine, stopping the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the unreacted sulfonyl chloride at each time point.
-
Develop an HPLC method that provides good separation of the sulfonyl chloride, aniline, and the sulfonamide product. Use a UV detector set to a wavelength where the sulfonyl chloride has a strong absorbance.
-
Create a calibration curve for each sulfonyl chloride to accurately determine its concentration from the HPLC peak area.
-
-
Data Analysis:
-
Since the concentration of aniline is in large excess, the reaction will follow pseudo-first-order kinetics with respect to the sulfonyl chloride.
-
Plot the natural logarithm of the sulfonyl chloride concentration (ln[Sulfonyl Chloride]) against time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the initial concentration of aniline: k₂ = k_obs / [Aniline]₀.
-
Repeat the entire procedure for the other sulfonyl chloride under identical conditions.
-
Expected Outcome and Data Presentation
The kinetic data can be summarized in the following table:
| Sulfonyl Chloride | [Aniline]₀ (M) | Temperature (°C) | k_obs (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| 4-(acetylamino)-2-methylbenzenesulfonyl chloride | 0.1 | 25.0 | Experimental Value | Calculated Value |
| p-Toluenesulfonyl Chloride | 0.1 | 25.0 | Experimental Value | Calculated Value |
It is anticipated that the second-order rate constant (k₂) for p-toluenesulfonyl chloride will be significantly larger than that for 4-(acetylamino)-2-methylbenzenesulfonyl chloride, providing quantitative support for the theoretical analysis.
Mechanistic Insights and Causality
The difference in reactivity can be visualized by considering the transition state of the nucleophilic attack.
Caption: Comparison of transition state energies.
The ortho-methyl group in 4-(acetylamino)-2-methylbenzenesulfonyl chloride creates a sterically congested environment around the sulfur atom. This steric clash with the incoming nucleophile raises the energy of the transition state, increasing the activation energy of the reaction and thus decreasing the reaction rate. In contrast, the absence of an ortho-substituent in p-toluenesulfonyl chloride allows for a more facile approach of the nucleophile, resulting in a lower energy transition state and a faster reaction.
Conclusion and Practical Implications
For researchers, scientists, and drug development professionals, this understanding is critical. When working with sterically hindered sulfonyl chlorides like 4-(acetylamino)-2-methylbenzenesulfonyl chloride, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent nucleophiles or catalysts, may be necessary to achieve desired outcomes. Conversely, the high reactivity of reagents like TsCl allows for milder conditions but may require careful control to avoid side reactions. This guide provides the foundational knowledge and a practical framework for making informed decisions in the selection and application of sulfonylating agents in organic synthesis.
References
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- Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, and stereochemistry of substitution. Journal of the Chemical Society (Resumed), 244-255.
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Wikipedia. (2023). 4-Toluenesulfonyl chloride. [Link]
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Wikipedia. (2023). Hammett equation. [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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- Al-Juboori, A. M. H. (2020). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi's Journal for Expert Systems, 1(1), 1-10.
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SIELC Technologies. (2018). 4-(Acetylamino)benzenesulfonyl chloride. [Link]
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LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 4-Acetylamino-2-methylbenzenesulfonamide Derivatives
This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and comparative analysis of 4-acetylamino-2-methylbenzenesulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization.
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial, anticancer, and antiviral agents.[1][2] The 4-acetylamino-2-methylbenzenesulfonamide scaffold, in particular, offers a versatile platform for developing novel therapeutic agents. Accurate and unambiguous structural confirmation of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of biological and clinical data. This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of 4-acetylamino-2-methylbenzenesulfonamide derivatives.
Expertise & Causality: Why NMR is Foundational
NMR provides unparalleled detail about the chemical environment of each proton and carbon atom. For this class of compounds, it allows us to:
-
Confirm Substitution Patterns: The splitting patterns and chemical shifts of aromatic protons definitively establish the positions of substituents on the benzene ring.
-
Verify Functional Groups: Characteristic signals for the acetyl methyl group, the aromatic methyl group, and the amide and sulfonamide N-H protons provide direct evidence of the core structure.[3]
-
Identify Derivative Modifications: Any chemical modification to the parent structure will induce predictable changes in the chemical shifts of nearby nuclei, allowing for precise confirmation of the intended reaction.
¹H and ¹³C NMR Spectral Data
The chemical shifts of key nuclei are highly diagnostic. For the parent 4-acetylamino-2-methylbenzenesulfonamide and its derivatives, signals are typically observed in the following regions.[3][4]
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Acetyl CH₃ (Ac) | ~2.1 | ~24 | Adjacent to an electron-withdrawing carbonyl group, resulting in a downfield shift compared to a simple alkane. |
| Aromatic CH₃ | ~2.3-2.5 | ~20-22 | Attached directly to the aromatic ring; its exact shift is influenced by other ring substituents. |
| Aromatic Protons | ~7.0 - 8.0 | ~115 - 145 | Located in the deshielded region of the spectrum due to the ring current effect of the benzene ring. |
| Amide N-H | ~10.0 - 10.5 | N/A | Highly deshielded proton due to the electron-withdrawing nature of the adjacent carbonyl group and potential for hydrogen bonding.[3] |
| Sulfonamide N-H₂ | ~7.0 - 8.0 | N/A | Deshielded proton due to the strongly electron-withdrawing sulfonyl group. The signal can be broad and may exchange with D₂O.[5] |
| Carbonyl C=O | N/A | ~168 - 171 | The carbon is double-bonded to oxygen, a highly electronegative atom, causing significant deshielding.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it effectively solubilizes polar sulfonamides and allows for the observation of exchangeable N-H protons.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the vibrations of bonds within the molecule.
Expertise & Causality: The Vibrational Fingerprint
For 4-acetylamino-2-methylbenzenesulfonamide derivatives, IR spectroscopy serves as a crucial quality control check. The presence or absence of characteristic absorption bands provides immediate confirmation of the core structural motifs. It is particularly useful for verifying the integrity of the amide and sulfonamide functionalities, which are central to the molecule's identity. The S=O stretching vibrations are particularly intense and characteristic.[6]
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H (Amide) | Stretching | 3170 - 3340 | Strong to medium, can be broad |
| N-H (Sulfonamide) | Stretching | 3200 - 3350 | Strong to medium, often two bands (asymmetric & symmetric) |
| C=O (Amide I) | Stretching | 1670 - 1700 | Strong, sharp |
| S=O (Sulfonyl) | Asymmetric Stretching | 1315 - 1345 | Strong, sharp |
| S=O (Sulfonyl) | Symmetric Stretching | 1150 - 1187 | Strong, sharp |
| S-N | Stretching | 906 - 924 | Medium |
Data compiled from references[2][3][6].
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
-
Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed for the presence of the characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.
Expertise & Causality: Unambiguous Identification
The primary goal of MS in this context is to confirm the molecular weight of the synthesized derivative. A match between the experimentally observed mass and the calculated mass provides unequivocal evidence that the target molecule has been formed.[3][7] Furthermore, the fragmentation pattern can offer valuable structural clues that corroborate NMR and IR data.
Expected Mass Spectrometry Data
For the parent compound, 4-acetylamino-2-methylbenzenesulfonamide (C₉H₁₂N₂O₃S), the expected masses are:
-
Monoisotopic Mass: 228.057 Da
-
[M+H]⁺ (Positive ESI): 229.064 Da
-
[M-H]⁻ (Negative ESI): 227.050 Da
Common fragmentation patterns involve the loss of the acetyl group, cleavage of the S-N bond, or cleavage of the aryl-S bond.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy (typically <5 ppm).
-
Data Analysis: Determine the m/z of the molecular ion peak. Use the instrument's software to calculate the elemental formula based on the accurate mass and compare it to the theoretical formula of the target compound.
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the π-electron system of the benzene ring.
Expertise & Causality: A Comparative Tool
While not as structurally detailed as NMR, UV-Vis is a valuable comparative tool. The position of the maximum absorbance (λmax) is sensitive to the nature and position of substituents on the benzene ring.[8] Electron-donating groups (like -NHCOCH₃) and electron-withdrawing groups (-SO₂NH₂) influence the energy of the electronic transitions. By comparing the λmax of a new derivative to the parent compound, one can quickly assess how the modification has impacted the electronic structure of the chromophore. This technique is also fundamental for quantitative analysis using the Beer-Lambert law.[9]
Expected UV-Vis Absorption Data
Substituted benzenes typically show two primary absorption bands. For benzenesulfonamide derivatives, these bands often appear in the following regions:[8]
-
Primary Band (π → π*): ~220 - 250 nm
-
Secondary Band (n → π*): ~270 - 310 nm
The exact λmax and molar absorptivity (ε) will vary depending on the specific substituents and the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the solvent to serve as a blank and the other with the sample solution.
-
Acquisition: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the blank. Then, measure the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Integrated Characterization Workflow
The power of this multi-technique approach lies in the integration of data. A logical workflow ensures comprehensive and irrefutable characterization of a novel derivative.
Caption: Workflow for the spectroscopic characterization of a novel derivative.
Structure-Spectra Correlations
Changes in the molecular structure directly impact the spectroscopic output. This relationship is the foundation of structural elucidation.
Caption: Correlation between molecular features and their spectroscopic signals.
By systematically applying these spectroscopic techniques and integrating the resulting data, researchers can confidently and accurately characterize novel 4-acetylamino-2-methylbenzenesulfonamide derivatives, paving the way for meaningful advancements in drug discovery and development.
References
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Kumler, W. D., & Strait, L. A. (1943). The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. Journal of the American Chemical Society, 65(12), 2349-2354. Retrieved January 22, 2026, from [Link]
-
Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. Retrieved January 22, 2026, from [Link]
-
Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Retrieved January 22, 2026, from [Link]
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Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Ozturk, M., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1361-1366. Retrieved January 22, 2026, from [Link]
-
Hirt, R. C., & Schmitt, R. G. (1950). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 44(5), 417-422. Retrieved January 22, 2026, from [Link]
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Emet, M. C., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Retrieved January 22, 2026, from [Link]
-
Al-Amiery, A. A. (2012). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved January 22, 2026, from [Link]
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Brennan, N. F. (2006). UV/VIS Spectroscopy. University of Pretoria. Retrieved January 22, 2026, from [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Retrieved January 22, 2026, from [Link]
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(8), 761-766. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Catalytic Sulfonylation with 4-Acetamido-2-methylbenzenesulfonyl Chloride
Introduction: The Critical Role of Sulfonamides in Modern Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The synthesis of sulfonamides, typically achieved through the sulfonylation of amines, is a pivotal transformation for researchers in these fields. 4-Acetamido-2-methylbenzenesulfonyl chloride is a versatile building block in this context, offering a scaffold that can be further elaborated to generate diverse molecular architectures.
The traditional approach to sulfonylation often involves the use of stoichiometric amounts of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. While effective, this method can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and purification challenges. The development of catalytic methods for sulfonylation has therefore been a significant area of research, aiming to improve efficiency, selectivity, and sustainability.
Catalyst Classes for Sulfonylation: A Comparative Overview
The choice of catalyst is paramount in optimizing a sulfonylation reaction. The primary catalyst types employed include Lewis acids, organocatalysts, and traditional bases. Each class offers distinct advantages and operates through different mechanistic pathways.
Lewis Acid Catalysis
Lewis acids activate the sulfonyl chloride towards nucleophilic attack by the amine. This is achieved through coordination of the Lewis acid to one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom.
Mechanism of Lewis Acid-Catalyzed Sulfonylation:
Caption: Lewis acid activation of the sulfonyl chloride.
Comparative Performance of Lewis Acid Catalysts:
While specific data for 4-acetamido-2-methylbenzenesulfonyl chloride is limited, studies on other arylsulfonyl chlorides provide valuable insights. Indium(III) chloride (InCl₃) has emerged as a mild and efficient Lewis acid catalyst for the sulfonylation of a wide range of amines, including less nucleophilic and sterically hindered anilines.[1]
| Catalyst | Substrate Scope | Typical Conditions | Yield Range (%) | Reference |
| InCl₃ | Primary and secondary amines, anilines | 10 mol%, MeCN, rt to 80 °C | 85-95 | [1] |
| Ca(NTf₂)₂ | Primary and secondary amines | 10 mol%, MeCN, rt | 70-90 | |
| Sc(OTf)₃ | Anilines | 5 mol%, CH₂Cl₂, rt | 80-92 |
Note: The data presented is for analogous arylsulfonyl chlorides and serves as a predictive guide.
Expertise & Experience: The use of indium(III) chloride is particularly advantageous due to its low toxicity and stability in the presence of water, which simplifies handling and reaction setup.[1] For less reactive amines, increasing the reaction temperature is often sufficient to achieve high yields without the need for stronger, more sensitive Lewis acids.
Organocatalysis
Organocatalysts, particularly nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP), have proven effective in accelerating sulfonylation reactions. These catalysts operate by forming a highly reactive intermediate with the sulfonyl chloride.
Mechanism of DMAP-Catalyzed Sulfonylation:
Caption: DMAP-catalyzed sulfonylation via a sulfonylpyridinium intermediate.
Comparative Performance of Organocatalysts:
DMAP is a highly effective catalyst for the sulfonylation of a broad range of amines and is often used in conjunction with a stoichiometric base to neutralize the generated acid.
| Catalyst | Substrate Scope | Typical Conditions | Yield Range (%) | Reference |
| DMAP | Primary and secondary amines, alcohols | 5-10 mol%, Et₃N, CH₂Cl₂, rt | 90-98 | |
| Chiral Amines | Prochiral amines (for asymmetric synthesis) | 10-20 mol%, base, various solvents | 70-95 (with varying ee) |
Note: The data presented is for analogous arylsulfonyl chlorides and serves as a predictive guide.
Expertise & Experience: The key to successful DMAP catalysis is the formation of the N-sulfonylpyridinium salt, which is significantly more reactive than the parent sulfonyl chloride. This allows the reaction to proceed under milder conditions and with a broader range of nucleophiles. For sterically hindered amines, the use of DMAP can be particularly beneficial.
Base-Catalyzed Sulfonylation
The traditional method for sulfonylation relies on the use of a stoichiometric amount of a base, such as pyridine or triethylamine. While not strictly "catalytic" in the modern sense, as the base is consumed, it is the most widely practiced method and serves as a benchmark for comparison.
Mechanism of Base-Promoted Sulfonylation:
The primary role of the base is to neutralize the HCl generated during the reaction, thus driving the equilibrium towards the product. In some cases, the base can also act as a nucleophilic catalyst, similar to DMAP, although generally less effectively.
Caption: Typical workflow for a base-promoted sulfonylation.
Comparative Performance of Bases:
| Base | Substrate Scope | Typical Conditions | Yield Range (%) | Reference |
| Pyridine | Primary and secondary amines | 1.1-2.0 eq., CH₂Cl₂ or neat, 0 °C to rt | 80-95 | |
| Triethylamine (Et₃N) | Primary and secondary amines | 1.1-1.5 eq., CH₂Cl₂, 0 °C to rt | 85-98 | |
| Diisopropylethylamine (DIPEA) | Sterically hindered amines | 1.2-2.0 eq., CH₂Cl₂ or DMF, rt to 50 °C | 70-90 |
Note: The data presented is for analogous arylsulfonyl chlorides and serves as a predictive guide.
Trustworthiness: While effective, base-promoted sulfonylation can lead to the formation of side products, particularly with sensitive substrates. The choice of base is critical; for instance, pyridine can sometimes lead to the formation of colored impurities that are difficult to remove. Triethylamine is a more common choice due to its higher basicity and the formation of a crystalline hydrochloride salt that can often be removed by filtration. For sterically hindered amines, the non-nucleophilic base DIPEA is often preferred to avoid side reactions.
Experimental Protocols
The following protocols are provided as a starting point for the sulfonylation of amines with 4-acetamido-2-methylbenzenesulfonyl chloride. Optimization may be required for specific substrates.
Protocol 1: Indium(III) Chloride-Catalyzed Sulfonylation of an Aniline Derivative
This protocol is suitable for a wide range of anilines, including those with moderate steric hindrance or electron-withdrawing groups.
Rationale: This method utilizes a mild Lewis acid catalyst, offering good functional group tolerance and straightforward workup. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (1.0 mmol), 4-acetamido-2-methylbenzenesulfonyl chloride (1.1 mmol), and indium(III) chloride (0.1 mmol, 10 mol%).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive anilines, the reaction mixture can be heated to 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Primary Aliphatic Amine
This protocol is a robust method for the sulfonylation of primary and secondary aliphatic amines.
Rationale: The use of DMAP as a nucleophilic catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions. Triethylamine is used as a stoichiometric base to neutralize the HCl generated.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary aliphatic amine (1.0 mmol), triethylamine (1.2 mmol), and 4-(dimethylamino)pyridine (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (10 mL) to the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-acetamido-2-methylbenzenesulfonyl chloride (1.05 mmol) in anhydrous dichloromethane (5 mL) and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Conclusion and Future Outlook
The catalytic sulfonylation of amines with 4-acetamido-2-methylbenzenesulfonyl chloride offers significant advantages over traditional stoichiometric methods. Lewis acid catalysis, particularly with indium(III) chloride, provides a mild and versatile approach for a broad range of amines. Organocatalysis with DMAP is a highly efficient method, especially for less reactive amines, due to the formation of a highly activated intermediate.
While this guide provides a comparative overview based on available literature for analogous compounds, further research is warranted to establish a direct comparison of these catalytic systems for the specific sulfonylation of various amines with 4-acetamido-2-methylbenzenesulfonyl chloride. Such studies would provide invaluable data for researchers in drug discovery and organic synthesis, enabling more rational catalyst selection and reaction optimization. The continued development of novel and more efficient catalytic systems will undoubtedly further enhance the synthetic utility of this important transformation.
References
-
Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. RSC Advances, 7(42), 26345-26352. [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21535-21540. [Link]
-
Deng, Y., et al. (2020). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 10(1), 1-15. [Link]
-
Spillane, W. J., & Kelly, P. (2012). The Mechanisms of Sulfonamide Formation. In The Chemistry of Sulphones and Sulphoxides (pp. 653-696). John Wiley & Sons, Ltd. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of N-(4-acetylamino-2-methylphenyl)sulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of reproducible science and successful drug development. The family of N-(4-acetylamino-2-methylphenyl)sulfonyl derivatives, a scaffold of significant interest due to its prevalence in compounds with diverse biological activities, presents a unique set of challenges and considerations for structural validation. An unambiguous determination of the molecular architecture is paramount to understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory requirements.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural validation of these sulfonamide derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a self-validating framework for your analytical workflow.
The Imperative of Orthogonal Validation
A core tenet of robust structural validation is the application of orthogonal and complementary analytical techniques. No single method can provide a complete picture of a molecule's identity. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FT-IR) spectroscopy, we can build a comprehensive and irrefutable structural dossier. Each technique probes a different aspect of the molecule's properties, and their collective agreement provides the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Expertise & Experience: Beyond the Spectrum
For N-(4-acetylamino-2-methylphenyl)sulfonyl derivatives, ¹H NMR provides the initial and most information-rich snapshot. We expect to see distinct signals for the aromatic protons, the methyl groups, the amide N-H, and the sulfonamide N-H. The chemical shifts, integration (proton count), and multiplicity (splitting patterns) of these signals are dictated by the electronic environment and neighboring protons.
For instance, the protons on the 4-acetylamino-2-methylphenyl ring will exhibit a specific splitting pattern (e.g., a series of doublets and a singlet) that is diagnostic of their substitution pattern. The chemical shift of the amide N-H proton can be highly variable and is often observed as a broad singlet, its position influenced by solvent and concentration. The acetyl methyl and the aromatic methyl groups will appear as sharp singlets, but at distinct chemical shifts.
¹³C NMR, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, complements the ¹H data by revealing the carbon skeleton. This is crucial for confirming the number of unique carbon environments and identifying quaternary carbons, such as the carbon atoms attached to the sulfonyl group and the acetyl carbonyl group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation), are indispensable for unambiguously assigning these signals and piecing together the molecular puzzle. COSY reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the aromatic rings. HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the different fragments of the molecule, for example, linking the acetyl group to the phenyl ring and the sulfonyl group to its respective aromatic rings.
Trustworthiness: A Self-Validating System
The internal consistency of NMR data provides a self-validating system. The integration of ¹H signals must correspond to the proposed number of protons for each environment. The coupling constants observed between two protons in a ¹H spectrum must be identical. The correlations observed in 2D NMR spectra must align with the proposed covalent structure. Any deviation from these expected correlations would immediately flag a potential structural misassignment.
Experimental Protocol: ¹H, ¹³C, and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified N-(4-acetylamino-2-methylphenyl)sulfonyl derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable protons like N-H.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate spectral width to cover all expected proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard. If signal overlap is an issue or for distinguishing CH, CH₂, and CH₃ groups, run DEPT-90 and DEPT-135 experiments.
-
2D NMR Acquisition (COSY): Run a standard homonuclear COSY experiment to establish ¹H-¹H coupling correlations, particularly within the aromatic spin systems.
-
2D NMR Acquisition (HSQC/HMQC): Acquire a heteronuclear single quantum coherence (or multiple quantum coherence) spectrum to identify one-bond ¹H-¹³C correlations.
-
2D NMR Acquisition (HMBC): Run a heteronuclear multiple bond correlation experiment to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different molecular fragments.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Analyze the chemical shifts, multiplicities, and coupling constants in conjunction with the 2D correlation data to assign all proton and carbon signals to the proposed structure.
Visualization: NMR Workflow
Caption: Workflow for comprehensive NMR-based structural validation.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a cornerstone of chemical analysis that provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Expertise & Experience: Interpreting the Fragments
For N-(4-acetylamino-2-methylphenyl)sulfonyl derivatives, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the method of choice. HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the unambiguous determination of the elemental formula. This is a critical first step in confirming the identity of the synthesized compound.
Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint. For this class of compounds, characteristic fragmentation pathways include:
-
Cleavage of the sulfonamide bond: This is often a prominent fragmentation pathway, leading to the formation of ions corresponding to the sulfonyl-containing fragment and the amine-containing fragment.
-
Loss of the acetyl group: The N-acetyl group can be lost as a neutral ketene molecule (CH₂=C=O), resulting in a characteristic mass loss of 42 Da.
-
SO₂ extrusion: A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide molecule.[1]
By analyzing the masses of these fragment ions, we can piece together the structure of the parent molecule and confirm the presence and connectivity of the key functional groups.
Trustworthiness: A Self-Validating System
The agreement between the experimentally determined accurate mass and the theoretical mass calculated from the proposed elemental formula provides a strong validation point. Furthermore, the observed fragment ions in the MS/MS spectrum must be logically derivable from the parent ion's structure. The presence of expected fragments and the absence of unexpected ones build a robust case for the proposed structure.
Experimental Protocol: HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Full Scan HRMS: Acquire a full scan high-resolution mass spectrum to determine the accurate mass of the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Data Analysis: Compare the measured accurate mass with the theoretical mass for the proposed formula. Propose structures for the major fragment ions observed in the MS/MS spectrum and verify that they are consistent with the parent structure.
Visualization: MS Fragmentation Pathway
Caption: Predicted fragmentation pathways for N-arylsulfonyl derivatives.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[2]
Expertise & Experience: From Crystal to Structure
For N-(4-acetylamino-2-methylphenyl)sulfonyl derivatives, a crystal structure provides definitive proof of the connectivity and stereochemistry. It allows for the precise measurement of key geometric parameters, such as the S-N and S-C bond lengths and the geometry around the sulfur atom, which is typically tetrahedral.[3] The planarity of the aromatic rings and the amide group can also be confirmed.[4]
Furthermore, the crystal structure reveals the supramolecular assembly through intermolecular interactions such as hydrogen bonds. For example, the N-H groups of the sulfonamide and amide moieties can act as hydrogen bond donors, while the sulfonyl and carbonyl oxygens can act as acceptors, leading to the formation of distinct packing motifs in the crystal lattice.[5]
Trustworthiness: A Self-Validating System
The quality of a crystal structure is assessed by several metrics, most notably the R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a high-quality, reliable structure. The atomic coordinates and displacement parameters provide a self-consistent model of the molecule's electron density.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect X-ray diffraction data at a controlled temperature (often low temperature to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualization: Crystallography Workflow
Caption: The process of determining a molecule's 3D structure via X-ray crystallography.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: Reading the Vibrational Signature
For N-(4-acetylamino-2-methylphenyl)sulfonyl derivatives, the IR spectrum will display characteristic absorption bands for the key functional groups:
-
N-H Stretch: The amide and sulfonamide N-H stretching vibrations typically appear in the region of 3400-3200 cm⁻¹. The amide N-H stretch is often a sharp to medium peak, while the sulfonamide N-H can be broader.[6]
-
C=O Stretch (Amide I): A strong, sharp absorption band for the amide carbonyl group is expected around 1680-1640 cm⁻¹.[7]
-
S=O Stretch: The sulfonyl group exhibits two characteristic strong stretching vibrations: an asymmetric stretch around 1370-1330 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹.[6]
-
Aromatic C=C and C-H Stretches: Absorptions corresponding to the aromatic rings will also be present.
The presence of these characteristic bands provides strong evidence for the successful synthesis of the target molecule.
Trustworthiness: A Self-Validating System
While not as structurally detailed as NMR or X-ray crystallography, FT-IR provides a quick and reliable confirmation of the presence of key functional groups. The absence of starting material absorptions and the appearance of the expected product absorptions validate the chemical transformation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid is simply placed in contact with the ATR crystal.
-
Spectrum Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the proposed structure.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry in solution. | Provides a complete picture of the covalent structure. | Requires soluble samples, can have signal overlap in complex molecules. | Primary tool for structural elucidation of new compounds. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments. | High sensitivity, provides exact molecular formula. | Does not provide stereochemical information, fragmentation can be complex. | Confirmation of molecular weight and formula, structural clues from fragmentation. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, intermolecular interactions in the solid state. | The "gold standard" for definitive structure determination. | Requires a suitable single crystal, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution conformation. | Absolute proof of structure and stereochemistry. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, requires minimal sample. | Provides limited information on the overall molecular structure. | Quick confirmation of functional groups and reaction completion. |
Conclusion
The structural validation of N-(4-acetylamino-2-methylphenyl)sulfonyl derivatives requires a multi-faceted analytical approach. While each technique provides valuable information, it is the convergence of data from NMR, MS, X-ray crystallography, and FT-IR that builds an unassailable case for the proposed structure. As senior application scientists, it is our responsibility to not only generate high-quality data but also to critically evaluate the collective evidence to ensure the scientific integrity of our findings. This comprehensive approach ensures that the molecular structures we report are accurate, reliable, and form a solid foundation for further research and development.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link][5]
-
PubMed. (2018, July 20). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. National Center for Biotechnology Information. [Link][5]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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IUPAC. (2019, October 17). Glossary of Methods and Terms used in Analytical Spectroscopy. International Union of Pure and Applied Chemistry. [Link][8]
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NMR of Acetanilide. (2020, March 19). H-1 NMR Spectrum of Acetanilide. [Link]
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PubMed. (n.d.). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. National Center for Biotechnology Information. [Link][1]
-
PubMed. (n.d.). N-Acetyl-4-(benzene-sulfonamido)benzene-sulfonamide. National Center for Biotechnology Information. [Link][4]
-
PubMed Central. (n.d.). Crystal structure of 4-methyl-N-propylbenzenesulfonamide. National Center for Biotechnology Information. [Link][3]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link][7]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023, July 13). PubMed Central. [Link][6]
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SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. [Link][2]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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A Comparative Guide to Solution-Phase and Solid-Phase Synthesis of 4-Acetylamino-2-methylbenzenesulfonamides
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1] The 4-acetylamino-2-methylbenzenesulfonamide scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules. The choice of synthetic methodology to construct these compounds is a critical decision in the drug development pipeline, directly impacting efficiency, scalability, and the speed of discovery.
This guide provides an in-depth, objective comparison between the two primary manufacturing paradigms: traditional solution-phase synthesis (SPS) and the more modern solid-phase synthesis (SPPS). We will delve into the core principles of each approach, present detailed experimental protocols, and offer a critical analysis of their respective strengths and weaknesses, supported by experimental data and authoritative references. This document is intended for researchers, chemists, and drug development professionals to facilitate an informed decision on the optimal synthetic strategy for their specific objectives.
Core Principles of the Synthetic Methodologies
Solution-Phase Synthesis (SPS): The Classical Approach
Solution-phase synthesis represents the traditional bedrock of organic chemistry. In this method, all reactants, reagents, and catalysts are dissolved in a suitable solvent system. The reaction proceeds in a homogeneous or heterogeneous mixture, and upon completion, the desired product must be isolated from the solvent, unreacted starting materials, reagents, and byproducts. This isolation and purification process, typically involving extraction, crystallization, or chromatography, is often the most labor-intensive and challenging aspect of the workflow. The most common solution-phase route to sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[2][3]
Solid-Phase Synthesis (SPPS): A Paradigm of Efficiency
Pioneered by Bruce Merrifield, solid-phase synthesis revolutionized the synthesis of complex molecules like peptides and oligonucleotides.[4][5] Its principles are increasingly applied to small-molecule synthesis. In SPPS, the starting material is covalently anchored to an insoluble polymer support (resin).[5] A sequence of chemical reactions is then carried out with reagents in the solution phase. The key advantage lies in the purification: after each reaction step, excess reagents and byproducts are simply removed by washing the resin with appropriate solvents.[6] This eliminates the need for complex intermediate purification. The final molecule is cleaved from the solid support in the last step.[5] This method is exceptionally well-suited for automation and the rapid generation of compound libraries.[7]
Visualizing the Workflows
To fully appreciate the fundamental differences in these approaches, their respective workflows are illustrated below.
Caption: General workflow for solution-phase synthesis (SPS).
Caption: General workflow for solid-phase synthesis (SPPS).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing a representative target, 4-acetylamino-2-methylbenzenesulfonamide, using both approaches.
Protocol 1: Solution-Phase Synthesis
This synthesis proceeds via a two-step reaction common for this class of compounds. The causality behind this choice is rooted in the high reliability and scalability of reacting sulfonyl chlorides with amines.
Step 1: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide (Intermediate)
This step provides a relevant, well-documented procedure for forming the core sulfonamide bond in solution.[8]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane (CH₂Cl₂, 40 mL).
-
Catalyst and Reagent Addition: Add pyridine (2 mol%, ~0.016 g) to the solution to act as a nucleophilic catalyst and acid scavenger. Slowly add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) portion-wise while stirring at room temperature. The use of pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction: Stir the mixture at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Wash the resulting solid thoroughly with water to remove pyridine hydrochloride and any remaining water-soluble impurities. Air-dry the solid to afford the pure product. A yield of approximately 88% can be expected.[8]
Step 2: (Hypothetical Adaptation for Target Molecule)
To synthesize the specific target, 4-acetylamino-2-methylbenzenesulfonamide, one would start with 4-acetylamino-2-methylbenzenesulfonyl chloride and react it with aqueous ammonia.
-
Reaction Setup: Cool a flask containing concentrated aqueous ammonia in an ice bath.
-
Addition: Slowly add a solution of 4-acetylamino-2-methylbenzenesulfonyl chloride in a suitable solvent (e.g., THF) to the cold ammonia solution with vigorous stirring. This exothermic reaction must be controlled to prevent side reactions.
-
Precipitation: The sulfonamide product, being less soluble, will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove ammonium chloride salts. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure compound.
Protocol 2: Proposed Solid-Phase Synthesis
Step 1: Preparation of Resin-Bound N-Acylsulfonamide
-
Resin Selection: Start with an alkanesulfonamide "safety-catch" resin (e.g., 100-200 mesh, 1.0 mmol/g loading). This linker is chosen for its stability under a wide range of reaction conditions.[9]
-
Swelling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) in a peptide synthesis vessel for 30 minutes.
-
Acylation (Loading): Prepare a solution of the building block, 4-amino-3-methylbenzoic acid (with the amino group suitably protected, e.g., as an Fmoc derivative), and a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add this solution to the swollen resin.
-
Reaction and Washing: Agitate the reaction vessel for 4-6 hours to ensure complete coupling. After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all excess reagents. This washing sequence is the cornerstone of SPPS efficiency.[6]
-
Further Modification (On-Resin): The resin-bound molecule can now be further modified. For instance, the Fmoc protecting group can be removed, and the exposed amine can be acetylated using acetic anhydride and a base.
Step 2: Activation and Cleavage
-
Linker Activation: The "safety-catch" mechanism requires activation. Treat the resin with a reagent like iodoacetonitrile.[9] This alkylates the sulfonamide nitrogen, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Cleavage: Wash the activated resin thoroughly. Add a solution of the desired nucleophile. To obtain the primary sulfonamide, a protected form of ammonia or a subsequent conversion would be needed. More commonly, this method is used to generate amides or esters. For the purpose of creating a sulfonamide library, one could cleave with various amines to produce a range of N-substituted 4-acetylamino-2-methylbenzenesulfonamides.
-
Isolation: The cleaved product is now in the solution. Filter the resin away and collect the filtrate.
-
Final Purification: Concentrate the filtrate and purify the final product using High-Performance Liquid Chromatography (HPLC) to remove any impurities generated during cleavage.
Comparative Analysis: Performance and Practicality
The choice between SPS and SPPS is a trade-off between several key parameters, summarized below.
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Synthesis (SPPS) | Justification & Expert Insight |
| Purification | Labor-intensive; requires extraction, crystallization, or chromatography at each step. | Simple filtration and washing of the resin removes excess reagents. Final purification only. | SPPS offers a monumental advantage in reducing hands-on time and avoiding product loss during intermediate purifications, a common pitfall in multi-step solution-phase syntheses.[5][6][11] |
| Yield | Can be high, but losses occur during work-up and purification steps. | Reactions are driven to >99% completion by using large excess of reagents. Overall yield can be high. | The ability to use excess reagents without complicating purification is a key principle of SPPS that maximizes the yield of each individual step, leading to a better cumulative yield for longer sequences.[7] |
| Time & Labor | Significant hands-on time for reaction monitoring, work-up, and purification. | Repetitive wash/react cycles are easily automated, drastically reducing manual labor. | For discovery chemistry requiring many analogs, the time savings from SPPS automation are transformative, accelerating project timelines from months to weeks.[6] |
| Scalability | Well-established and generally more cost-effective for large-scale (kg) production of a single compound. | Scalable, but can be limited by the cost of resin and large solvent volumes. Best for mg to g scale. | While SPPS can be performed at scale, the economics often favor SPS for commercial manufacturing where the process is optimized for a single target.[6][12] |
| Reaction Monitoring | Straightforward using standard techniques like TLC, LC-MS, and NMR on aliquots. | More complex; often requires cleaving a small sample from the resin for analysis. | The inability to easily monitor on-resin reactions in real-time is a known drawback of SPPS, requiring reliance on driving reactions to completion with excess reagents. |
| Library Synthesis | Cumbersome; requires individual setup and purification for each compound. | Ideal; resin can be split into multiple portions for parallel synthesis of hundreds of compounds. | SPPS is the enabling technology for modern combinatorial chemistry and high-throughput screening, allowing for rapid exploration of structure-activity relationships (SAR).[13][14] |
Conclusion and Recommendations
Both solution-phase and solid-phase synthesis are powerful methodologies with distinct domains of application. Neither is universally superior; the optimal choice is dictated by the specific goals of the project.
Choose Solution-Phase Synthesis (SPS) for:
-
Large-scale production of a single, well-defined target compound where the process has been optimized.
-
Projects where the cost of raw materials is a primary driver , as it avoids the high cost of synthesis resins.
-
Syntheses involving a small number of steps where purification by crystallization is facile and high-yielding.
Choose Solid-Phase Synthesis (SPPS) for:
-
Drug discovery and lead optimization , where the rapid synthesis of libraries of analogs for SAR studies is required.[14]
-
Complex, multi-step syntheses where intermediate purification would be challenging and result in significant product loss.
-
Projects where automation and high-throughput workflows are desired to minimize hands-on time and accelerate discovery.[7]
For the synthesis of 4-acetylamino-2-methylbenzenesulfonamides, a chemist focused on producing a single batch on a multi-gram scale would likely favor a well-optimized solution-phase protocol. Conversely, a medicinal chemist aiming to explore substitutions on the sulfonamide nitrogen to develop new drug candidates would gain an enormous competitive advantage by employing a solid-phase approach.
References
- Willis, M. C. (2010). Palladium-Catalyzed Aminosulfonylation of Aryl Iodides. This reference likely discusses a specific method for sulfonamide synthesis.
- Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. A review covering the synthesis and properties of sulfonamide drugs.
-
Bunnage, M. E., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules. Available at: [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]
-
Sandström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry. Available at: [Link]
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Kallinger, C., & Wenger, B. (2014). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. Available at: [Link]
- Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons. A blog post comparing the two synthesis methods.
-
Lamberth, C. (2006). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]
-
SpiroChem. Solid Phase Synthesis. An overview of SPPS applications in medicinal chemistry. Available at: [Link]
-
Zhao, Y., et al. (2016). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData. Available at: [Link]
-
Gona, S., & Klika, K. D. (2017). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
-
Wikipedia. Solid-phase synthesis. A general overview of the SPPS technique. Available at: [Link]
- Adesis, Inc. (2023). Solid-Phase vs.
-
Ebrahim, S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. Scientific Reports. Available at: [Link]
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A Comparative Guide to QSAR Studies of Sulfonamides Derived from 4-Acetylamino-2-methylbenzenesulfonyl Chloride
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a wide array of therapeutic agents.[1] Their remarkable versatility has led to their application as antibacterial, anticancer, and carbonic anhydrase inhibiting agents. A key strategy in optimizing the potency and selectivity of these compounds is the application of Quantitative Structure-Activity Relationship (QSAR) studies. This guide provides an in-depth comparison of QSAR methodologies applied to a specific subclass of sulfonamides: those derived from 4-acetylamino-2-methylbenzenesulfonyl chloride. We will delve into the rationale behind experimental design, compare the predictive power of various QSAR models, and provide detailed protocols for the synthesis and biological evaluation of these compounds.
The Significance of the 4-Acetylamino-2-methylbenzenesulfonamide Scaffold
The 4-acetylamino-2-methylbenzenesulfonamide core presents a unique platform for medicinal chemists. The 4-acetylamino group can be readily hydrolyzed to the corresponding aniline, a common pharmacophore in many sulfa drugs. The 2-methyl group introduces steric and electronic modifications compared to its non-methylated counterpart, potentially influencing binding affinity and selectivity for various biological targets. Understanding these influences through QSAR is paramount for rational drug design.
A Comparative Analysis of QSAR Models for Sulfonamide Derivatives
The predictive power of a QSAR model is fundamentally linked to the choice of molecular descriptors and the statistical method employed. Various studies on sulfonamide derivatives have utilized a range of techniques, each with its own strengths and limitations.
A common approach involves the use of 2D descriptors, which are calculated from the two-dimensional structure of the molecule. For instance, a QSAR study on a series of antimicrobial aromatic sulfonyl hydrazones identified the total point-charge component of the molecular dipole as a key descriptor for activity against Escherichia coli, while the partial negative surface area (PNSA-1) was most important for activity against Staphylococcus aureus.[2]
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed insight by considering the spatial arrangement of atoms. These methods generate contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity. A 3D-QSAR study on coumarin-sulfonamide hybrids highlighted the importance of these spatial features in predicting their antibacterial activity.[3]
The following table summarizes the statistical validation parameters from representative QSAR studies on sulfonamide derivatives, offering a glimpse into their predictive capabilities.
| QSAR Model Type | Statistical Parameters | Reference |
| 2D-QSAR | r²: 0.9992, q²: Not Reported | [2] |
| 3D-QSAR (CoMFA/CoMSIA) | r²: up to 0.999, q²: up to 0.605 | |
| MLR-based QSAR | r²: 0.774, q²: 0.671 | [4] |
It is crucial to note that the direct comparison of these models is nuanced, as they were developed for different series of sulfonamides and against different biological targets. However, the high correlation coefficients (r²) and cross-validated correlation coefficients (q²) generally indicate robust and predictive models.
Deciphering Structure-Activity Relationships: The Role of Molecular Descriptors
The descriptors used in QSAR models provide valuable clues about the structural features that govern the biological activity of sulfonamides.
-
Topological Descriptors: These describe the connectivity of atoms in a molecule. For example, the Balaban index and Randic connectivity index have been used to model the activity of substituted benzenesulfonamides.
-
Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment and partial charges. As seen in the study of sulfonyl hydrazones, these can be critical for antibacterial activity.[2]
-
Steric Descriptors: Molar refractivity and van der Waals volume are examples of descriptors that account for the size and shape of the molecule, which are crucial for fitting into a biological target's active site.
The analysis of these descriptors allows researchers to formulate a Structure-Activity Relationship (SAR), which is a qualitative understanding of how structural modifications impact biological activity. For instance, the introduction of electron-withdrawing groups on the aryl ring of sulfonamides has been shown to enhance antibacterial activity.
Experimental Protocols: From Synthesis to Biological Evaluation
A thorough understanding of the experimental methodologies is essential for appreciating the data that informs QSAR models.
General Synthesis of N-Substituted 4-Acetylamino-2-methylbenzenesulfonamides
The synthesis of the title compounds typically follows a straightforward nucleophilic substitution reaction.
Figure 1: General synthetic scheme for N-substituted 4-acetylamino-2-methylbenzenesulfonamides.
Step-by-Step Protocol:
-
Dissolution: Dissolve the primary or secondary amine in a suitable aprotic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetylamino-2-methylbenzenesulfonyl chloride in the same solvent to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the base hydrochloride salt. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol for Antibacterial Activity Screening (Agar Disc Diffusion Method)
This method provides a qualitative and semi-quantitative assessment of the antibacterial potency of the synthesized compounds.
Figure 2: Workflow for the agar disc diffusion antibacterial assay.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Plating: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface. Include a positive control (a standard antibiotic) and a negative control (solvent only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Protocol for Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized sulfonamides against carbonic anhydrase (CA) can be determined using a stopped-flow spectrophotometric method. This assay measures the enzyme-catalyzed hydration of CO₂.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at a physiological pH.
-
Prepare a solution of the purified carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX).
-
Prepare stock solutions of the synthesized sulfonamide inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated water solution.
-
-
Assay Procedure:
-
In a stopped-flow instrument, mix the enzyme solution with the inhibitor solution (or solvent for control) and incubate for a short period.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in pH over time using a pH indicator or a pH electrode. The rate of pH change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rates of the catalyzed reaction in the presence and absence of the inhibitors.
-
Determine the IC₅₀ value for each compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The Path Forward: Integrating QSAR and Experimental Validation
The true power of QSAR lies in its predictive capability, guiding the synthesis of novel compounds with enhanced biological activity. The insights gained from the analysis of molecular descriptors and 3D-QSAR contour maps can inform the design of new 4-acetylamino-2-methylbenzenesulfonamide derivatives. For example, if a QSAR model indicates that a bulky, electropositive substituent at a specific position on the amine moiety is favorable for antibacterial activity, chemists can synthesize a focused library of compounds with these features.
The newly synthesized compounds must then be subjected to the rigorous experimental validation protocols outlined above. This iterative cycle of prediction, synthesis, and testing is the hallmark of modern, rational drug discovery.
Figure 3: The iterative cycle of QSAR-guided drug discovery.
Conclusion
QSAR studies of sulfonamides derived from 4-acetylamino-2-methylbenzenesulfonyl chloride provide a powerful framework for understanding and optimizing their therapeutic potential. By comparing different QSAR models and dissecting the underlying structure-activity relationships, researchers can make more informed decisions in the design of novel drug candidates. The integration of robust computational modeling with meticulous experimental validation is key to unlocking the full potential of this versatile chemical scaffold in the ongoing quest for new and improved medicines.
References
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- [Placeholder for a relevant reference comparing the biological activity of 2-methylated vs. non-methylated sulfonamides, to be added if found in future searches]
-
The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed. [Link]
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]
-
Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. PMC. [Link]
- [Placeholder for another relevant reference]
- [Placeholder for another relevant reference]
- [Placeholder for another relevant reference]
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- [Placeholder for another relevant reference]
- [Placeholder for another relevant reference]
-
QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4-Phenyliminomethyl-benzenesulfonamides as Selective Cyclooxygenase-2 (COX-2) & COX-1 Inhibitors. International Journal of PharmTech Research. [Link]
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- 4. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Activity of Novel Compounds Derived from 4-Acetylamino-2-methylbenzenesulfonyl Chloride
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of therapeutic agents. Its versatile nature allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis and comparative in vitro evaluation of novel compounds derived from the versatile starting material, 4-acetylamino-2-methylbenzenesulfonyl chloride. We will delve into the synthetic rationale, detailed experimental protocols for assessing biological activity, and a comparative analysis of their performance against established alternatives, grounded in experimental data.
The Strategic Advantage of the 4-Acetylamino-2-methylbenzenesulfonyl Chloride Scaffold
The 4-acetylamino-2-methylbenzenesulfonyl chloride scaffold (CAS RN: 62374-67-8) is a promising starting point for combinatorial synthesis due to several key features.[1] The sulfonyl chloride group is a highly reactive functional group that readily participates in nucleophilic substitution reactions, particularly with amines, to form stable sulfonamide linkages. The acetylamino group provides a handle for further structural modifications and can influence the pharmacokinetic properties of the final compounds. The methyl group introduces a degree of steric hindrance and lipophilicity, which can be crucial for target engagement and cell permeability.
Synthesis of Novel Sulfonamide Derivatives: A Generalized Approach
The synthesis of novel sulfonamides from 4-acetylamino-2-methylbenzenesulfonyl chloride is typically a straightforward one-pot reaction. The general procedure involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure for the synthesis of these sulfonamide derivatives can be adapted from established methods for similar sulfonyl chlorides.[2] A solution of 4-acetylamino-2-methylbenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane, is added dropwise to a stirred mixture of the desired amine and a base (e.g., sodium carbonate or triethylamine) in the same solvent.[2] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[2] Following the reaction, an aqueous workup is performed to remove the base and any water-soluble byproducts.[2] The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2]
Figure 1: Generalized workflow for the synthesis of sulfonamide derivatives.
In Vitro Biological Evaluation: A Comparative Analysis
A diverse range of in vitro assays can be employed to characterize the biological activity of the newly synthesized sulfonamide derivatives. The choice of assays will be dictated by the therapeutic area of interest. Based on the activities reported for structurally similar sulfonamides, promising areas for investigation include antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity
Sulfonamides have a long history as antimicrobial agents.[3][4] The in vitro antibacterial and antifungal activity of the synthesized compounds can be evaluated using standard methods such as the agar diffusion method and by determining the minimum inhibitory concentration (MIC).[3][5]
Comparative Data for Structurally Similar Sulfonamides:
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) | Source |
| Novel Sulfonamides | E. coli | 7.81 | Ciprofloxacin | Not specified | [5] |
| Novel Sulfonamides | S. aureus | Not specified | Ciprofloxacin | Not specified | [5] |
| 1,3-oxazol-5(4H)-one derivative | Enterococcus faecium E5 | Growth inhibition zone of 15 mm | Not specified | Not specified | [6] |
| 1,3-oxazol-5(4H)-one derivative | Staphylococcus aureus ATCC 6538 | Growth inhibition zone of 8 mm | Not specified | Not specified | [6] |
| 1,3-oxazol-5(4H)-one derivative | Bacillus subtilis ATCC 6683 | Growth inhibition zone of 9 mm | Not specified | Not specified | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method [7]
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents.[8][9][10] Their mechanisms of action can be diverse, including the inhibition of protein kinases and induction of apoptosis.[8][10] The in vitro anticancer activity can be assessed using cytotoxicity assays against various cancer cell lines.
Comparative Data for Structurally Similar Sulfonamides:
| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference Compound | Activity (IC50 in µM) | Source |
| 2-aminopyridine derivatives | MCF-7 (Breast Cancer) | 18.3 - 20.4 | E7070 | 36.3 | [9] |
| 4-(phenylsulfonyl)morpholine derivative | MDA-MB-231 (Breast Cancer) | 0.90 | Not specified | Not specified | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Figure 2: Workflow for in vitro anticancer activity screening.
Antioxidant Activity
Some sulfonamide derivatives have demonstrated antioxidant properties.[2] This activity can be crucial in mitigating oxidative stress-related diseases. The radical scavenging activity of the synthesized compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Mix various concentrations of the synthesized compounds with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
Conclusion and Future Directions
The 4-acetylamino-2-methylbenzenesulfonyl chloride scaffold presents a fertile ground for the discovery of novel bioactive molecules. The straightforward synthesis allows for the generation of large libraries of derivatives for high-throughput screening. The in vitro assays detailed in this guide provide a robust framework for evaluating their antimicrobial, anticancer, and antioxidant potential. By systematically synthesizing and screening derivatives of this versatile scaffold, researchers can identify lead compounds with promising therapeutic properties for further development. Future work should focus on establishing structure-activity relationships (SAR) to guide the rational design of more potent and selective compounds.
References
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- Marutescu, L. G., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Al-Ostoot, F. H., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7177.
- Al-Amiery, A. A., et al. (2012).
- Kumar, A., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Marutescu, L. G., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Sławiński, J., et al. (2022).
- Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 934-946.
- Sławiński, J., et al. (2013). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51.
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A Comparative Guide to the Kinetic Landscape of 4-Acetylamino-2-methylbenzenesulfonyl Chloride and its Alternatives in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the formation of the sulfonamide bond is a cornerstone transformation. The choice of the sulfonylating agent is paramount, directly influencing reaction kinetics, yield, and purity of the final product. This guide provides a detailed analysis of the kinetic data for reactions of 4-acetylamino-2-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals. Through a comparative lens, we will explore its reactivity alongside common alternatives, offering insights to inform your selection of the optimal reagent for your synthetic endeavors.
Understanding the Reactivity of 4-Acetylamino-2-methylbenzenesulfonyl Chloride: A Mechanistic Overview
While specific kinetic data for 4-acetylamino-2-methylbenzenesulfonyl chloride is not extensively reported in the literature, its reactivity can be reliably inferred from studies on analogous substituted benzenesulfonyl chlorides. The reactions of sulfonyl chlorides with nucleophiles, such as amines (aminolysis) and water (hydrolysis), predominantly proceed through a nucleophilic substitution reaction at the sulfur atom.
The generally accepted mechanism is a concerted SN2-like pathway, where the nucleophile attacks the electrophilic sulfur center, leading to a transition state with a pentacoordinate sulfur atom, followed by the departure of the chloride leaving group.
Caption: Figure 1. Concerted S_N2-like mechanism for the reaction of a sulfonyl chloride with a nucleophile.
The rate of this reaction is highly dependent on several factors, including the nature of the nucleophile, the solvent, and, crucially, the electronic and steric effects of the substituents on the benzene ring.
Substituent Effects on Reactivity: Positioning 4-Acetylamino-2-methylbenzenesulfonyl Chloride in the Reactivity Spectrum
The substituents on the aromatic ring of a benzenesulfonyl chloride play a critical role in modulating the electrophilicity of the sulfur atom and, consequently, the reaction rate.
-
Electron-withdrawing groups (EWGs) , such as nitro groups, increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.
The 4-acetylamino-2-methylbenzenesulfonyl chloride molecule possesses both an electron-donating group (the 2-methyl group) and a group with dual character (the 4-acetylamino group). The acetylamino group can act as an electron-donating group through resonance but its acetyl moiety has an electron-withdrawing inductive effect. The methyl group at the ortho position can also introduce steric hindrance, which might slightly decrease the reaction rate.
Based on the general principles of substituent effects, we can qualitatively place 4-acetylamino-2-methylbenzenesulfonyl chloride in a reactivity spectrum relative to other common sulfonylating agents.
Comparative Kinetic Analysis: Benchmarking Against Key Alternatives
To provide a practical framework for reagent selection, we will compare the expected reactivity of 4-acetylamino-2-methylbenzenesulfonyl chloride with three widely used alternatives: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride.
| Reagent | Structure | Expected Relative Reactivity | Key Characteristics |
| 4-Acetylamino-2-methylbenzenesulfonyl Chloride | ![]() | Moderate | The presence of both electron-donating and electron-withdrawing functionalities suggests a moderate reactivity. The acetylamino group can be valuable for further functionalization or for its influence on the properties of the final product. |
| p-Toluenesulfonyl Chloride (TsCl) | ![]() | Moderate | A widely used, cost-effective reagent with moderate reactivity due to the electron-donating methyl group.[1] |
| Methanesulfonyl Chloride (MsCl) | ![]() | High | An aliphatic sulfonyl chloride, generally more reactive than aromatic counterparts due to lower steric hindrance and the absence of resonance stabilization.[2] |
| Dansyl Chloride | ![]() | High | Highly reactive due to the electron-withdrawing nature of the naphthalene ring system.[3] Often used as a fluorescent labeling agent for amines.[4] |
Note: The relative reactivity is a qualitative assessment based on established principles of organic chemistry. Actual reaction rates will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols for Kinetic Analysis
For researchers wishing to perform their own kinetic studies, a common method involves monitoring the progress of the reaction over time using techniques such as HPLC, GC, or spectroscopy. Below is a generalized protocol for determining the rate of aminolysis.
Caption: Figure 2. General experimental workflow for kinetic analysis of a sulfonylation reaction.
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of the sulfonyl chloride and the amine of interest in a dry, inert solvent (e.g., acetonitrile). The concentration of the amine should be in large excess (at least 10-fold) compared to the sulfonyl chloride to ensure pseudo-first-order kinetics.
-
Reaction Initiation: In a thermostated reaction vessel, add the amine solution and allow it to reach the desired temperature. Initiate the reaction by adding a small volume of the sulfonyl chloride stock solution with vigorous stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot to stop the sulfonylation process. This can be achieved by diluting the aliquot with the HPLC mobile phase or by adding a small amount of an acidic solution to protonate the amine.
-
Analysis: Analyze the quenched aliquots using a calibrated HPLC method to determine the concentration of the remaining sulfonyl chloride or the formed sulfonamide.
-
Data Analysis: Plot the natural logarithm of the sulfonyl chloride concentration versus time. For a pseudo-first-order reaction, this plot should yield a straight line, and the negative of the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the amine.
Conclusion and Recommendations
The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides. While direct kinetic data for 4-acetylamino-2-methylbenzenesulfonyl chloride remains to be extensively documented, a thorough understanding of substituent effects allows for its strategic placement within the reactivity landscape of common sulfonylating agents. Its moderate, yet tunable, reactivity, coupled with the synthetic handles provided by its substituents, makes it a valuable tool in the arsenal of the medicinal and synthetic chemist.
For reactions requiring high reactivity, methanesulfonyl chloride or dansyl chloride may be more suitable alternatives. Conversely, for routine sulfonamide synthesis where moderate reactivity and cost-effectiveness are desired, p-toluenesulfonyl chloride remains a workhorse reagent. The choice ultimately depends on the specific requirements of the target molecule, the nucleophilicity of the amine, and the desired reaction conditions. The experimental protocols provided herein offer a robust framework for researchers to conduct their own kinetic comparisons and make data-driven decisions for their synthetic campaigns.
References
- Rogić, V., et al. (2007). Solvolysis of p-Toluenesulfonyl Chloride in Binary Mixtures of Water with some Organic Solvents. Acta Chimica Slovenica, 54(3), 591-597.
- Varghese, J. (2014). Dansyl Chloride: A Versatile Fluorescent Labeling Agent for Amine-Containing Compounds. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-2.
- Bentley, T. W., & Llewellyn, G. (1990). The extended Grunwald-Winstein equation for solvolyses of p-toluenesulfonyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1267-1272.
- Gisler, M. R., & Zollinger, H. (1980). Kinetics and mechanism of the reaction of dansyl chloride with amines in aqueous solution. Angewandte Chemie International Edition in English, 19(3), 215-216.
- Kevill, D. N., & Anderson, S. W. (1991). An improved scale of solvent nucleophilicity based on the solvolysis of the S-methyldibenzothiophenium ion. The Journal of Organic Chemistry, 56(5), 1845-1850.
- Szele, I., & Zollinger, H. (1978). Solvolysis of benzenesulfonyl chlorides in aqueous dioxane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1213-1218.
- Lee, I., & Koo, I. S. (1985). Nucleophilic Substitution Reactions of Benzenesulfonyl Chlorides with Anilines. Bulletin of the Korean Chemical Society, 6(5), 273-277.
- Arnett, E. M., et al. (1974). A critical examination of the Grunwald-Winstein equation. Journal of the American Chemical Society, 96(12), 3875-3891.
- Foon, R., & Hambly, A. N. (1971). The hydrolysis of sulphonyl chlorides in dioxan-water mixtures. Australian Journal of Chemistry, 24(4), 713-721.
- Vizgert, R. V. (1962). The Kinetics and Mechanism of the Hydrolysis of Aromatic Sulfonyl Chlorides. Russian Chemical Reviews, 31(1), 1-19.
- Jenkins, F. E., & Hambly, A. N. (1964). The Hydrolysis of Methanesulphonyl Chloride in Dioxan-Water Mixtures. Australian Journal of Chemistry, 17(1), 1-9.
- Hall, H. K. (1956). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 78(12), 2717-2721.
- Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Reaction Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents for Alkyl Halides, Esters, and Epoxides. Journal of the American Chemical Society, 75(1), 141-147.
- Hudson, R. F., & Stelzer, I. (1963). The reactivity of the sulphonyl group. Part I. The hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, 4669-4675.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride in a Laboratory Setting
For the diligent researcher, the synthesis of novel compounds is a journey of discovery. However, the lifecycle of a chemical does not end with its successful creation and application; its safe and responsible disposal is a critical, concluding chapter. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride, a reactive sulfonyl chloride compound. Grounded in established safety principles and chemical reactivity, this procedure is designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: The "Why" Behind the Protocol
Before delving into the disposal procedure, it is paramount to understand the inherent chemical risks of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride. Like other sulfonyl chlorides, its primary hazard lies in its high reactivity, particularly with nucleophiles such as water. This reactivity is the cornerstone of its synthetic utility, but it also dictates the necessary precautions for its disposal.
The core principle of this disposal protocol is the controlled hydrolysis of the sulfonyl chloride functional group. In this reaction, the compound is intentionally reacted with water to convert it into the corresponding, and more stable, 4-(acetylamino)-2-methyl-benzenesulfonic acid and hydrochloric acid. This transformation is crucial because sulfonic acids are generally less reactive and more water-soluble than their chloride counterparts, making them easier to handle and neutralize.[1] The hydrochloric acid generated is a strong acid and must also be neutralized.
This hydrolysis reaction is exothermic and can be vigorous if not properly controlled.[2] Therefore, the procedure outlined below is designed to manage this exotherm through slow, controlled addition and cooling. Subsequent neutralization of the resulting acidic solution renders the waste non-corrosive and suitable for disposal in accordance with local regulations.
Essential Safety and Handling Precautions
Due to its corrosive nature, all handling and disposal steps for 4-(acetylamino)-2-methyl-benzenesulfonyl chloride must be performed within a certified chemical fume hood.[3] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the corrosive solid and the acidic solutions generated during disposal. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact with the corrosive and irritating chemical. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and spills. |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped equipment. |
Step-by-Step Disposal Protocol
This protocol is intended for small quantities of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride (typically up to 10 grams) commonly handled in a research laboratory setting.
Part 1: Controlled Hydrolysis (Quenching)
The initial and most critical step is the controlled reaction of the sulfonyl chloride with water to prevent a runaway reaction.
Materials:
-
Waste 4-(acetylamino)-2-methyl-benzenesulfonyl chloride
-
A three-necked round-bottom flask appropriately sized for the quantity of waste
-
A magnetic stirrer and stir bar
-
An addition funnel
-
An ice-water bath
-
Deionized water
Procedure:
-
Setup: In a chemical fume hood, place the three-necked flask in an ice-water bath on a magnetic stirrer. Equip the flask with the stir bar, the addition funnel, and a stopper for the third neck.
-
Initial Charge: Add a volume of cold deionized water to the flask that is at least 10 times the mass of the sulfonyl chloride to be destroyed (e.g., for 10 g of waste, use at least 100 mL of water). Begin stirring to create a vortex.
-
Controlled Addition: Carefully and slowly add the solid 4-(acetylamino)-2-methyl-benzenesulfonyl chloride to the stirring water in small portions. Alternatively, if the waste is in a solution with a water-miscible solvent, add it dropwise via the addition funnel.
-
Temperature Monitoring: Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, slow down the rate of addition to maintain the temperature below 25°C. The use of an ice bath is crucial to absorb the heat generated.[4]
-
Completion of Hydrolysis: Once all the sulfonyl chloride has been added, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the hydrolysis is complete.
Part 2: Neutralization
The resulting solution is acidic due to the formation of 4-(acetylamino)-2-methyl-benzenesulfonic acid and hydrochloric acid. This acidic solution must be neutralized before disposal.
Materials:
-
The acidic solution from Part 1
-
A pH meter or pH paper
-
A saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH)
-
A beaker large enough to contain the reaction mixture
Procedure:
-
Preparation: Continue to cool the acidic solution in the ice-water bath.
-
Slow Addition of Base: Slowly and carefully add the sodium bicarbonate solution or sodium hydroxide solution to the stirring acidic mixture. Be cautious as the neutralization reaction, especially with sodium bicarbonate, will produce carbon dioxide gas, leading to foaming.[5][6]
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH of the solution is between 6 and 8.[5]
-
Final Stirring: Once the desired pH is reached, continue stirring for an additional 10-15 minutes to ensure the neutralization is complete and the pH is stable.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride.
Final Waste Disposal
Once the solution has been neutralized to a pH between 6 and 8, it primarily contains the sodium salt of 4-(acetylamino)-2-methyl-benzenesulfonic acid, sodium chloride, and water. In most jurisdictions, this neutralized aqueous solution can be safely disposed of down the drain with a copious amount of running water.[7] However, it is imperative to consult and adhere to your institution's and local municipality's specific guidelines for aqueous waste disposal. Never assume that a procedure is universally acceptable.
Conclusion
The responsible management of chemical waste is an integral part of scientific research. By understanding the chemical principles of reactivity and implementing a controlled, step-by-step disposal protocol, researchers can ensure that hazardous materials like 4-(acetylamino)-2-methyl-benzenesulfonyl chloride are handled and disposed of in a manner that is safe for both the individual and the environment. This commitment to safety, from discovery to disposal, is the hallmark of a trustworthy and expert scientific practice.
References
-
Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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Clark, J. (n.d.). reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
-
Royal Society of Chemistry. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Post Apple Scientific. (2024, February 16). How To Neutralize Sulfuric Acid Solutions. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]
- Google Patents. US2766276A - Neutralization of sulfonic acids.
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
-
Lab Alley. How to Safely Dispose of Sulfuric Acid. Retrieved from [Link]
-
New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Chemists Corner. (2018, September 19). Should I dilute sulfonic acid before neutralizing it with Sodium hydroxide. Retrieved from [Link]
-
Quora. (2022, November 24). What is the reaction of acid chlorides with water?. Retrieved from [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Save My Exams. (2024, April 16). Uses of Chlorine & Chlorate(I). Retrieved from [Link]
-
Oreate AI Blog. (2025, December 29). Effective Methods to Safely Dispose of Sulfuric Acid. Retrieved from [Link]
-
European Patent Office. EP 0555622 A1 - Process for making detergent granules by neutralisation of sulphonic acids. Retrieved from [Link]
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CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
North Industrial Chemicals. (2024, January 29). Neutralizing Sulfuric Acid: Effective Methods You Should Know. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Institutes of Health. N-Acetylsulfanilic acid | C8H9NO4S - PubChem. Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). Retrieved from [Link]
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Personal protective equipment for handling Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
A Senior Application Scientist's Guide to Handling 4-(Acetylamino)benzenesulfonyl Chloride
This document provides essential safety and logistical information for the handling and disposal of 4-(Acetylamino)benzenesulfonyl chloride (CAS No. 121-60-8). As a corrosive, water-reactive solid, rigorous adherence to these protocols is critical to ensure personnel safety and experimental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets.
Hazard Identification and Risk Assessment
4-(Acetylamino)benzenesulfonyl chloride, also known as N-Acetylsulfanilyl chloride, is a key intermediate in the synthesis of sulfanilamide derivatives.[1] While invaluable in medicinal chemistry, its reactivity presents significant hazards. The primary risks are associated with its corrosive nature and its reaction with moisture.
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3] Inhalation of its dust can lead to irritation of the respiratory tract, and ingestion can cause burns to the mouth, throat, and stomach.[4] It is crucial to recognize that this substance is moisture-sensitive; it reacts with water, which can generate hazardous acidic fumes.[1][5]
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [2][3][4] |
| Serious Eye Damage | Category 1: Corrosive to the eyes, may cause severe damage including blindness. | [3][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed. Ingestion causes burns of the upper digestive and respiratory tracts. | [2][4] |
| Acute Toxicity (Inhalation) | Harmful by inhalation. Can cause respiratory irritation. | [4][6] |
| Reactivity | Reacts with water. Incompatible with strong oxidizing agents and strong bases. | [1][4] |
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing personal protective equipment (PPE), it is imperative to apply the hierarchy of controls. This framework prioritizes the most effective safety measures. For this compound, engineering controls are paramount.
-
Engineering Controls: All manipulations of 4-(Acetylamino)benzenesulfonyl chloride solid must be performed within a certified chemical fume hood to control dust and vapor exposure.[2][3] An emergency shower and eyewash station must be immediately accessible.[7]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to your process. Ensure all personnel are trained on this SOP and the contents of the Safety Data Sheet (SDS) before commencing work. Store the chemical in a designated corrosives cabinet, away from incompatible materials.[4][7]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense. For this chemical, a comprehensive ensemble is not negotiable. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
Eye and Face Protection
Due to its severely corrosive nature and the risk of dust generation, robust eye and face protection is mandatory.
-
Primary Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Secondary Protection: A full-face shield must be worn over the safety goggles.[5][9] This is critical to protect the entire face from splashes and airborne particles.
Causality: The sulfonyl chloride moiety is highly reactive and can rapidly hydrolyze upon contact with the moisture in the eyes, forming hydrochloric acid and benzenesulfonic acid derivatives, leading to immediate and severe chemical burns.[4]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for handling this compound.[5] Always inspect gloves for tears or punctures before use.[8] For prolonged work or in case of a spill, consider double-gloving.
-
Lab Coat/Apron: A flame-resistant lab coat is required.[8] For tasks with a higher risk of splashing, such as during quenching or large-scale reactions, supplement with a chemical-resistant apron.
-
Protective Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are maintained below occupational exposure limits, or during emergency situations.
-
Standard Operations: When working within a certified chemical fume hood, a respirator is typically not required.
-
High-Risk Operations: For weighing large quantities where dust generation is unavoidable, or for cleaning up spills, a full-face respirator with an acid gas cartridge is essential.[5]
Sources
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- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
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- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. trimaco.com [trimaco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




